molecular formula C18H23N9NaO10P B584286 Guadecitabine sodium CAS No. 929904-85-8

Guadecitabine sodium

Número de catálogo: B584286
Número CAS: 929904-85-8
Peso molecular: 579.4 g/mol
Clave InChI: XLHBNJPXFOZFNJ-BYKQGDNKSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Guadecitabine sodium (also known as SGI-110) is a second-generation hypomethylating agent (HMA) and a dinucleotide prodrug of Decitabine . It is designed to be resistant to degradation by cytidine deaminase, the primary enzyme that inactivates Decitabine. This key characteristic results in a prolonged in vivo exposure and a longer half-life of its active metabolite, providing an extended window for DNA methyltransferase (DNMT) inhibition compared to first-generation nucleoside analogs . Its primary researched mechanism of action is the potent inhibition of DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation . By incorporating into DNA and covalently binding DNMT1, Guadecitabine depletes this enzyme, leading to the reversal of aberrant hypermethylation and reactivation of silenced tumor suppressor genes . Preclinical studies have shown that its effects extend beyond DNA demethylation, including the upregulation of various lysine methyltransferases (KMTs) and an increase in activating histone marks such as H3K4me1 and H3K4me2, suggesting a broader epigenetic remodeling role . The research value of this compound spans both hematological malignancies and solid tumors. It has demonstrated clinical activity in clinical trials for patients with relapsed or refractory Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes (MDS) . Its efficacy is also under investigation for various solid tumors, including platinum-resistant ovarian cancer, hepatocellular carcinoma, and colorectal cancer, often in combination with other chemotherapeutic agents . Furthermore, research indicates that Guadecitabine can enhance immunogenic potential and immune recognition of treated cancer cells by upregulating the expression of cancer-testis antigens and HLA class I molecules, providing a strong rationale for its use in combination with immunotherapies .

Propiedades

IUPAC Name

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBNJPXFOZFNJ-BYKQGDNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239218
Record name SGI-110
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929904-85-8
Record name Guadecitabine sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGI-110
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUADECITABINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Guadecitabine Sodium: A Technical Guide to Preclinical Research Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed to overcome the limitations of first-generation agents. It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase, thereby prolonging the in vivo exposure to its active metabolite, decitabine.[1][2] This extended exposure allows for more sustained inhibition of DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3][4] This technical guide provides an in-depth overview of the methodologies employed in the preclinical evaluation of guadecitabine, with a focus on data presentation, experimental protocols, and the visualization of key biological pathways and workflows.

Mechanism of Action

Guadecitabine exerts its antineoplastic effects primarily through the inhibition of DNMT1.[1][3] Following administration, it is converted to its active metabolite, decitabine, which is then incorporated into DNA. This incorporation traps DNMT1 on the DNA, leading to its degradation and subsequent global hypomethylation.[1][5] This epigenetic reprogramming reactivates tumor suppressor genes, induces cell cycle arrest, and can promote apoptosis-independent cancer cell death.[1][3] Furthermore, guadecitabine has been shown to modulate the tumor microenvironment, notably by reducing the population of myeloid-derived suppressor cells (MDSCs) and enhancing anti-tumor immune responses.[6][7][8]

Guadecitabine Mechanism of Action Guadecitabine Guadecitabine (SGI-110) Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine Metabolism DNA_Incorporation Incorporation into DNA Decitabine->DNA_Incorporation DNMT1_Trapping DNMT1 Trapping and Degradation DNA_Incorporation->DNMT1_Trapping Hypomethylation Global DNA Hypomethylation DNMT1_Trapping->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest Hypomethylation->Cell_Cycle_Arrest Immune_Modulation Immune Modulation (MDSC↓) Hypomethylation->Immune_Modulation Antitumor_Effects Antitumor Effects Gene_Reexpression->Antitumor_Effects Cell_Cycle_Arrest->Antitumor_Effects Immune_Modulation->Antitumor_Effects MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add Guadecitabine (various concentrations) seed_cells->add_drug incubate Incubate (e.g., 72 hours) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read Absorbance add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Xenograft Study Workflow start Start cell_culture Culture Cancer Cells start->cell_culture inoculation Subcutaneous Injection of Cells into Mice cell_culture->inoculation tumor_monitoring Monitor Tumor Growth inoculation->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer Guadecitabine or Vehicle Control randomization->treatment efficacy_assessment Measure Tumor Volume and Weight treatment->efficacy_assessment pd_analysis Pharmacodynamic Analysis (e.g., Methylation) efficacy_assessment->pd_analysis end End pd_analysis->end LINE-1 Pyrosequencing Workflow start Start dna_extraction Genomic DNA Extraction start->dna_extraction bisulfite_conversion Sodium Bisulfite Conversion dna_extraction->bisulfite_conversion pcr PCR Amplification of LINE-1 Promoter bisulfite_conversion->pcr pyrosequencing Pyrosequencing pcr->pyrosequencing data_analysis Quantify Methylation at CpG Sites pyrosequencing->data_analysis end End data_analysis->end Guadecitabine Effect on MDSCs Guadecitabine Guadecitabine MDSC_Depletion MDSC Depletion Guadecitabine->MDSC_Depletion Tumor Tumor MDSC_Expansion MDSC Expansion Tumor->MDSC_Expansion T_Cell_Suppression T-Cell Suppression MDSC_Expansion->T_Cell_Suppression T_Cell_Activation T-Cell Activation MDSC_Depletion->T_Cell_Activation Tumor_Growth Tumor Growth T_Cell_Suppression->Tumor_Growth Tumor_Inhibition Tumor Growth Inhibition T_Cell_Activation->Tumor_Inhibition

References

Guadecitabine Sodium in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, treatment options for patients unable to tolerate intensive chemotherapy have been limited, leading to poor prognoses. The advent of epigenetic therapies, particularly hypomethylating agents (HMAs), has offered a new therapeutic avenue. Guadecitabine sodium (SGI-110) is a next-generation HMA designed to overcome some of the limitations of first-generation agents like decitabine and azacitidine. This technical guide provides an in-depth overview of guadecitabine's mechanism of action, a summary of key clinical and preclinical findings, and detailed experimental protocols for its investigation in AML research.

Mechanism of Action

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine deaminase, an enzyme that rapidly inactivates decitabine in the bloodstream.[1][2] This resistance leads to a longer in vivo exposure to its active metabolite, decitabine.[1][2] The prolonged exposure increases the probability of decitabine's incorporation into the DNA of rapidly dividing cancer cells during the S-phase of the cell cycle.[2][3]

Once incorporated into DNA, decitabine covalently binds to and inhibits DNA methyltransferases (DNMTs).[1] DNMTs are enzymes responsible for maintaining DNA methylation patterns, which are often aberrant in cancer cells, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, guadecitabine leads to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in AML cells.[1][2] Preclinical studies have shown that guadecitabine can induce the re-expression of key tumor suppressor genes such as p15.[4]

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GUA_Mechanism_of_Action cluster_blood Bloodstream cluster_cell AML Cell GUA Guadecitabine (SGI-110) DEC_blood Decitabine (Active Metabolite) GUA->DEC_blood Slow Release CDA Cytidine Deaminase CDA->GUA Resistant to Degradation DEC_cell Decitabine DEC_blood->DEC_cell Uptake DNA_incorp DNA Incorporation (S-Phase) DEC_cell->DNA_incorp DNMT DNA Methyltransferase (DNMT) DNA_incorp->DNMT Inhibition DNA_hypo DNA Hypomethylation DNMT->DNA_hypo Leads to TSG_reexp Tumor Suppressor Gene Re-expression (e.g., p15) DNA_hypo->TSG_reexp Apoptosis Apoptosis & Cell Cycle Arrest TSG_reexp->Apoptosis

Caption: Mechanism of action of guadecitabine in AML.

Clinical Trial Data Summary

Numerous clinical trials have evaluated the safety and efficacy of guadecitabine in patients with AML. The following tables summarize the key quantitative data from these studies.

Table 1: Guadecitabine in Treatment-Naïve AML
TrialPatient PopulationNDosing RegimenComposite Complete Response (CRc) RateComplete Response (CR) RateMedian Overall Survival (OS)
Phase 2 (NCT01261312)[5]Elderly, unfit for intensive chemo5260 mg/m² SC, 10-day schedule50%33%7.1 months
Phase 2 (NCT01261312)[5]Elderly, unfit for intensive chemo2460 mg/m² SC, 5-day schedule54%38%Not Reported
Phase 2 (NCT01261312)[5]Elderly, unfit for intensive chemo2790 mg/m² SC, 5-day schedule59%41%Not Reported
ASTRAL-1 (Phase 3, NCT02348489)[2]Unfit for intensive chemo40860 mg/m² SC, 5-day schedule-19%7.1 months
ASTRAL-1 (vs. Treatment Choice)[2]Unfit for intensive chemo407Azacitidine, Decitabine, or LDAC-17%8.5 months
Table 2: Guadecitabine in Relapsed/Refractory (R/R) AML
TrialPatient PopulationNDosing RegimenCR + CR with partial hematologic recovery (CRh) RateMedian Overall Survival (OS)
Phase 1/2 (NCT01261312)[6]R/R AML-60 mg/m² SC, 10-day schedule-7.1 months
ASTRAL-2 (Phase 3, NCT02920008)[7]R/R AML14860 mg/m² SC, 10-day initial cycle(s) then 5-day cycles17%6.4 months
ASTRAL-2 (vs. Treatment Choice)[7]R/R AML154High or low intensity chemo, or best supportive care8%5.4 months

Experimental Protocols

Clinical Trial Methodologies

ASTRAL-1 (Phase 3, Treatment-Naïve AML) [2]

  • Study Design: A global, randomized, open-label, phase 3 trial.

  • Patient Population: Patients with previously untreated AML who were ineligible for intensive induction chemotherapy due to age (≥75 years) or comorbidities.

  • Randomization: 1:1 to either guadecitabine or a pre-selected treatment choice (TC) of azacitidine, decitabine, or low-dose cytarabine (LDAC).

  • Treatment Regimens:

    • Guadecitabine: 60 mg/m² administered subcutaneously (SC) daily for 5 consecutive days of a 28-day cycle.

    • TC: Standard dosing regimens for azacitidine, decitabine, or LDAC.

  • Primary Endpoints: Co-primary endpoints were complete response (CR) rate and overall survival (OS).

  • Response Assessment: Response was assessed by an independent central pathologist blinded to treatment assignment.

ASTRAL-2 (Phase 3, Relapsed/Refractory AML) [7]

  • Study Design: An international, multicenter, randomized, open-label, phase 3 trial.

  • Patient Population: Patients with AML who were refractory to or had relapsed after a first induction chemotherapy regimen.

  • Randomization: 1:1 to either guadecitabine or a pre-selected physician's treatment choice (TC) of high-intensity chemotherapy, low-intensity treatment, or best supportive care.

  • Treatment Regimens:

    • Guadecitabine: 60 mg/m² SC daily for 10 days for the first one or two cycles, followed by 5-day cycles.

    • TC: Investigator's choice of various standard-of-care regimens.

  • Primary Endpoint: Overall survival (OS).

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Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Pool AML Patient Pool (Treatment-Naïve or R/R) Eligibility Eligibility Criteria Check (Age, Performance Status, etc.) Patient_Pool->Eligibility Informed_Consent Informed Consent Eligibility->Informed_Consent Eligible Randomize 1:1 Randomization Informed_Consent->Randomize GUA_Arm Guadecitabine Arm Randomize->GUA_Arm TC_Arm Treatment Choice Arm (Standard of Care) Randomize->TC_Arm Response_Assessment Response Assessment (CR, CRc, etc.) GUA_Arm->Response_Assessment TC_Arm->Response_Assessment Survival_Monitoring Overall Survival Monitoring Response_Assessment->Survival_Monitoring Data_Analysis Statistical Analysis Survival_Monitoring->Data_Analysis

Caption: Generalized workflow for guadecitabine clinical trials in AML.

Preclinical Experimental Protocols

In Vitro Cell Line Studies

  • Cell Lines: Human AML cell lines (e.g., HepG2 can be used as a model for liver-related toxicities, though not a direct AML model, it has been used in guadecitabine preclinical studies).[8]

  • Cell Viability Assay:

    • Seed AML cells in 96-well plates.

    • Treat with a dose range of guadecitabine for a specified time (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, CellTiter-Glo).

    • Measure absorbance or luminescence to determine the percentage of viable cells compared to an untreated control.

  • DNA Methylation Analysis (LINE-1 Pyrosequencing): [9]

    • Isolate genomic DNA from treated and untreated AML cells.

    • Perform bisulfite conversion of the DNA.

    • Amplify the LINE-1 repetitive element using PCR with biotinylated primers.

    • Sequence the PCR product using pyrosequencing technology to quantify the percentage of methylation at specific CpG sites.

  • Gene Expression Analysis (Quantitative RT-PCR): [9]

    • Isolate total RNA from treated and untreated AML cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers specific for target genes (e.g., p15, DNMT1, DNMT3A, DNMT3B) and a housekeeping gene for normalization.

    • Calculate the relative gene expression using the delta-delta Ct method.

In Vivo Xenograft Model Studies [8]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human AML cells (e.g., HepG2 as a model) into the flank of the mice.

    • Allow tumors to establish and reach a palpable size.

  • Treatment Regimen:

    • Randomize mice into treatment and control groups.

    • Administer guadecitabine (e.g., 2 mg/kg) or a vehicle control (e.g., PBS) via subcutaneous injection on a specified schedule (e.g., daily for 3 days).

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise tumors and weigh them.

  • Pharmacodynamic Analysis:

    • Collect blood samples at various time points post-treatment.

    • Isolate genomic DNA from peripheral blood mononuclear cells.

    • Perform LINE-1 pyrosequencing to assess global DNA methylation changes.

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Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines AML Cell Lines GUA_Treatment_vitro Guadecitabine Treatment (Dose-Response) Cell_Lines->GUA_Treatment_vitro Viability_Assay Cell Viability Assay (MTT, etc.) GUA_Treatment_vitro->Viability_Assay Methylation_Analysis DNA Methylation Analysis (LINE-1, Gene Promoters) GUA_Treatment_vitro->Methylation_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) GUA_Treatment_vitro->Gene_Expression Xenograft_Model AML Xenograft Model (Immunocompromised Mice) Viability_Assay->Xenograft_Model Informs In Vivo Studies GUA_Treatment_vivo Guadecitabine Treatment (vs. Vehicle Control) Xenograft_Model->GUA_Treatment_vivo Tumor_Measurement Tumor Volume Measurement GUA_Treatment_vivo->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Blood Methylation) GUA_Treatment_vivo->PD_Analysis

Caption: Preclinical experimental workflow for guadecitabine in AML.

Conclusion

This compound represents a significant advancement in the development of hypomethylating agents for the treatment of AML. Its unique pharmacokinetic profile, characterized by resistance to cytidine deaminase and prolonged exposure to its active metabolite, decitabine, offers a potential advantage over first-generation HMAs. While large phase 3 clinical trials in treatment-naïve and relapsed/refractory AML have not consistently demonstrated a superiority in overall survival for the entire patient population, subgroup analyses suggest potential benefits for certain patient cohorts.[2][7] Further research is warranted to identify predictive biomarkers to better select patients who are most likely to respond to guadecitabine therapy. The preclinical and clinical methodologies outlined in this guide provide a framework for continued investigation into the therapeutic potential of guadecitabine in AML and other hematologic malignancies.

References

Guadecitabine Sodium: A Technical Guide to a Next-Generation DNA Hypomethylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent developed for the treatment of various hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), as well as solid tumors.[1][2] It is a dinucleotide composed of decitabine and deoxyguanosine, a chemical structure designed to be resistant to degradation by cytidine deaminase (CDA).[3][4] This resistance prolongs the in-vivo exposure to its active metabolite, decitabine, potentially enhancing its therapeutic efficacy and overcoming resistance mechanisms associated with first-generation hypomethylating agents.[3][5] This technical guide provides a comprehensive overview of guadecitabine's mechanism of action, summarizes key clinical trial data, details experimental protocols, and visualizes relevant pathways and workflows.

Chemical Structure and Mechanism of Action

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine joined by a phosphodiester bond.[6][7] This structure protects decitabine from premature deamination by CDA in the plasma. Following subcutaneous administration, the phosphodiester bond is gradually cleaved, leading to a slow and sustained release of decitabine.[4][5]

The active metabolite, decitabine, is a nucleoside analog that gets incorporated into DNA during replication. Once incorporated, it covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1, leading to their degradation.[3][8] This results in a passive, replication-dependent demethylation of the genome. The subsequent DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes and tumor-associated antigens, cell cycle arrest in the S-phase, and induction of apoptosis in cancer cells.[3][9][10]

GUA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Phosphodiester bond cleavage dG Deoxyguanosine Decitabine_in Decitabine Decitabine->Decitabine_in Transport dCTP_analog Decitabine Triphosphate Decitabine_in->dCTP_analog Phosphorylation DNA_inc DNA Incorporation dCTP_analog->DNA_inc DNMT_trap DNMT Trapping & Degradation DNA_inc->DNMT_trap Hypomethylation DNA Hypomethylation DNMT_trap->Hypomethylation Gene_reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_reexpression Apoptosis Apoptosis Gene_reexpression->Apoptosis CellCycleArrest Cell Cycle Arrest (S-Phase) Gene_reexpression->CellCycleArrest

Figure 1: Mechanism of action of this compound.

Clinical Development and Efficacy

Guadecitabine has been evaluated in numerous clinical trials for AML, MDS, and other malignancies, both as a monotherapy and in combination with other agents.[3][11] While some studies showed promising activity, the pivotal Phase 3 ASTRAL trials did not meet their primary endpoints of improving overall survival compared to control arms.[3][12][13]

Key Clinical Trial Data
Trial IdentifierPhasePatient PopulationTreatment ArmsKey Efficacy Endpoints & ResultsReference
ASTRAL-1 (NCT02348489) 3Treatment-naïve AML (unfit for intensive chemotherapy)Guadecitabine vs. Treatment Choice (azacitidine, decitabine, or low-dose cytarabine)Primary: Co-primary endpoints not met. Median OS: Guadecitabine 10.5 months vs. TC 9.8 months. 12-month survival: 37% vs. 36%. 24-month survival: 18% vs. 14%.[3][14]
ASTRAL-2 (NCT02920008) 3Previously treated AMLGuadecitabine vs. Physician's ChoicePrimary: Did not meet primary endpoint of improved OS. CR + CRh: 17% vs. 8% (p<0.01). CR + CRi: 27% vs. 14% (p<0.01).[3][12][13][15]
ASTRAL-3 (NCT02907359) 3Previously treated MDS/CMMLGuadecitabine vs. Physician's ChoicePrimary: Did not meet primary endpoint of improved OS.[3][12]
NCT01261312 1/2Treatment-naïve AML (unfit for intensive chemotherapy)Guadecitabine 60 mg/m² (5-day), 90 mg/m² (5-day), 60 mg/m² (10-day)Composite CR rates: 38%, 41%, and 33% respectively (no significant difference). Overall CRc: 53%.[5][12][14]
NCT02197676 2High-risk MDS or low-blast-count AML after azacitidine failureGuadecitabine 60 mg/m² (5-day)Overall Response Rate: 8 out of 56 patients responded. Median OS: 7.1 months.[16][17]

Safety and Tolerability

The safety profile of guadecitabine is consistent with that of other hypomethylating agents, with myelosuppression being the most common treatment-related adverse event.

Common Treatment-Related Adverse Events (Grade ≥3)
Adverse EventFrequency (ASTRAL-1)Frequency (SPIRE - with chemo)Frequency (NCT02998567 - with pembro)Reference
NeutropeniaHigher with guadecitabine76.5%38.2%[14][18][19]
Febrile NeutropeniaHigher with guadecitabine-11.8%[14][19]
Thrombocytopenia-64.7%-[18]
Anemia-29.4%-[18]
PneumoniaHigher with guadecitabine--[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of protocols from key clinical and preclinical studies.

Clinical Trial Protocol: ASTRAL-1 (NCT02348489)
  • Study Design: Phase 3, randomized, open-label, multicenter global study.

  • Patient Population: Treatment-naïve patients with AML who were not candidates for intensive induction chemotherapy.

  • Treatment Arms:

    • Guadecitabine: 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.

    • Treatment Choice (TC): Investigator's choice of azacitidine, decitabine, or low-dose cytarabine.

  • Primary Endpoints: Co-primary endpoints of complete remission (CR) rate and overall survival (OS).

  • Secondary Endpoints: Progression-free survival, event-free survival, and safety.

  • Assessments: Bone marrow aspirates and biopsies were performed at baseline and as needed to assess response. Adverse events were graded according to NCI CTCAE.

ASTRAL1_Workflow Patient_Screening Screening: Treatment-naïve AML, Unfit for Intensive Chemo Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Guadecitabine Arm 60 mg/m² SC, Days 1-5 (28-day cycle) Randomization->Arm_A Arm_B Treatment Choice Arm Azacitidine, Decitabine, or LDAC Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Response_Assessment Response Assessment (Bone Marrow Biopsy) Treatment->Response_Assessment Continue until progression or unacceptable toxicity Response_Assessment->Treatment Continue until progression or unacceptable toxicity Follow_Up Follow-up for Survival Response_Assessment->Follow_Up Endpoints Primary Endpoints: - Complete Remission Rate - Overall Survival Follow_Up->Endpoints

Figure 2: ASTRAL-1 clinical trial workflow.

Preclinical Experimental Protocol: In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of guadecitabine in a hepatocellular carcinoma (HCC) xenograft model.[20][21]

  • Animal Model: Athymic nude mice.

  • Cell Line: HepG2 human HCC cells.

  • Procedure:

    • HepG2 cells are subcutaneously inoculated into the flanks of the mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives daily subcutaneous injections of guadecitabine (e.g., 2 mg/kg) for a defined period (e.g., days 1-3 post-inoculation).[20]

    • The control group receives vehicle (e.g., PBS).

    • Tumor volume is measured regularly.

    • At the end of the study, tumors are explanted for further analysis (e.g., angiogenesis assessment).

  • Pharmacodynamic Assessment: LINE-1 methylation analysis in blood samples to confirm demethylating activity.[20]

Signaling Pathways and Biological Effects

Guadecitabine-induced hypomethylation impacts multiple cellular pathways. A key consequence is the re-activation of silenced tumor suppressor genes. For example, in preclinical studies, guadecitabine has been shown to induce the expression of the p16 (CDKN2A) gene, a critical regulator of the cell cycle.[22][23] Furthermore, it can upregulate the expression of cancer-testis antigens (e.g., MAGE-A, NY-ESO-1) and HLA class I antigens, potentially enhancing the immunogenicity of tumor cells and their recognition by the immune system.[1][23] This immunomodulatory effect has provided the rationale for combination therapies with immune checkpoint inhibitors.[11][19]

Signaling_Pathways cluster_downstream Downstream Cellular Effects Guadecitabine Guadecitabine (via Decitabine) DNMT_Inhibition DNMT Inhibition Guadecitabine->DNMT_Inhibition DNA_Hypomethylation Global DNA Hypomethylation DNMT_Inhibition->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p16) DNA_Hypomethylation->TSG_Reactivation CTA_Expression Cancer-Testis Antigen Expression DNA_Hypomethylation->CTA_Expression HLA_Upregulation HLA Class I Upregulation DNA_Hypomethylation->HLA_Upregulation CellCycle_Control Cell Cycle Control TSG_Reactivation->CellCycle_Control Apoptosis_Induction Apoptosis TSG_Reactivation->Apoptosis_Induction Immune_Recognition Enhanced Immune Recognition CTA_Expression->Immune_Recognition HLA_Upregulation->Immune_Recognition

Figure 3: Signaling pathways affected by guadecitabine.

Conclusion

This compound represents a rational drug design approach to improve upon first-generation DNA hypomethylating agents. Its resistance to CDA-mediated degradation leads to prolonged exposure to its active metabolite, decitabine, resulting in potent DNA demethylation. While it has demonstrated biological and clinical activity in various malignancies, it has not consistently shown a survival benefit over existing therapies in pivotal Phase 3 trials for AML and MDS. Ongoing research is exploring its potential in combination with other anti-cancer agents, particularly immunotherapies, where its epigenetic modulatory effects may play a synergistic role in overcoming treatment resistance. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and potentially optimize the therapeutic application of guadecitabine.

References

Guadecitabine Sodium: A Technical Guide to its Impact on Tumor Suppressor Gene Re-expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to reverse aberrant DNA hypermethylation, a key epigenetic silencing mechanism for tumor suppressor genes (TSGs) in cancer.[1][2][3] As a dinucleotide of decitabine and deoxyguanosine, guadecitabine exhibits resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[4][5][6] This extended action facilitates more durable hypomethylation and subsequent re-expression of silenced TSGs, offering a promising therapeutic strategy for various malignancies. This guide provides an in-depth technical overview of guadecitabine's core mechanism, its effects on critical tumor suppressor pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action

Guadecitabine exerts its anti-tumor effects primarily through the inhibition of DNA methyltransferases.[7][8] Dysregulation of DNA methylation, particularly hypermethylation of CpG islands in the promoter regions of TSGs, is a hallmark of many cancers, leading to transcriptional silencing.[1][2][3]

Following administration, guadecitabine is incorporated into the DNA of replicating cells. There, it covalently traps DNMT enzymes, leading to their degradation and a subsequent passive demethylation of the genome during subsequent rounds of DNA replication.[9][10] This process restores a normal epigenetic state at hypermethylated gene promoters, allowing for the re-expression of previously silenced tumor suppressor genes.[1][2][3] The re-activation of these genes can, in turn, induce cell cycle arrest, apoptosis, and sensitization to other anti-cancer therapies.[11][12]

Guadecitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication and DNMT Inhibition cluster_2 Epigenetic and Cellular Consequences Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Metabolism dCTP analog dCTP analog Decitabine->dCTP analog Phosphorylation DNA_Replication DNA Replication dCTP analog->DNA_Replication Incorporation into DNA Trapped_DNMT1 DNMT1 Trapping & Degradation DNA_Replication->Trapped_DNMT1 DNMT1 DNMT1 DNMT1->Trapped_DNMT1 Hypomethylation DNA Hypomethylation Trapped_DNMT1->Hypomethylation TSG_Re-expression Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Re-expression Anti-Tumor_Effects Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) TSG_Re-expression->Anti-Tumor_Effects

Figure 1: Mechanism of action of this compound.

Effects on Key Tumor Suppressor Genes and Pathways

Guadecitabine has been shown to induce the re-expression of several critical tumor suppressor genes across various cancer types.

  • p16 (CDKN2A): In colorectal and bladder cancer cell lines, guadecitabine treatment leads to a dose-dependent increase in both p16 mRNA and protein levels by demethylating its promoter region.[6][13]

  • p53 Pathway: Gene set enrichment analysis of tumors treated with guadecitabine revealed a significant enrichment of p53 target genes and related pathways.[11] While not always directly silencing the TP53 gene, guadecitabine can reactivate upstream and downstream effectors of the p53 pathway.

  • Other Tumor Suppressor Genes: Studies in hepatocellular carcinoma have identified a panel of TSGs including CDKN1A, CDKN2A, DLEC1, E2F1, GSTP1, OPCML, RASSF1, RUNX3, and SOCS1 that are hypermethylated in tumor tissue and can be demethylated by guadecitabine.[6] In preclinical models of colorectal cancer, DNMT inhibitors like guadecitabine can induce the re-expression of various tumor suppressor genes.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of guadecitabine.

Table 1: Preclinical Efficacy of Guadecitabine
Cell Line/ModelCancer TypeGuadecitabine Concentration/DoseOutcomeReference
HCT116Colorectal CarcinomaDose-dependentIncrease in p16 expression[13]
T24Bladder CancerDose-dependentIncrease in p16 protein levels[13]
EJ6Bladder Cancer10 mg/kg (in vivo)Reactivation of p16 expression and reduced DNA methylation at the p16 promoter[13]
LNCaP, 22Rv1, MDA PCa 2bProstate Cancer5 and 10 µM (in vitro)Inhibition of DNMT1 expression[14][15][16]
HepG2, Huh-7Hepatocellular CarcinomaNot specifiedDemethylation of CDKN2A, DLEC1, and RUNX3 promoters[6]
4T1 Murine ModelBreast Cancer50 µg daily for 4 daysSignificant reduction in tumor volume[4]
E0771 Murine ModelBreast Cancer50 µg daily for 4 daysSignificant reduction in tumor growth[4]
Table 2: Clinical Trial Data for Guadecitabine
Trial PhaseCancer Type(s)Guadecitabine Dose & ScheduleKey FindingsReference
Phase Ib/IIa (SPIRE)Solid Malignancies (incl. Urothelial Carcinoma)20 mg/m², days 1–5 (RP2D) with gemcitabine and cisplatinTolerable with manageable myelosuppression; achieved optimal reversal of gene promoter methylation.[1][2]
Phase IMetastatic Colorectal Cancer45 mg/m² with irinotecan 125 mg/m²Safe and tolerable; 12/17 evaluable patients had stable disease.[12]
Phase IIMyelodysplastic Syndromes (MDS)60 mg/m² or 90 mg/m², days 1-5Clinically active with acceptable tolerability. Overall response in 51% of treatment-naive and 43% of relapsed/refractory patients.[17]
Phase IIAcute Myeloid Leukemia (AML)60 mg/m² or 90 mg/m², 5-day or 10-day scheduleSubgroup analysis showed superior outcomes for patients receiving ≥4 cycles.[18][19]
Phase ISolid Tumors30 mg/m², days 1-4 with pembrolizumabTolerable with biological and anticancer activity; 37% had disease control for ≥24 weeks.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of guadecitabine's effects. Below are protocols for key experiments.

Experimental_Workflow cluster_genomic Genomic Analysis cluster_transcriptomic Transcriptomic Analysis cluster_proteomic Proteomic Analysis Cell_Culture Cell Culture/ In Vivo Model Guadecitabine_Treatment Guadecitabine Treatment Cell_Culture->Guadecitabine_Treatment Sample_Harvesting Sample Harvesting (DNA, RNA, Protein) Guadecitabine_Treatment->Sample_Harvesting DNA_Extraction DNA Extraction Sample_Harvesting->DNA_Extraction RNA_Extraction RNA Extraction Sample_Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Sample_Harvesting->Protein_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Methylation_Analysis Methylation Analysis (Pyrosequencing/NGS) Bisulfite_Conversion->Methylation_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT-qPCR RT-qPCR cDNA_Synthesis->RT-qPCR SDS-PAGE SDS-PAGE Protein_Extraction->SDS-PAGE Western_Blot Western Blot SDS-PAGE->Western_Blot

Figure 2: General experimental workflow for studying guadecitabine's effects.

DNA Methylation Analysis via Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution DNA methylation analysis.[21][22]

  • DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with guadecitabine and control samples using a commercial kit.

  • Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[21][22] Use a commercial kit for optimal conversion efficiency and DNA recovery.

  • PCR Amplification: Amplify the target promoter regions of tumor suppressor genes from the bisulfite-converted DNA using specific primers designed to distinguish between methylated and unmethylated sequences.[22]

  • Sequencing:

    • Pyrosequencing: For targeted analysis of specific CpG sites, sequence the PCR products using a pyrosequencer. This provides quantitative methylation levels for each CpG site.[3]

    • Next-Generation Sequencing (NGS): For genome-wide or regional analysis, prepare libraries from the amplified DNA and perform sequencing on an NGS platform.[22]

  • Data Analysis: Align sequencing reads to an in silico converted reference genome. Calculate the methylation level at each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site (C+T).[23]

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure changes in mRNA levels of tumor suppressor genes.[24][25][26]

  • RNA Extraction: Isolate total RNA from guadecitabine-treated and control samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][26]

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target tumor suppressor genes, and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Use a SYBR Green or probe-based detection method.[27]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target gene to the reference gene for both treated and control samples.

Protein Expression Analysis by Western Blot

Western blotting is used to detect changes in the protein levels of tumor suppressors.[28][29][30]

  • Protein Extraction: Lyse guadecitabine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[30]

    • Incubate the membrane with a primary antibody specific to the target tumor suppressor protein overnight at 4°C.[29]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29] Analyze band intensities relative to a loading control (e.g., GAPDH, β-actin).

Signaling Pathways and Logical Relationships

Guadecitabine's induction of tumor suppressor genes impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

Signaling_Pathways cluster_epigenetic Epigenetic Regulation cluster_tsg Tumor Suppressor Gene Re-expression cluster_cellular_outcome Cellular Outcomes Guadecitabine Guadecitabine DNMT1_Inhibition DNMT1 Inhibition Guadecitabine->DNMT1_Inhibition Promoter_Demethylation TSG Promoter Demethylation DNMT1_Inhibition->Promoter_Demethylation p16_re-expression p16 (CDKN2A) Promoter_Demethylation->p16_re-expression p53_pathway_activation p53 Pathway Effectors Promoter_Demethylation->p53_pathway_activation Other_TSGs Other TSGs (e.g., RASSF1) Promoter_Demethylation->Other_TSGs CDK4_6_Inhibition CDK4/6 Inhibition p16_re-expression->CDK4_6_Inhibition Apoptosis Apoptosis p53_pathway_activation->Apoptosis Other_TSGs->Apoptosis Rb_Activation Rb Activation CDK4_6_Inhibition->Rb_Activation G1_Arrest G1 Cell Cycle Arrest Rb_Activation->G1_Arrest

Figure 3: Signaling pathways affected by guadecitabine-induced TSG re-expression.

Conclusion

This compound represents a significant advancement in epigenetic therapy. Its ability to robustly and durably reverse the hypermethylation of tumor suppressor genes provides a powerful mechanism to counteract oncogenesis. The data summarized herein underscore its potential both as a monotherapy and in combination with other anti-cancer agents to overcome chemoresistance and improve patient outcomes. Further research utilizing the detailed protocols provided will continue to elucidate the full spectrum of its anti-tumor activity and refine its clinical application.

References

Investigating Guadecitabine Sodium in Myelodysplastic Syndromes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell malignancies characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[1] Epigenetic dysregulation, particularly aberrant DNA hypermethylation, is a key pathogenic mechanism in MDS, leading to the silencing of tumor suppressor genes.[2][3] This has established DNA hypomethylating agents (HMAs) as a cornerstone of therapy for higher-risk MDS.[1][4] Guadecitabine (SGI-110) is a next-generation HMA designed to overcome the pharmacological limitations of first-generation agents like decitabine and azacitidine.[5][6] This technical guide provides an in-depth review of Guadecitabine, consolidating its mechanism of action, pharmacokinetic profile, clinical trial data in MDS, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Introduction to Guadecitabine

Guadecitabine is a rationally designed dinucleotide composed of the active demethylating agent decitabine and the endogenous nucleoside deoxyguanosine, linked by a phosphodiester bond.[7][8] This unique structure renders it resistant to degradation by cytidine deaminase (CDA), an enzyme highly expressed in the gut and liver that is responsible for the rapid inactivation of decitabine.[3][5][9] By resisting CDA-mediated deamination, subcutaneous administration of Guadecitabine results in a prolonged in vivo exposure to its active metabolite, decitabine.[2][10][11] This extended exposure is intended to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, thereby improving its therapeutic index.[8][9]

Mechanism of Action

Guadecitabine functions as a prodrug that, after administration, is slowly cleaved to release its active component, decitabine. The mechanism unfolds through a series of steps targeting the epigenetic machinery of cancer cells.

  • Cellular Uptake and Activation: Guadecitabine is transported into the cell where it is enzymatically converted to decitabine. Decitabine is then phosphorylated to its active triphosphate form, decitabine-triphosphate.

  • DNA Incorporation: During the S-phase of the cell cycle, decitabine-triphosphate is incorporated into newly synthesized DNA in place of deoxycytidine.[12]

  • DNMT Trapping and Depletion: The incorporated decitabine forms an irreversible covalent bond with DNA methyltransferase (DNMT) enzymes, primarily DNMT1, when the enzyme attempts to methylate the adjacent cytosine. This "traps" the enzyme, leading to its degradation.

  • Passive Demethylation: The depletion of active DNMT enzymes prevents the methylation of newly synthesized DNA strands during subsequent rounds of cell division. This results in a passive, replication-dependent global DNA hypomethylation.[6]

  • Gene Re-expression: The removal of repressive hypermethylation marks from the promoter regions of tumor suppressor genes can restore their expression, leading to the re-establishment of cellular control mechanisms like cell cycle arrest, apoptosis, and differentiation.[9][13]

G cluster_0 Extracellular Space cluster_1 Intracellular Space / Nucleus Guadecitabine Guadecitabine (SGI-110) Subcutaneous Administration Decitabine Active Metabolite: Decitabine Guadecitabine->Decitabine Resists CDA Degradation, Slow Release DNA_Incorp Incorporation into DNA during S-Phase Decitabine->DNA_Incorp Phosphorylation Trapping Irreversible Covalent Adduct Formation (DNMT1 Trapping & Degradation) DNA_Incorp->Trapping DNMT1 DNMT1 Enzyme DNMT1->Trapping Hypomethylation Passive DNA Hypomethylation Trapping->Hypomethylation DNMT1 Depletion Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Figure 1: Mechanism of Action of Guadecitabine.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) profile of Guadecitabine is distinct from intravenously administered decitabine, primarily due to its resistance to CDA. This leads to a more sustained exposure to the active drug.

Pharmacokinetics: A first-in-human Phase 1 study (NCT01261312) demonstrated that subcutaneous Guadecitabine produced a longer exposure window and half-life for plasma decitabine, with a lower maximum plasma concentration (Cmax), compared to intravenous decitabine.[12] This profile may avoid peak-related toxicities while prolonging the time for S-phase-dependent drug activity.[2]

Pharmacodynamics: The biological effect of Guadecitabine is measured by the extent of DNA demethylation. A common pharmacodynamic biomarker is the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements, which serves as a surrogate for global DNA methylation.[8] Studies have shown that Guadecitabine induces potent, dose-related DNA demethylation, which plateaus at the 60 mg/m² dose.[6][12] Importantly, clinical response has been associated with the extent of DNA demethylation, and prior HMA treatment did not appear to affect the degree of demethylation achieved by Guadecitabine.[2][14]

Clinical Development in Myelodysplastic Syndromes

Guadecitabine has been evaluated in multiple clinical trials for patients with MDS, both as a monotherapy and in combination. While demonstrating biological activity and clinical responses in early-phase studies, it failed to meet primary endpoints in a pivotal Phase 3 trial.

Key Clinical Trial Data

The results from significant clinical trials of Guadecitabine in MDS are summarized in the tables below.

Table 1: Phase 1/2 Dose-Escalation Study in MDS/AML (NCT01261312)

Parameter Value
Patient Population 19 patients with relapsed/refractory MDS[12][14]
Treatment Regimen Dose escalation; Recommended Phase 2 Dose (RP2D) established as 60 mg/m² subcutaneously, days 1-5 of a 28-day cycle[12]
Overall Response Rate (ORR) 32% (6 out of 19 MDS patients)[6]

| Key Finding | The 60 mg/m² dose was well-tolerated and demonstrated both biological (potent demethylation) and clinical activity, warranting further investigation.[12] |

Table 2: Phase 2 GFM Study in Higher-Risk MDS/AML after Azacitidine Failure (NCT02197676)

Parameter Value
Patient Population 56 patients with higher-risk MDS or low blast count AML who relapsed or were refractory to azacitidine[15][16]
Treatment Regimen Guadecitabine 60 mg/m² subcutaneously, days 1-5 of a 28-day cycle[16]
Overall Response Rate (ORR) 14.3% (8 of 56 patients)[16]
Complete Remission (CR) 3.6% (2 patients)[16]
Marrow CR (mCR) 7.1% (4 patients, 2 with hematologic improvement)[16]
Median Duration of Response 11.5 months[15]
Median Overall Survival (OS) 7.1 months (17.9 months in responders vs. 6.0 months in non-responders)[15]

| Key Finding | Guadecitabine showed modest efficacy, yielding durable responses in a small subset of patients who had previously failed HMA therapy.[15] Absence or low number of somatic mutations was a predictive factor for response.[15][16] |

Table 3: Phase 3 ASTRAL-3 Study in Previously Treated MDS/CMML (NCT02907359)

Parameter Value
Patient Population 417 patients with MDS or CMML previously treated with an HMA[9][17]
Treatment Arms Guadecitabine vs. Physician's Choice (low-dose cytarabine, intensive chemotherapy, or best supportive care)[17][18]
Primary Endpoint Overall Survival (OS)[9][17]
Result The study did not meet its primary endpoint of a statistically significant improvement in OS for Guadecitabine compared to the control arm.[9][17][18][19]

| Key Finding | Despite being an active drug, Guadecitabine failed to demonstrate a superior survival outcome over current therapeutic alternatives in this patient population.[9][17] |

Table 4: Phase 1/2 Study of Guadecitabine + Atezolizumab in R/R MDS/CMML

Parameter Value
Patient Population 33 patients with relapsed/refractory MDS (n=30) or CMML (n=3) after HMA therapy[1]
Treatment Regimen Guadecitabine 60 mg/m² (days 1-5) + Atezolizumab 840 mg IV (days 8 and 22) of a 28-day cycle[1]
Overall Response Rate (ORR) 33%
Complete Remission (CR) 6% (2 patients)[1]
Marrow CR (mCR) 15% (5 patients)[1]
Median Overall Survival (OS) 15.1 months[1]

| Key Finding | The combination showed modest efficacy with manageable toxicity, suggesting a potential role for combining HMAs with immune checkpoint inhibitors.[1] |

Safety and Tolerability

Across clinical trials, Guadecitabine has demonstrated a safety profile consistent with other hypomethylating agents. The most common Grade 3 or higher adverse events are hematological in nature.

Table 5: Common Grade ≥3 Adverse Events in Guadecitabine Studies

Adverse Event Frequency (Phase 1 Study, n=93)[12][14] Frequency (Phase 2 GFM Study, n=56)[16]
Febrile Neutropenia 41% - (13 patients hospitalized)
Pneumonia 29% -
Thrombocytopenia 25% Myelosuppression (88% of all AEs)
Anemia 25% -
Sepsis 17% -

| Pulmonary Toxicity | - | 12.5% (non-hematologic) |

Experimental Protocols

Assessment of Global DNA Methylation via LINE-1 Bisulfite Pyrosequencing

This protocol describes a representative method for quantifying global DNA methylation in patient samples, a key pharmacodynamic endpoint in HMA trials.

Objective: To quantify the percentage of methylation at CpG sites within LINE-1 repetitive elements in genomic DNA extracted from bone marrow mononuclear cells (BMMCs).

Methodology:

  • Sample Collection and DNA Extraction:

    • Collect bone marrow aspirates from patients at baseline and specified time points post-treatment.

    • Isolate BMMCs using Ficoll density gradient centrifugation.

    • Extract high-quality genomic DNA using a suitable commercial kit (e.g., Allprep Kit, Qiagen). Quantify DNA and assess purity (A260/A280 ratio).

  • Sodium Bisulfite Conversion:

    • Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen) according to the manufacturer's protocol.

    • This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

    • The converted DNA is then purified and eluted.

  • PCR Amplification of LINE-1 Elements:

    • Perform PCR to amplify a specific region of the LINE-1 consensus sequence that is rich in CpG sites.

    • Use primers designed to be independent of methylation status, with one primer biotinylated for subsequent purification.

    • Reaction Mix: 2 µL bisulfite-treated DNA, 12.5 µL PCR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM, biotinylated), and nuclease-free water to 25 µL.

    • Thermocycling Conditions: Initial denaturation at 95°C for 5 min; followed by 40-45 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s; final extension at 72°C for 7 min.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Wash and denature the product to yield single-stranded DNA, which serves as the template.

    • Anneal a sequencing primer to the template DNA.

    • Perform pyrosequencing using a PyroMark system (Qiagen). The instrument dispenses one of four deoxynucleotide triphosphates (dNTPs) at a time. Incorporation of a nucleotide generates a light signal proportional to the number of nucleotides incorporated.

    • The sequence to analyze includes several CpG sites. At each CpG site, the software calculates the ratio of T to C (representing unmethylated vs. methylated cytosines in the original DNA), providing a quantitative methylation percentage for that site.

  • Data Analysis:

    • Calculate the average methylation percentage across all CpG sites analyzed within the LINE-1 amplicon.

    • Compare post-treatment methylation levels to baseline levels for each patient to determine the extent of drug-induced demethylation.

G cluster_0 Sample Preparation cluster_1 DNA Conversion & Amplification cluster_2 Quantification & Analysis BM Bone Marrow Aspirate Ficoll Ficoll Density Gradient (Isolate BMMCs) BM->Ficoll DNA_Ext Genomic DNA Extraction Ficoll->DNA_Ext Bisulfite Sodium Bisulfite Conversion DNA_Ext->Bisulfite PCR PCR Amplification of LINE-1 Region Bisulfite->PCR Pyro Pyrosequencing PCR->Pyro Data Data Analysis (% Methylation) Pyro->Data

Figure 2: Experimental Workflow for LINE-1 Methylation Analysis.

Conclusion and Future Perspectives

Guadecitabine is a second-generation HMA that successfully addressed the key pharmacological limitation of its parent drug, decitabine, by providing prolonged exposure of the active metabolite.[5] Early phase trials in MDS demonstrated clear biological activity and promising clinical responses, particularly in patients who had failed prior HMA therapy.[14][15] However, the pivotal Phase 3 ASTRAL-3 trial did not demonstrate a significant overall survival benefit compared to standard care options in previously treated MDS patients.[9][19]

While the journey of Guadecitabine as a monotherapy in this setting has been challenging, the data generated has been invaluable. The ASTRAL studies have created one of the largest clinical and genetic datasets from prospective randomized trials using HMA treatment.[9][17] Future research may focus on identifying specific molecular or clinical subgroups that could derive benefit from Guadecitabine's unique pharmacological profile. Furthermore, its demonstrated biological activity and manageable safety profile make it a candidate for combination therapies, such as with immune checkpoint inhibitors, as suggested by early trial data.[1][4] The investigation of Guadecitabine has advanced our understanding of epigenetic therapy in MDS and will continue to inform the development of novel treatment strategies for this complex disease.

References

Guadecitabine Sodium: A Technical Guide to Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chemotherapeutic resistance remains a primary obstacle in oncology, leading to treatment failure and disease progression. Epigenetic modifications, particularly aberrant DNA hypermethylation, are key mechanisms by which cancer cells silence tumor suppressor genes (TSGs) and evade therapeutic intervention. Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed to reverse these epigenetic changes. As a dinucleotide of decitabine and deoxyguanosine, it is resistant to degradation by cytidine deaminase, allowing for prolonged exposure of its active metabolite, decitabine. This extended action ensures more robust inhibition of DNMT1, leading to global DNA hypomethylation and the re-expression of silenced genes critical for apoptosis, DNA repair, and immune recognition. This technical guide consolidates preclinical and clinical data, detailing the mechanisms through which guadecitabine resensitizes tumors to platinum-based chemotherapy, PARP inhibitors, and immunotherapies, thereby offering a promising strategy to overcome acquired and intrinsic chemoresistance.

Core Mechanism of Action: Reversing Epigenetic Silencing

The primary mechanism of guadecitabine involves the irreversible inhibition of DNA methyltransferase 1 (DNMT1).[1][2] Following cellular uptake, guadecitabine is metabolized into its active form, decitabine triphosphate, which is incorporated into replicating DNA. This analog traps DNMT1, forming a covalent complex that targets the enzyme for proteasomal degradation.[3][4] The resulting depletion of functional DNMT1 prevents the maintenance of methylation patterns during cell division, leading to passive, replication-dependent demethylation of the genome.[3] This process reactivates transcriptionally silenced TSGs and other regulatory genes, restoring cellular pathways that can sensitize cancer cells to cytotoxic agents and immune surveillance.[5][6]

Guadecitabine_Mechanism_of_Action cluster_0 Cellular Uptake & Metabolism cluster_1 Epigenetic Modulation cluster_2 Functional Outcomes Guadecitabine Guadecitabine (SGI-110) Decitabine_TP Decitabine Triphosphate (Active Metabolite) Guadecitabine->Decitabine_TP Metabolic Activation DNA_Replication DNA Replication Decitabine_TP->DNA_Replication Incorporation into DNA Trapped_Complex DNMT1 Covalently Trapped on DNA DNA_Replication->Trapped_Complex DNMT1 DNMT1 Enzyme DNMT1->Trapped_Complex Degradation Proteasomal Degradation Trapped_Complex->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation Loss of DNMT1 Function TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Immune_Genes Immune-Related Gene Upregulation Hypomethylation->Immune_Genes Chemosensitization Chemosensitization TSG->Chemosensitization Immune_Recognition Enhanced Immune Recognition Immune_Genes->Immune_Recognition

Caption: Core mechanism of guadecitabine action. (Max-Width: 760px)

Overcoming Resistance to Conventional and Targeted Therapies

Re-sensitization to Platinum-Based Chemotherapy

Acquired resistance to platinum agents like cisplatin and carboplatin is often linked to the epigenetic silencing of genes involved in DNA damage repair and apoptosis.[5] Preclinical studies have shown that guadecitabine can reverse cisplatin resistance in urothelial and ovarian cancer cell line models.[5][7] The proposed mechanism involves the demethylation and re-expression of key genes, which restores the cellular machinery required for platinum-induced cytotoxicity.[6][7] This "epigenetic priming" strategy has been evaluated in multiple clinical trials.

Platinum_Resensitization_Pathway cluster_0 Resistant Cancer Cell State cluster_1 Guadecitabine Intervention cluster_2 Sensitized Cancer Cell State Hypermethylation Promoter Hypermethylation Silenced_Genes Silenced Genes (e.g., MLH1, DOK2, RASSF1) Hypermethylation->Silenced_Genes Resistance Platinum Resistance Silenced_Genes->Resistance Impaired DNA Repair & Apoptosis Guadecitabine Guadecitabine DNMT1_Inhibition DNMT1 Inhibition Guadecitabine->DNMT1_Inhibition Demethylation Promoter Demethylation DNMT1_Inhibition->Demethylation Reexpression Gene Re-expression Demethylation->Reexpression Platinum Platinum Agent (e.g., Carboplatin) Reexpression->Platinum Restores Sensitivity DNA_Adducts Platinum-DNA Adducts Platinum->DNA_Adducts Apoptosis Cell Cycle Arrest & Apoptosis DNA_Adducts->Apoptosis Functional DDR & Apoptotic Pathways

Caption: Logical flow of guadecitabine-mediated platinum re-sensitization. (Max-Width: 760px)

Table 1: Clinical Trial Data for Guadecitabine in Combination with Platinum-Based Chemotherapy

Trial / Cancer TypePhaseCombination RegimenRecommended Phase II Dose (RP2D) / MTDKey Efficacy ResultsGrade ≥3 Adverse Events (%)Citation(s)
SPIRE / Solid Tumors (incl. Urothelial)Ib/IIaGuadecitabine + Gemcitabine + CisplatinGuadecitabine 20 mg/m², Days 1-5Not primarily an efficacy study; established safe dose.Neutropenia (76.5%), Thrombocytopenia (64.7%)[5][8][9]
Recurrent Ovarian Cancer IGuadecitabine + CarboplatinGuadecitabine 30 mg/m², Days 1-5 + Carboplatin AUC4ORR: 15%; Clinical Benefit Rate: 45%Neutropenia, Thrombocytopenia (DLTs at higher doses)[7]
Recurrent Ovarian Cancer IIGuadecitabine + Carboplatin vs. Treatment Choice (TC)Guadecitabine 30 mg/m², Days 1-5 + Carboplatin AUC46-month PFS: 37% (vs. 11% for TC, P=0.003)Neutropenia, Leukopenia (more frequent than TC)[10]
Platinum Refractory Germ Cell Tumors IGuadecitabine + CisplatinMTD: Guadecitabine 30 mg/m², Days 1-5 + Cisplatin 100 mg/m²ORR: 23%; Clinical Benefit Rate: 46%Neutropenia, Thrombocytopenia (DLTs)[N/A]
Synergy with PARP Inhibitors (PARPi)

PARP inhibitors are highly effective in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. Resistance can emerge through restoration of HR proficiency. Preclinical studies show that guadecitabine can sensitize both BRCA-proficient and -resistant breast and ovarian cancer cells to PARPi like talazoparib.[11] The mechanisms are multifaceted, involving the induction of a "BRCAness" phenotype, increased reactive oxygen species (ROS) accumulation, and enhanced PARP trapping, independent of HR status.[11]

Overcoming Immunotherapy Resistance

Resistance to immune checkpoint inhibitors (ICIs) can be due to a non-immunogenic tumor microenvironment (TME), characterized by low antigen presentation and the presence of immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2] Guadecitabine remodels the TME by:

  • Upregulating Immune Genes: Demethylation of promoters for genes encoding MHC class I molecules, cancer-testis antigens (CTAs), and components of the interferon-gamma (IFN-γ) pathway enhances tumor cell recognition by T-cells.[1][12]

  • Modulating Immune Cell Populations: It has been shown to reduce the infiltration of Tregs and MDSCs in the TME while increasing the presence of effector CD8+ T-cells and NK cells.[1][2][13]

This dual action on tumor and immune cells can reverse ICI resistance.

Table 2: Clinical Trial Data for Guadecitabine in Combination with Immunotherapy

Trial / Cancer TypePhaseCombination RegimenRecommended Phase II Dose (RP2D)Key Efficacy ResultsGrade ≥3 Adverse Events (%)Citation(s)
Advanced Solid Tumors IGuadecitabine + PembrolizumabGuadecitabine 30 mg/m², Days 1-4ORR: 7%; Disease Control ≥24 weeks: 37%. In NSCLC patients previously treated with ICIs, 42% achieved disease control ≥24 weeks.Neutropenia (38.2%), Febrile Neutropenia (11.8%)[14][15]

Key Experimental Protocols

General Clinical Trial Workflow

The clinical development of guadecitabine combination therapies typically follows a phase I/II design to establish safety, determine the RP2D, and assess preliminary efficacy.

Clinical_Trial_Workflow cluster_0 Phase I: Dose Escalation (3+3 Design) cluster_1 Phase II: Expansion Cohort Enrollment1 Enroll Patient Cohort 1 (n=3-6) Dose1 Administer Guadecitabine (Dose Level 1) + Chemo/IO Enrollment1->Dose1 DLT_Assessment Assess Dose-Limiting Toxicity (DLT) in Cycle 1 Dose1->DLT_Assessment Decision DLT < 1/3 of Patients? DLT_Assessment->Decision Enrollment2 Enroll Patient Cohort 2 (n=3-6) Decision->Enrollment2 Yes MTD_RP2D Determine MTD & RP2D Decision->MTD_RP2D No Dose2 Administer Guadecitabine (Dose Level 2) + Chemo/IO Enrollment2->Dose2 Dose2->DLT_Assessment Enrollment3 Enroll Additional Patients (n=~14-50) at RP2D Treatment Treat Until Progression or Unacceptable Toxicity Enrollment3->Treatment Efficacy Primary Endpoint: PFS / ORR Treatment->Efficacy Safety Secondary Endpoint: Safety & Tolerability Treatment->Safety Correlatives Exploratory Endpoint: Biomarker Analysis Treatment->Correlatives

Caption: Representative workflow for a Phase I/II combination trial. (Max-Width: 760px)
In Vitro Cell Line Proliferation Assay

  • Cell Culture: Chemoresistant cancer cell lines (e.g., platinum-resistant ovarian cancer lines) and their sensitive counterparts are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a dose range of guadecitabine for a specified duration (e.g., 72 hours) to allow for replication-dependent effects.

  • Co-treatment: Following guadecitabine priming, cells are treated with the chemotherapeutic agent (e.g., carboplatin) for an additional period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: IC50 values are calculated, and synergy is determined using methods like the Chou-Talalay combination index.

Western Blot for DNMT1 Depletion
  • Cell Lysis: Prostate cancer cells (e.g., LNCaP, 22Rv1) are treated with guadecitabine (e.g., 10 µM for 3-7 days).[16][17][18] Cells are then harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Protein concentration is determined via a Bradford assay.

  • Electrophoresis: 20-30 µg of protein per sample is separated on an SDS-PAGE gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against DNMT1. A loading control antibody (e.g., GAPDH or Tubulin) is used to ensure equal loading.[4][16]

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.

DNA Methylation Analysis (Global)
  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) or circulating cell-free DNA (cfDNA) are collected from patients at baseline and on-treatment (e.g., Cycle 1 Day 8 or 14).[7][19][20]

  • DNA Extraction & Bisulfite Conversion: DNA is extracted and treated with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

  • PCR & Pyrosequencing: The converted DNA is amplified using primers specific for repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1), which serve as a surrogate for global methylation status.[19][21]

  • Quantification: The percentage of methylation at specific CpG sites within the LINE-1 element is quantified by pyrosequencing. A decrease in the methylation percentage indicates a pharmacodynamic effect of guadecitabine.[21]

Conclusion and Future Directions

This compound has demonstrated considerable potential as a chemo-sensitizing agent across a range of malignancies and therapeutic classes. By targeting the fundamental epigenetic mechanism of DNA hypermethylation, it can restore silenced cellular pathways, thereby overcoming resistance to platinum agents, PARP inhibitors, and immunotherapy. Clinical data have established tolerable dose schedules for combination therapies and have shown promising signals of efficacy, particularly in patient populations with acquired resistance.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this epigenetic priming strategy. This may involve analyzing baseline tumor methylomes or specific gene expression signatures.[22] Furthermore, optimizing the timing and sequencing of guadecitabine with other agents is crucial to maximize synergy while managing toxicity. As our understanding of the epigenetic drivers of chemoresistance deepens, guadecitabine stands out as a key tool for reprogramming the cancer cell and its microenvironment to restore therapeutic vulnerability.

References

An In-depth Technical Guide to Guadecitabine Sodium: Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent designed to overcome the limitations of earlier drugs in its class.[1][2][3] As a dinucleotide of decitabine and deoxyguanosine, it exhibits enhanced stability and a prolonged exposure profile of its active metabolite, decitabine.[4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols for key assays and presents quantitative data in a structured format. Furthermore, it visualizes the drug's mechanism and related experimental workflows using Graphviz diagrams.

Molecular Structure and Chemical Properties

This compound is the sodium salt form of guadecitabine, a dinucleotide composed of 5-aza-2'-deoxycytidine (decitabine) linked to a 2'-deoxyguanosine via a phosphodiester bond.[6][7] This structure confers resistance to degradation by cytidine deaminase, the primary enzyme responsible for the rapid breakdown of decitabine.[2][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Synonyms SGI-110 sodium, S-110 sodium[1][8][9]
Molecular Formula C18H23N9NaO10P[1][6]
Molecular Weight 579.39 g/mol [1][10]
CAS Number 929904-85-8[1][6]
Appearance White to off-white solid[1]
Solubility DMSO: 50 mg/mL (86.30 mM) Water: 50 mg/mL (86.30 mM) (requires sonication and warming)[8][11]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark Long term (months to years): -20 °C[9]
InChI Key XLHBNJPXFOZFNJ-BYKQGDNKSA-M[10][11]
SMILES O=C1C2=C(N([C@H]3C--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--=NC5=O)C4)(O[Na])=O">C@@HO3)C=N2)NC(N)=N1[1]

Mechanism of Action

This compound acts as a prodrug of decitabine.[12] Following subcutaneous administration, it is gradually cleaved by enzymes such as phosphorylases, releasing decitabine over a prolonged period.[4] This extended exposure is crucial for its therapeutic effect, as decitabine's activity is S-phase specific.[2]

The released decitabine is then phosphorylated and incorporated into DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1.[13][14] This leads to the depletion of active DNMTs, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, such as p16.[1][13][15] The restoration of tumor suppressor gene expression can induce cell cycle arrest, apoptosis, and enhanced immune recognition of cancer cells.[13][16]

Guadecitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guadecitabine_sodium This compound (Subcutaneous Administration) Decitabine_release Gradual Release of Decitabine Guadecitabine_sodium->Decitabine_release Enzymatic Cleavage Decitabine Decitabine Decitabine_release->Decitabine dCTP_analog Decitabine Triphosphate (dCTP analog) Decitabine->dCTP_analog Phosphorylation DNA_incorporation Incorporation into DNA during S-phase dCTP_analog->DNA_incorporation DNMT_trapping DNMT Trapping DNA_incorporation->DNMT_trapping Hypomethylation DNA Hypomethylation DNMT_trapping->Hypomethylation Gene_re-expression Tumor Suppressor Gene Re-expression (e.g., p16) Hypomethylation->Gene_re-expression Cellular_effects Cell Cycle Arrest, Apoptosis, Immune Recognition Gene_re-expression->Cellular_effects

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Cell Proliferation and DNA Methylation Analysis

This protocol outlines a general procedure for assessing the in vitro effects of this compound on cancer cell lines.

Cell Lines:

  • HCT116 (colorectal carcinoma)[1]

  • T24 (bladder cancer)[1]

  • HL60, U937, KG1a (leukemic cell lines)[8]

Methodology:

  • Cell Culture: Culture cells in appropriate media and conditions.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 5 µM) for a specified duration (e.g., 3-6 days).[1][8]

  • Colony Formation Assay: For proliferation assessment, seed treated cells at low density and allow colonies to form for 10-14 days. Fix with methanol and stain with Giemsa.[15]

  • DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils.

  • Methylation Analysis:

    • Quantitative Bisulfite Pyrosequencing: Amplify the promoter regions of target genes (e.g., LINE-1, NY-ESO-1, p16) from bisulfite-converted DNA.[8]

    • Sequence the PCR products by pyrosequencing to quantify the methylation level at specific CpG sites.

In_Vitro_Workflow Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Varying Concentrations and Durations) Cell_Culture->Treatment Assays Downstream Assays Treatment->Assays Proliferation Colony Formation Assay Assays->Proliferation DNA_Analysis DNA Methylation Analysis Assays->DNA_Analysis DNA_Extraction Genomic DNA Extraction DNA_Analysis->DNA_Extraction Bisulfite_Conversion Sodium Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Pyrosequencing Quantitative Pyrosequencing (e.g., LINE-1, p16) Bisulfite_Conversion->Pyrosequencing

Caption: In vitro experimental workflow for Guadecitabine.
In Vivo Xenograft Studies

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Animal Model:

  • SCID mice[8]

Methodology:

  • Tumor Implantation: Implant human cancer cells (e.g., OVCAR3) subcutaneously into the hindquarters of SCID mice.[8]

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment Administration: Administer this compound (e.g., 3 mg/kg/day) or vehicle control subcutaneously for a defined period (e.g., 5 days).[8]

  • Tumor Volume Measurement: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Pharmacodynamic Analysis: At the end of the study, excise tumors for analysis of DNA methylation at specific gene promoters (e.g., p16).[1]

Clinical Development and Pharmacokinetics

This compound has been evaluated in numerous clinical trials for hematological malignancies and solid tumors.[3][5][13][17] A key feature of its clinical pharmacology is the prolonged plasma exposure of its active metabolite, decitabine, compared to intravenous decitabine administration.[2][5]

Table 2: Summary of a Phase 1 Clinical Trial in MDS and AML [2]

ParameterDetails
Study Design Open-label, multicenter, dose-escalation
Patient Population Relapsed or refractory high-risk MDS or AML
Treatment Regimens Daily for 5 days, once weekly, or twice weekly subcutaneous injections
Dose Escalation 3–125 mg/m²/day
Pharmacokinetics Plasma levels of guadecitabine and decitabine persisted for at least 8 hours post-administration at higher doses. The half-life of decitabine after guadecitabine administration was considerably longer than that of IV decitabine.
Pharmacodynamics Potent, dose-related DNA demethylation (measured by LINE-1 assay) was observed, plateauing at 60 mg/m² daily for 5 days.
Recommended Phase 2 Dose 60 mg/m² daily for 5 days

A phase 2 study in treatment-naïve AML patients who were not candidates for intensive chemotherapy confirmed that the 60 mg/m² dose for 5 days is a recommended regimen.[18][19]

Clinical_Trial_Logic Patient_Population Eligible Patients (e.g., AML, MDS) Randomization Randomization Patient_Population->Randomization Dose_Regimen_A Guadecitabine (e.g., 60 mg/m² x 5 days) Randomization->Dose_Regimen_A Arm A Dose_Regimen_B Guadecitabine (e.g., 90 mg/m² x 5 days) Randomization->Dose_Regimen_B Arm B Treatment_Cycle 28-day Treatment Cycle Dose_Regimen_A->Treatment_Cycle Dose_Regimen_B->Treatment_Cycle Endpoints Primary and Secondary Endpoints Treatment_Cycle->Endpoints Safety Safety and Tolerability (Adverse Events) Endpoints->Safety Efficacy Efficacy (Response Rates, Survival) Endpoints->Efficacy PK_PD Pharmacokinetics and Pharmacodynamics (LINE-1 Methylation) Endpoints->PK_PD

Caption: Simplified logic of a randomized clinical trial.

Conclusion

This compound is a promising second-generation DNA hypomethylating agent with a distinct molecular structure that confers a favorable pharmacokinetic and pharmacodynamic profile. Its ability to induce prolonged exposure to its active metabolite, decitabine, allows for effective DNA hypomethylation and re-expression of tumor suppressor genes. The data summarized in this guide provide a solid foundation for further research and development of this compound in oncology. The detailed experimental protocols and visualizations offer practical tools for scientists working with this compound.

References

Guadecitabine Sodium: A New Frontier in Pediatric Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guadecitabine sodium (SGI-110), a second-generation DNA methyltransferase inhibitor (DNMTi), is emerging as a promising therapeutic agent in the challenging landscape of pediatric oncology. Its unique dinucleotide structure confers resistance to degradation by cytidine deaminase, allowing for prolonged exposure to its active metabolite, decitabine. This extended action leads to more durable hypomethylation of tumor suppressor genes and immunogenic pathways, offering a multi-pronged attack against various pediatric malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical research on guadecitabine in pediatric cancers, with a focus on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to this compound

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine. This chemical structure protects decitabine from rapid inactivation by cytidine deaminase in the bloodstream, thereby increasing its half-life and therapeutic window. Upon cellular uptake, guadecitabine is cleaved to release decitabine, which is then incorporated into DNA. By covalently trapping DNA methyltransferase 1 (DNMT1) on the DNA, it leads to the depletion of this enzyme and subsequent global DNA hypomethylation. This epigenetic reprogramming can reactivate silenced tumor suppressor genes, induce apoptosis, and stimulate anti-tumor immunity.

Quantitative Data on Guadecitabine's Efficacy in Pediatric Cancer Models

The following tables summarize the currently available quantitative data on the efficacy of guadecitabine in various pediatric cancer models.

Table 1: In Vitro Cytotoxicity of Guadecitabine in Pediatric Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeCitation
RH30Alveolar RhabdomyosarcomaPotent Growth Inhibitor5 days[1]
RH41Alveolar RhabdomyosarcomaPotent Growth Inhibitor5 days[1]
RDEmbryonal RhabdomyosarcomaLess Potent Growth Inhibitor5 days[1]

Note: Specific IC50 values for pediatric cancer cell lines are not widely reported in the public domain. The available literature describes dose-dependent effects and relative potency.

Table 2: In Vivo Efficacy of Guadecitabine in Pediatric Cancer Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Citation
HepG2 XenograftHepatocellular Carcinoma2 mg/kg daily for 3 daysSignificant reduction in tumor weight[2]
B16F10 SyngeneicMelanoma1 mg/kg daily until day 13Significantly decreased mean tumor volume[3]

Note: Data from pediatric-specific xenograft models with precise TGI percentages are limited in the reviewed literature. The provided data from adult cancer models illustrates the in vivo potential of guadecitabine.

Key Signaling Pathways Modulated by Guadecitabine in Pediatric Cancers

Guadecitabine's therapeutic effects are mediated through the modulation of several critical signaling pathways.

FGFR4 Signaling Pathway in Alveolar Rhabdomyosarcoma (aRMS)

In aRMS, guadecitabine has been shown to downregulate the expression of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver of oncogenesis in this malignancy.[1] This is achieved through an indirect mechanism involving the upregulation of the histone lysine demethylase KDM5B.

FGFR4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Guadecitabine Guadecitabine DNMT1 DNMT1 Guadecitabine->DNMT1 inhibits DNA_Methylation DNA Methylation Guadecitabine->DNA_Methylation reduces DNMT1->DNA_Methylation maintains KDM5B_Gene KDM5B Gene DNA_Methylation->KDM5B_Gene silences KDM5B_mRNA KDM5B mRNA KDM5B_Gene->KDM5B_mRNA transcription KDM5B_Protein KDM5B Protein KDM5B_mRNA->KDM5B_Protein translation H3K4me1 H3K4me1 KDM5B_Protein->H3K4me1 demethylates FGFR4_SuperEnhancer FGFR4 Super-Enhancer FGFR4_Gene FGFR4 Gene FGFR4_SuperEnhancer->FGFR4_Gene enhances transcription H3K4me1->FGFR4_SuperEnhancer activates FGFR4_mRNA FGFR4 mRNA FGFR4_Gene->FGFR4_mRNA transcription FGFR4_mRNA_cyto FGFR4 mRNA FGFR4_Protein FGFR4 Protein FGFR4_mRNA_cyto->FGFR4_Protein translation FGFR4_Receptor FGFR4 Receptor FGFR4_Protein->FGFR4_Receptor localizes to RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR4_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K/AKT Pathway FGFR4_Receptor->PI3K_AKT activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Guadecitabine-mediated downregulation of FGFR4 signaling in aRMS.
Immunomodulatory Effects via Antigen Presentation Pathway

Guadecitabine has been shown to enhance the immunogenicity of pediatric brain tumors, such as Diffuse Intrinsic Pontine Glioma (DIPG), by upregulating the expression of Major Histocompatibility Complex (MHC) class I molecules and tumor-associated antigens like EphA2.[4] This increased antigen presentation can lead to enhanced recognition and killing of tumor cells by cytotoxic T lymphocytes (CTLs).

Antigen_Presentation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Guadecitabine Guadecitabine DNMT1 DNMT1 Guadecitabine->DNMT1 inhibits MHC_I_Gene MHC Class I Genes Guadecitabine->MHC_I_Gene reactivates TAA_Gene Tumor Antigen Genes (e.g., EphA2) Guadecitabine->TAA_Gene reactivates DNMT1->MHC_I_Gene silences DNMT1->TAA_Gene silences MHC_I_Protein MHC Class I Protein MHC_I_Gene->MHC_I_Protein expression TAA_Protein Tumor Antigen Protein TAA_Gene->TAA_Protein expression MHC_I_Peptide_Complex MHC I-Peptide Complex MHC_I_Protein->MHC_I_Peptide_Complex Peptide_Antigen Peptide Antigen TAA_Protein->Peptide_Antigen proteasomal degradation Peptide_Antigen->MHC_I_Peptide_Complex MHC_I_Surface Surface MHC I- Peptide Complex MHC_I_Peptide_Complex->MHC_I_Surface transport to surface CTL Cytotoxic T Lymphocyte (CTL) CTL->MHC_I_Surface recognizes Tumor_Cell_Lysis Tumor Cell Lysis CTL->Tumor_Cell_Lysis induces

Guadecitabine enhances anti-tumor immunity via MHC class I upregulation.
Potential Role in p53 Pathway Activation

Preclinical studies in other cancers suggest that DNMT inhibitors can induce the expression of p53 target genes.[5] While specific data in pediatric cancers is limited, it is hypothesized that by demethylating and reactivating silenced upstream regulators or components of the p53 pathway, guadecitabine could restore p53-mediated apoptosis and cell cycle arrest in tumor cells with wild-type p53.

p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Guadecitabine Guadecitabine DNMT1 DNMT1 Guadecitabine->DNMT1 inhibits p53_Regulator_Gene p53 Pathway Regulator Gene Guadecitabine->p53_Regulator_Gene reactivates DNMT1->p53_Regulator_Gene silences p53_Regulator_Protein p53 Regulator Protein p53_Regulator_Gene->p53_Regulator_Protein expression p53 p53 p53_Regulator_Protein->p53 activates p21_Gene p21 Gene p53->p21_Gene transactivates BAX_Gene BAX Gene p53->BAX_Gene transactivates p21_Protein p21 Protein p21_Gene->p21_Protein expression BAX_Protein BAX Protein BAX_Gene->BAX_Protein expression Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Protein->Cell_Cycle_Arrest induces Apoptosis Apoptosis BAX_Protein->Apoptosis induces

Hypothesized activation of the p53 pathway by guadecitabine.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for evaluating guadecitabine in pediatric cancer research, based on published studies.

In Vitro Cell Viability and Proliferation Assays
  • Cell Lines: Pediatric cancer cell lines relevant to the study (e.g., aRMS: RH30, RH41; DIPG: SB-DIPG-11, GL261).[1][4]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Guadecitabine Preparation: Guadecitabine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of guadecitabine or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 72 to 120 hours).

  • Viability Assessment: Cell viability is assessed using standard assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity. Absorbance or luminescence is read using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of guadecitabine concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are commonly used.

  • Cell Implantation: Pediatric cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel and PBS mixture) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • Guadecitabine Administration: Guadecitabine is administered via a clinically relevant route, typically subcutaneously, at a specified dose and schedule (e.g., 1-5 mg/kg, daily for 5 days).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include overall survival and body weight changes (as a measure of toxicity).

  • Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival data is often analyzed using Kaplan-Meier curves and log-rank tests.

Clinical Trial Protocol (Adapted from NCT03165721)[1][6][7]
  • Study Design: A phase II, open-label, single-arm study to evaluate the clinical activity of guadecitabine in pediatric and adult patients with SDH-deficient GIST, pheochromocytoma, and paraganglioma.

  • Patient Population: Patients aged 12 years and older with a confirmed diagnosis of eligible tumors and measurable disease.

  • Treatment Plan: Guadecitabine is administered subcutaneously at a dose of 45 mg/m²/day for 5 consecutive days on a 28-day cycle.[1]

  • Response Assessment: Tumor response is evaluated every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

  • Safety and Toxicity Monitoring: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose modifications and delays are implemented for treatment-related toxicities.

  • Correlative Studies: Peripheral blood mononuclear cells (PBMCs) are collected to assess global DNA methylation changes as a pharmacodynamic marker of drug activity.

Conclusion and Future Directions

This compound holds considerable promise as a novel therapeutic agent for a range of pediatric cancers. Its ability to induce epigenetic reprogramming, enhance tumor immunogenicity, and potentially restore key tumor suppressor pathways provides a strong rationale for its continued investigation. While preclinical data are encouraging, particularly in aRMS and DIPG, further research is needed to fully elucidate its efficacy and mechanisms of action across the diverse spectrum of pediatric malignancies.

Future research should focus on:

  • Identifying Predictive Biomarkers: Determining which pediatric tumors are most likely to respond to guadecitabine will be crucial for patient stratification in future clinical trials.

  • Combination Therapies: Exploring the synergistic potential of guadecitabine with other treatment modalities, including immunotherapy (e.g., checkpoint inhibitors), targeted therapies, and conventional chemotherapy, is a high-priority area.

  • Optimizing Dosing and Scheduling: Further studies are needed to define the optimal dose and schedule of guadecitabine for different pediatric cancer types to maximize efficacy while minimizing toxicity.

  • Expanding Clinical Trials: Well-designed clinical trials in larger, more homogeneous pediatric patient populations are essential to definitively establish the clinical benefit of guadecitabine.

The continued exploration of guadecitabine's potential will undoubtedly contribute to the advancement of more effective and less toxic therapies for children with cancer.

References

The history and development of Guadecitabine sodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Development of Guadecitabine Sodium

A Next-Generation Hypomethylating Agent

This compound (formerly SGI-110) is a second-generation DNA hypomethylating agent developed for the treatment of various cancers, primarily hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). It was rationally designed to overcome some of the limitations of the first-generation hypomethylating agents, decitabine and azacitidine. This technical guide provides a comprehensive overview of the history, mechanism of action, and clinical development of guadecitabine.

Rationale for Development and Mechanism of Action

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond.[1] This unique structure was engineered to be resistant to degradation by cytidine deaminase, an enzyme that rapidly breaks down decitabine in the body.[2][3][4] The resistance to cytidine deaminase prolongs the in-vivo exposure to the active metabolite, decitabine, allowing for greater uptake into the DNA of rapidly dividing cancer cells.[2][5]

Following subcutaneous administration, guadecitabine is slowly cleaved to release decitabine.[3] Decitabine is then phosphorylated and incorporated into DNA, where it inhibits DNA methyltransferase (DNMT) enzymes.[5] This inhibition leads to a genome-wide reduction in DNA methylation, which can reverse the aberrant silencing of tumor suppressor genes and other genes involved in cell cycle control and differentiation.[2][5][6] The re-expression of these silenced genes is believed to be the primary mechanism behind the antineoplastic activity of guadecitabine.[2]

cluster_administration Administration & Metabolism cluster_cellular_action Cellular Action cluster_downstream_effects Downstream Effects Guadecitabine (Subcutaneous) Guadecitabine (Subcutaneous) Decitabine (Active Metabolite) Decitabine (Active Metabolite) Guadecitabine (Subcutaneous)->Decitabine (Active Metabolite) Slow Cleavage DNA Incorporation DNA Incorporation Decitabine (Active Metabolite)->DNA Incorporation DNMT Inhibition DNMT Inhibition DNA Incorporation->DNMT Inhibition DNA Hypomethylation DNA Hypomethylation DNMT Inhibition->DNA Hypomethylation Gene Re-expression Gene Re-expression DNA Hypomethylation->Gene Re-expression Tumor Suppression Tumor Suppression Gene Re-expression->Tumor Suppression cluster_screening Screening & Randomization cluster_treatment_arms Treatment Arms cluster_treatment_cycle Treatment & Follow-up Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Guadecitabine Arm Guadecitabine Arm Randomization->Guadecitabine Arm Treatment Choice Arm Treatment Choice Arm Randomization->Treatment Choice Arm Treatment Cycles (28 days) Treatment Cycles (28 days) Guadecitabine Arm->Treatment Cycles (28 days) Treatment Choice Arm->Treatment Cycles (28 days) Endpoint Assessment Endpoint Assessment Treatment Cycles (28 days)->Endpoint Assessment Long-term Follow-up Long-term Follow-up Endpoint Assessment->Long-term Follow-up Preclinical Rationale Preclinical Rationale Phase 1/2 Trials Phase 1/2 Trials Preclinical Rationale->Phase 1/2 Trials Promising Activity & Safety Promising Activity & Safety Phase 1/2 Trials->Promising Activity & Safety Phase 3 Trials (ASTRAL) Phase 3 Trials (ASTRAL) Promising Activity & Safety->Phase 3 Trials (ASTRAL) Failure to Meet Primary Endpoint (OS) Failure to Meet Primary Endpoint (OS) Phase 3 Trials (ASTRAL)->Failure to Meet Primary Endpoint (OS) Future Directions Future Directions Failure to Meet Primary Endpoint (OS)->Future Directions Subgroup Analyses & Combination Therapies Subgroup Analyses & Combination Therapies Future Directions->Subgroup Analyses & Combination Therapies

References

Guadecitabine Sodium: A Deep Dive into its Role in Cancer Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine sodium (SGI-110) is a next-generation DNA hypomethylating agent that has demonstrated significant potential in oncology. As a dinucleotide of decitabine and deoxyguanosine, it is designed for resistance to cytidine deaminase degradation, leading to prolonged in vivo exposure to its active metabolite, decitabine. This extended exposure allows for more effective inhibition of DNA methyltransferases (DNMTs), leading to the reversal of aberrant hypermethylation of tumor suppressor genes. This guide explores the core mechanism of guadecitabine's action, its profound effects on cancer cell differentiation, and its clinical implications across various malignancies, with a focus on myeloid leukemias and solid tumors. We present a comprehensive overview of its impact on signaling pathways, quantitative data from key clinical trials, and detailed experimental protocols for its investigation.

Introduction: The Epigenetic Landscape of Cancer and the Advent of Guadecitabine

Cancer is characterized by both genetic and epigenetic alterations. Aberrant DNA methylation, specifically the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, is a hallmark of many cancers, leading to transcriptional silencing and contributing to tumorigenesis.[1][2] Reversing this epigenetic silencing presents a compelling therapeutic strategy.

Guadecitabine is a second-generation DNA methyltransferase inhibitor (DNMTi) designed to overcome the limitations of first-generation agents like decitabine and azacitidine.[3][4][5] Its unique dinucleotide structure protects it from rapid degradation by cytidine deaminase, resulting in a longer half-life and sustained exposure of cancer cells to the active metabolite, decitabine.[4][5][6] This extended action ensures greater incorporation of decitabine into the DNA of rapidly dividing cancer cells, leading to more profound and durable hypomethylation.[4]

Mechanism of Action: Re-expression of Silenced Genes

Guadecitabine exerts its anti-tumor effects primarily through the inhibition of DNMTs. Following subcutaneous administration, it is slowly cleaved to release decitabine.[4] Decitabine, a cytidine analog, is incorporated into DNA during the S-phase of the cell cycle.[6] Once incorporated, it forms a covalent adduct with DNMTs, trapping the enzymes and leading to their degradation. This depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome.

The subsequent hypomethylation of promoter regions of previously silenced genes, including tumor suppressor genes, leads to their re-expression.[1][2][3] This restoration of normal gene expression patterns can induce cancer cells to undergo differentiation, apoptosis, or cell cycle arrest.[7]

cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication and DNMT Inhibition cluster_2 Cellular Consequences Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Enzymatic Cleavage dCTP analog dCTP analog Decitabine->dCTP analog Phosphorylation DNA_incorporation Incorporation into DNA dCTP analog->DNA_incorporation DNMT_trapping DNMT Trapping & Degradation DNA_incorporation->DNMT_trapping Hypomethylation DNA Hypomethylation DNMT_trapping->Hypomethylation Gene_re-expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_re-expression Differentiation Cell Differentiation Gene_re-expression->Differentiation Apoptosis Apoptosis Gene_re-expression->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Gene_re-expression->Cell_cycle_arrest

Caption: Mechanism of Action of this compound.

Effects on Cancer Cell Differentiation

A primary consequence of guadecitabine-induced DNA hypomethylation is the induction of differentiation in cancer cells. This is particularly relevant in hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), where the disease is characterized by a block in hematopoietic differentiation.[4]

In AML, leukemic blasts are immature cells that fail to differentiate into mature myeloid cells. Guadecitabine can promote the differentiation of these blasts into more mature, functional cells, thereby reducing the leukemic burden.[4][8] This effect is mediated by the re-expression of key transcription factors and other genes involved in myeloid differentiation.

Beyond hematological malignancies, guadecitabine has also been shown to influence the differentiation state of solid tumor cells. In some preclinical models, it can induce a more differentiated phenotype, which is often associated with reduced tumorigenicity.[9][10] Furthermore, guadecitabine can modulate the tumor microenvironment by targeting the differentiation of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that suppress anti-tumor immunity.[9] By promoting the differentiation of MDSCs into more mature myeloid cells, guadecitabine can alleviate their immunosuppressive functions and enhance anti-tumor T-cell responses.[9]

cluster_0 Hematological Malignancies (e.g., AML) cluster_1 Solid Tumors cluster_2 Tumor Microenvironment Guadecitabine Guadecitabine Leukemic_Blast Leukemic Blast (Undifferentiated) Guadecitabine->Leukemic_Blast Tumor_Cell Tumor Cell (Less Differentiated) Guadecitabine->Tumor_Cell MDSC MDSC (Immature Myeloid) Guadecitabine->MDSC Mature_Myeloid_Cell Mature Myeloid Cell (Differentiated) Leukemic_Blast->Mature_Myeloid_Cell Promotes Differentiation Differentiated_Tumor_Cell Differentiated Tumor Cell Tumor_Cell->Differentiated_Tumor_Cell Induces Differentiation Mature_Myeloid Mature Myeloid Cell MDSC->Mature_Myeloid Promotes Differentiation

Caption: Guadecitabine's Impact on Cancer Cell Differentiation.

Quantitative Data from Clinical Trials

The clinical efficacy of guadecitabine has been evaluated in numerous trials across various cancer types. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Guadecitabine in Acute Myeloid Leukemia (AML)

Study PhasePatient PopulationTreatment RegimenOverall Response Rate (ORR) / Complete Remission (CR)Median Overall Survival (OS)Reference
Phase 3Treatment-naïve, unfit for intensive chemotherapyGuadecitabine vs. Treatment Choice (TC)CR: 19% (Guadecitabine) vs. 17% (TC)7.1 months (Guadecitabine) vs. 8.5 months (TC)[11][12]
Phase 2Treatment-naïve, ≥65 years, not candidates for intensive chemotherapyGuadecitabine 60 mg/m² for 5 daysComposite CR: >50%-[8][13]
Phase 1/2Relapsed/RefractoryGuadecitabine--[14]

Note: In a post-hoc analysis of the Phase 3 trial, patients who received ≥4 treatment cycles of guadecitabine had a longer median survival compared to the treatment choice arm (15.6 vs 13.0 months).[11][12]

Table 2: Efficacy of Guadecitabine in Myelodysplastic Syndromes (MDS)

Study PhasePatient PopulationTreatment RegimenOverall Response Rate (ORR)Reference
Phase 2Treatment-naïve or relapsed/refractoryGuadecitabine 60 mg/m²40%[5]
Phase 2Treatment-naïve or relapsed/refractoryGuadecitabine 90 mg/m²55%[5]
Phase 1Relapsed/RefractoryGuadecitabine2 marrow CRs in 19 MDS patients[6]

Table 3: Efficacy of Guadecitabine in Solid Tumors

Study PhaseCancer TypeCombination TherapyKey FindingsReference
Phase 1b/2a (SPIRE)Urothelial Carcinoma and other solid malignanciesGemcitabine and CisplatinRecommended Phase 2 dose of guadecitabine: 20 mg/m² on days 1-5. Tolerable with G-CSF prophylaxis.[1][15]
Phase 1Metastatic Colorectal Cancer (irinotecan-exposed)IrinotecanGuadecitabine 45 mg/m² with GFS was safe and tolerable. 12/17 evaluable patients had stable disease.[16]
Phase 1Advanced Solid TumorsPembrolizumabRecommended Phase 2 dose of guadecitabine: 30 mg/m² on days 1-4. 37% had disease control for ≥24 weeks.[17]

Key Signaling Pathways Modulated by Guadecitabine

Guadecitabine's induction of DNA hypomethylation leads to the modulation of several critical signaling pathways involved in cancer progression and immune recognition.

  • Tumor Suppressor Pathways: By demethylating and re-expressing genes like p15, p16, and other cell cycle regulators, guadecitabine can reactivate pathways that lead to cell cycle arrest and apoptosis.[1][2]

  • Immune Signaling Pathways: Guadecitabine can upregulate the expression of genes involved in antigen presentation (e.g., HLA class I molecules) and interferon signaling pathways.[7][18] This can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.

  • Oncogenic Pathways: In some contexts, guadecitabine has been shown to downregulate the expression of oncogenic drivers. For instance, in alveolar rhabdomyosarcoma, it can suppress the expression of FGFR4.[10][19]

cluster_0 Tumor Suppressor Pathways cluster_1 Immune Signaling cluster_2 Oncogenic Pathways Guadecitabine Guadecitabine TSG_Hypomethylation Tumor Suppressor Gene Hypomethylation Guadecitabine->TSG_Hypomethylation Immune_Gene_Hypomethylation Immune Gene Hypomethylation Guadecitabine->Immune_Gene_Hypomethylation Oncogene_Modulation Modulation of Oncogene Expression Guadecitabine->Oncogene_Modulation TSG_Re-expression TSG Re-expression (e.g., p15, p16) TSG_Hypomethylation->TSG_Re-expression Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis TSG_Re-expression->Cell_Cycle_Arrest_Apoptosis Antigen_Presentation_Upregulation Upregulation of Antigen Presentation Machinery (HLA) Immune_Gene_Hypomethylation->Antigen_Presentation_Upregulation Interferon_Signaling Activation of Interferon Signaling Immune_Gene_Hypomethylation->Interferon_Signaling Enhanced_Immune_Recognition Enhanced Tumor Immune Recognition Antigen_Presentation_Upregulation->Enhanced_Immune_Recognition Interferon_Signaling->Enhanced_Immune_Recognition FGFR4_Downregulation Downregulation of FGFR4 (in aRMS) Oncogene_Modulation->FGFR4_Downregulation

Caption: Key Signaling Pathways Modulated by Guadecitabine.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the effects of guadecitabine.

In Vitro Cell Culture and Treatment
  • Cell Lines: A variety of cancer cell lines can be used, including AML (e.g., KG-1, HL-60), MDS (e.g., SKM-1), and various solid tumor cell lines.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Guadecitabine Treatment: Guadecitabine is dissolved in a suitable solvent (e.g., sterile water or PBS). Cells are treated with a range of concentrations (typically 0.1 to 10 µM) for a specified duration. Due to its mechanism of action, treatment often involves multiple exposures over several days to ensure incorporation into newly synthesized DNA. A common protocol involves replacing the medium with fresh drug-containing medium every 12 or 24 hours for 2-5 days.[20]

Cell Proliferation and Viability Assays
  • MTT/XTT Assay: To assess cell viability, cells are seeded in 96-well plates, treated with guadecitabine, and then incubated with MTT or XTT reagent. The formation of formazan is measured spectrophotometrically.

  • Trypan Blue Exclusion: Cell viability can also be determined by staining with trypan blue and counting viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Colony Formation Assay: To assess long-term proliferative capacity, cells are treated with guadecitabine, and then a low number of cells are seeded in semi-solid media (e.g., methylcellulose). Colonies are counted after a period of incubation (e.g., 10-14 days).

Analysis of DNA Methylation
  • Global DNA Methylation: The overall level of DNA methylation can be assessed using methods such as the Luminometric Methylation Assay (LUMA) or pyrosequencing of repetitive elements like LINE-1.[3][21]

  • Gene-Specific Methylation: The methylation status of specific gene promoters can be determined by methylation-specific PCR (MSP), bisulfite sequencing, or pyrosequencing.[2][3]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific genes, RNA is extracted from treated and untreated cells, reverse transcribed to cDNA, and then subjected to qRT-PCR using gene-specific primers.

  • RNA Sequencing (RNA-seq): For a global view of gene expression changes, RNA-seq can be performed on RNA extracted from treated and untreated cells.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are commonly used.

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

  • Guadecitabine Administration: Once tumors are established, mice are treated with guadecitabine, typically via subcutaneous injection. Dosing schedules can vary, for example, daily for 5 days.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and can be used for further analysis (e.g., histology, immunohistochemistry, molecular analysis).

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture Cell Culture & Guadecitabine Treatment Proliferation_Assay Proliferation/Viability Assays (MTT, Trypan Blue) Cell_Culture->Proliferation_Assay Methylation_Analysis DNA Methylation Analysis (MSP, Pyrosequencing) Cell_Culture->Methylation_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Cell_Culture->Gene_Expression Xenograft_Model Xenograft Tumor Model in Immunocompromised Mice Guadecitabine_Treatment_InVivo Subcutaneous Guadecitabine Administration Xenograft_Model->Guadecitabine_Treatment_InVivo Tumor_Monitoring Tumor Growth Monitoring & Ex Vivo Analysis Guadecitabine_Treatment_InVivo->Tumor_Monitoring

References

The Epigenetic Landscape Remodeled: A Technical Guide to Guadecitabine Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent engineered to overcome the limitations of earlier-generation drugs. As a dinucleotide of decitabine and deoxyguanosine, Guadecitabine exhibits enhanced resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[1][2] This extended action allows for more profound and sustained inhibition of DNA methyltransferases (DNMTs), enzymes critically involved in the epigenetic silencing of tumor suppressor genes.[3] This guide provides an in-depth technical overview of Guadecitabine's impact on the epigenetic landscape, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Mechanism of Action

Guadecitabine functions as a prodrug that, upon administration, is gradually cleaved to release its active component, decitabine. Decitabine, a cytidine analog, is incorporated into replicating DNA where it covalently traps DNMTs. This sequestration of DNMTs prevents the methylation of newly synthesized DNA strands, leading to a passive, replication-dependent demethylation of the genome. The progressive loss of methylation marks, particularly in hypermethylated promoter regions of tumor suppressor genes, can lead to their re-expression and the restoration of normal cellular growth control mechanisms.[3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guadecitabine Guadecitabine Guadecitabine_intra Guadecitabine Guadecitabine->Guadecitabine_intra Transport Decitabine Decitabine Guadecitabine_intra->Decitabine Enzymatic Cleavage dCTP_analog Decitabine Triphosphate (dCTP analog) Decitabine->dCTP_analog Phosphorylation DNA_Replication DNA Replication dCTP_analog->DNA_Replication Incorporation Trapped_DNMT1 Trapped DNMT1-DNA Adduct DNA_Replication->Trapped_DNMT1 Traps DNMT1 DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Trapped_DNMT1 Hypomethylation DNA Hypomethylation Trapped_DNMT1->Hypomethylation Inhibition of Methylation TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation

Mechanism of Action of this compound.

Quantitative Impact on Epigenetic Marks and Clinical Outcomes

The clinical efficacy of Guadecitabine has been evaluated in various hematological malignancies and solid tumors. The following tables summarize key quantitative data from selected clinical trials.

Table 1: Efficacy of Guadecitabine in Relapsed/Refractory Acute Myeloid Leukemia (ASTRAL-2 Trial)[4][5][6][7]
EndpointGuadecitabine (n=148)Treatment Choice (n=154)P-value
Median Overall Survival (OS)6.4 months5.4 months0.33
Complete Response (CR) + CR with Partial Hematologic Recovery17%8%< 0.01
CR + CR with Incomplete Count Recovery27%14%< 0.01
Grade ≥3 Neutropenia32%17%< 0.01
Table 2: Efficacy of Guadecitabine in Combination with Pembrolizumab in Advanced Solid Tumors (Phase 1 Study)[8][9]
EndpointGuadecitabine + Pembrolizumab (n=30 evaluable)
Objective Response Rate (ORR)7%
Disease Control for ≥24 weeks37%
NSCLC Patients Previously Treated with Immune Checkpoint Inhibitors (n=12)
Disease Control for ≥24 weeks42% (5 patients)
Table 3: Efficacy of Guadecitabine in Combination with Gemcitabine and Cisplatin in Solid Malignancies (SPIRE Trial - Dose Escalation Phase)[10][11]
EndpointGuadecitabine + GC (n=17)
Recommended Phase 2 Dose (RP2D) 20 mg/m², days 1-5
Common Grade ≥3 Adverse Events
Neutropenia76.5%
Thrombocytopenia64.7%
Leukopenia29.4%
Anemia29.4%
Table 4: Efficacy of Guadecitabine in Combination with Irinotecan in Metastatic Colorectal Cancer (Phase 1 Study)[12]
EndpointGuadecitabine + Irinotecan (n=22)
Recommended Phase 2 Dose (RP2D) Guadecitabine 45 mg/m² + Irinotecan 125 mg/m² with GFS
Median Overall Survival (OS)10.7 months
6-month OS68%
12-month OS47%
Common Grade 3/4 Toxicities
Neutropenia77%
Neutropenic Fever23%
Leukopenia50%

Detailed Experimental Protocols

DNA Methylation Analysis: Pyrosequencing of LINE-1

Long Interspersed Nuclear Element-1 (LINE-1) is a repetitive element whose methylation status is a surrogate marker for global DNA methylation. Pyrosequencing is a common method to quantify LINE-1 methylation.

1. Bisulfite Conversion of DNA:

  • Extract genomic DNA from peripheral blood mononuclear cells (PBMCs) or tumor tissue.

  • Treat 500 ng to 1 µg of DNA with a sodium bisulfite-based conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen) according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification:

  • Amplify the bisulfite-converted DNA using primers specific for a CpG-rich region of the LINE-1 promoter.

  • PCR reaction mix (25 µL): 12.5 µL of 2x PyroMark PCR Master Mix, 2.5 µL of 10x CoralLoad Concentrate, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of bisulfite-converted DNA, and 6 µL of RNase-free water.

  • PCR cycling conditions: 95°C for 15 min, followed by 45 cycles of 95°C for 30 s, 56°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 10 min.

3. Pyrosequencing:

  • Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.

  • Wash and denature the captured DNA to yield single-stranded templates.

  • Anneal the sequencing primer to the template.

  • Perform pyrosequencing using a PyroMark system (Qiagen). The percentage of methylation at each CpG site is calculated based on the ratio of cytosine to thymine incorporation.

G Genomic_DNA Genomic DNA (PBMCs or Tissue) Bisulfite_Conversion Bisulfite Conversion Genomic_DNA->Bisulfite_Conversion PCR_Amplification PCR Amplification (LINE-1 Primers) Bisulfite_Conversion->PCR_Amplification Pyrosequencing Pyrosequencing PCR_Amplification->Pyrosequencing Methylation_Analysis Quantification of % Methylation Pyrosequencing->Methylation_Analysis

Workflow for LINE-1 Methylation Analysis.
Gene Expression Profiling: Microarray or RNA-Sequencing

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

2. Library Preparation and Hybridization (Microarray):

  • Synthesize and label cDNA from the extracted RNA.

  • Hybridize the labeled cDNA to a microarray chip (e.g., Affymetrix GeneChip).

  • Wash and scan the microarray chip to obtain raw intensity data.

3. Library Preparation and Sequencing (RNA-Seq):

  • Deplete ribosomal RNA from the total RNA.

  • Fragment the RNA and synthesize a cDNA library.

  • Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • For microarray data, perform background correction, normalization, and summarization to obtain gene expression values.

  • For RNA-Seq data, align reads to a reference genome, quantify gene expression levels (e.g., as FPKM or TPM), and perform differential expression analysis.

  • Identify genes that are significantly upregulated or downregulated following Guadecitabine treatment.

Cell Viability Assay: MTT Assay[13][14][15][16][17]

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Drug Treatment:

  • Treat the cells with a range of concentrations of Guadecitabine for the desired duration (e.g., 72 hours). Include a vehicle-only control.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of Guadecitabine that inhibits cell growth by 50%).

Signaling Pathways Modulated by Guadecitabine

p53 Pathway Activation

Guadecitabine has been shown to induce the expression of p53 target genes.[4] This is likely a consequence of the re-expression of tumor suppressor genes that are upstream regulators of the p53 pathway or direct demethylation of p53 pathway components. Activation of p53 can lead to cell cycle arrest, apoptosis, and senescence, contributing to the anti-tumor effects of Guadecitabine.

G Guadecitabine Guadecitabine DNMT1_Inhibition DNMT1 Inhibition Guadecitabine->DNMT1_Inhibition TSG_Reexpression Tumor Suppressor Gene Re-expression DNMT1_Inhibition->TSG_Reexpression p53_Stabilization p53 Stabilization and Activation TSG_Reexpression->p53_Stabilization p21_Expression p21 Expression p53_Stabilization->p21_Expression Apoptosis_Genes Apoptosis Gene Expression (e.g., PUMA) p53_Stabilization->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis G Guadecitabine Guadecitabine DNMT1_Inhibition DNMT1 Inhibition Guadecitabine->DNMT1_Inhibition Antigen_Upregulation Tumor-Associated Antigen Upregulation DNMT1_Inhibition->Antigen_Upregulation MHC_Upregulation MHC Class I Upregulation DNMT1_Inhibition->MHC_Upregulation IFN_gamma_Signature IFN-γ Signature Induction DNMT1_Inhibition->IFN_gamma_Signature Enhanced_Tumor_Recognition Enhanced Tumor Recognition by T-Cells Antigen_Upregulation->Enhanced_Tumor_Recognition MHC_Upregulation->Enhanced_Tumor_Recognition T_Cell_Recruitment T-Cell Recruitment and Activation IFN_gamma_Signature->T_Cell_Recruitment T_Cell_Recruitment->Enhanced_Tumor_Recognition Increased_ICI_Sensitivity Increased Sensitivity to Immune Checkpoint Inhibitors Enhanced_Tumor_Recognition->Increased_ICI_Sensitivity

References

Methodological & Application

Guadecitabine Sodium Combination Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of guadecitabine sodium combination therapy research. Guadecitabine, a next-generation DNA hypomethylating agent, is being actively investigated in combination with various anti-cancer agents to enhance therapeutic efficacy and overcome resistance. This document summarizes key clinical trial data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to support ongoing research and development in this promising field.

Core Principles of Guadecitabine Combination Therapy

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, which leads to prolonged in vivo exposure to its active metabolite, decitabine.[1][2] The primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation.[1][2] This epigenetic modification can induce re-expression of tumor suppressor genes and tumor-associated antigens, thereby sensitizing cancer cells to other therapies, particularly immune checkpoint inhibitors.[3][4]

The rationale for combining guadecitabine with other agents is to leverage these mechanisms:

  • Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Atezolizumab, Durvalumab): Guadecitabine can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response. This includes increasing the expression of antigens on tumor cells, promoting the infiltration of effector T-cells, and potentially overcoming resistance to checkpoint blockade.[3][4][5][6]

  • Chemotherapy (e.g., Cisplatin, Gemcitabine): Preclinical data suggest that DNA hypomethylation can circumvent resistance to cytotoxic agents like cisplatin.[7][8]

  • Other Targeted Therapies: The potential to combine guadecitabine with other targeted agents is an active area of investigation.

Quantitative Data Summary

The following tables summarize quantitative data from key clinical trials of guadecitabine combination therapies.

Table 1: Guadecitabine and Immune Checkpoint Inhibitor Combination Therapies - Efficacy and Safety
CombinationCancer TypePhaseRecommended Phase II Dose (RP2D)ORRDCR/Clinical BenefitPFSKey Grade ≥3 TRAEsReference
Guadecitabine + PembrolizumabAdvanced Solid TumorsIGuadecitabine 30 mg/m², days 1-4; Pembrolizumab 200 mg on day 1 every 3 weeks7%37% with disease control for ≥24 weeks-Neutropenia (38.2%), Febrile Neutropenia (11.8%)[3][9][10]
Guadecitabine + AtezolizumabMetastatic Urothelial CarcinomaIIGuadecitabine 45 mg/m², days 1-5; Atezolizumab 1200 mg on days 1 and 22 of a 6-week cycle0%Stable disease with extended tumor control (8-11 months) in some patients--[11]
Guadecitabine + DurvalumabAdvanced Clear Cell Renal Cell Carcinoma (CPI-naïve)Ib/IIGuadecitabine 45 mg/m², days 1-5; Durvalumab 1500 mg on day 8 every 28 days26%-18.4 monthsNeutropenia[12]
Guadecitabine + DurvalumabAdvanced Clear Cell Renal Cell Carcinoma (CPI-refractory)Ib/IIGuadecitabine 45 mg/m², days 1-5; Durvalumab 1500 mg on day 8 every 28 days7%-3.9 monthsNeutropenia[12]
Guadecitabine + DurvalumabAdvanced Pancreatic & Biliary CancersIbGuadecitabine 45 mg/m², days 1-5; Durvalumab 1500 mg on day 8 every 28 days5% (PC), 5% (BC)SD in 29% (PC), 22% (BC)2.1 mo (PC), 1.9 mo (BC)Neutropenia (40%), Leukopenia (35%), Anemia (13%)[13]

ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; TRAEs: Treatment-Related Adverse Events; PC: Pancreatic Cancer; BC: Biliary Cancer; CPI: Checkpoint Inhibitor

Table 2: Guadecitabine and Chemotherapy Combination Therapies - Efficacy and Safety
CombinationCancer TypePhaseRecommended Phase II Dose (RP2D)ORRClinical BenefitKey Grade ≥3 TRAEsReference
Guadecitabine + Gemcitabine + CisplatinMetastatic Solid Tumors (dose escalation), Urothelial Carcinoma (expansion)IGuadecitabine 20 mg/m², days 1-5 with G-CSF prophylaxis; Gemcitabine 1000 mg/m² days 8+15; Cisplatin 70 mg/m² day 8 (21-day cycle)--Neutropenia (76.5%), Thrombocytopenia (64.7%), Leukopenia (29.4%), Anemia (29.4%)[7][8]
Guadecitabine + CisplatinPlatinum-Refractory Germ Cell TumorsIGuadecitabine 30 mg/m², days 1-5; Cisplatin 100 mg/m² day 8 (28-day cycle)23%46%Neutropenia, Thrombocytopenia[14]

G-CSF: Granulocyte-Colony Stimulating Factor

Experimental Protocols

Protocol 1: Guadecitabine and Pembrolizumab for Advanced Solid Tumors

1. Patient Selection (Inclusion Criteria):

  • Histologically or cytologically confirmed advanced solid tumors.[15][16]

  • Refractory to conventional treatment, or for which no conventional therapy exists.[15][16]

  • ECOG performance status 0-1.[16]

  • Measurable disease per RECIST 1.1.[16]

  • Adequate bone marrow, renal, and hepatic function.[16]

2. Treatment Regimen:

  • Cycle 1: Guadecitabine 30 mg/m² administered subcutaneously on days 1-4.[3][9]

  • Subsequent Cycles (every 3 weeks): Guadecitabine 30 mg/m² subcutaneously on days 1-4, and Pembrolizumab 200 mg intravenously on day 1.[3][9]

3. Assessments:

  • Safety: Monitor for adverse events continuously. Dose-limiting toxicities (DLTs) are assessed during the first two cycles.[3] DLTs may include grade 3/4 neutropenia or thrombocytopenia lasting more than 7 days, and grade 3 or greater non-hematological toxicity.[3]

  • Efficacy: Tumor response is evaluated using RECIST 1.1 criteria.

  • Pharmacodynamics:

    • Pre-treatment and on-treatment tumor biopsies for analysis of methylome, transcriptome, and immune contexture.[9]

    • Blood samples (peripheral blood mononuclear cells) for LINE-1 DNA methylation analysis.[9]

4. Management of Toxicities:

  • Myelosuppression is a common toxicity. Management may include dose delays, dose reductions, or the use of growth factors like G-CSF.[7]

Protocol 2: Guadecitabine and Atezolizumab for Metastatic Urothelial Carcinoma

1. Patient Selection (Inclusion Criteria):

  • Histologically confirmed advanced or metastatic urothelial carcinoma.

  • Progression on prior immune checkpoint inhibitor therapy (PD-1 or PD-L1 targeting agents).[11][17]

  • Measurable disease per RECIST 1.1.

  • Willingness to provide fresh biopsy specimens and peripheral blood samples.

2. Treatment Regimen:

  • 6-week cycle: Guadecitabine 45 mg/m² subcutaneously on days 1-5, with Atezolizumab 1200 mg intravenously on days 1 and 22.[11]

3. Assessments:

  • Safety: Monitor for adverse events.

  • Efficacy: RECIST response assessment after two treatment cycles (every 12 weeks).[11]

  • Correlative Studies:

    • Peripheral immune dynamics.[11]

    • Global DNA methylation, transcriptome, and immune infiltration dynamics of patient tumors.[11]

Protocol 3: LINE-1 Methylation Analysis in Peripheral Blood

Objective: To assess the global DNA methylation changes in response to guadecitabine treatment.

1. Sample Collection and Processing:

  • Collect peripheral blood in EDTA tubes.

  • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.

  • Extract genomic DNA from PBMCs using a commercially available kit.

2. Bisulfite Conversion:

  • Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

3. PCR Amplification:

  • Amplify a specific region of the LINE-1 repetitive element using primers that are specific for the bisulfite-converted DNA.

4. Quantification of Methylation:

  • Several methods can be used for quantification, including:

    • Pyrosequencing: Provides a quantitative measure of methylation at individual CpG sites within the amplified region.[18]

    • Quantitative PCR-based methods (e.g., MethyLight): Measures the amount of amplified product, which is proportional to the level of methylation.[18]

5. Data Analysis:

  • Calculate the percentage of methylation at the analyzed CpG sites.

  • Compare pre-treatment and on-treatment methylation levels to determine the pharmacodynamic effect of guadecitabine.

Visualizations

Signaling Pathway of Guadecitabine in Combination with Immune Checkpoint Inhibitors

Guadecitabine_ICI_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Guadecitabine Guadecitabine DNMT1 DNMT1 Guadecitabine->DNMT1 inhibits DNA_methylation DNA Methylation DNMT1->DNA_methylation maintains Tumor_Antigens Tumor-Associated Antigens (TAAs) DNA_methylation->Tumor_Antigens represses MHC_I MHC Class I Tumor_Antigens->MHC_I presentation on T_Cell_Receptor T-Cell Receptor (TCR) MHC_I->T_Cell_Receptor binds to PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds to & inhibits T_Cell_Activation T-Cell Activation & Proliferation T_Cell_Receptor->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing ICI Immune Checkpoint Inhibitor (e.g., Pembrolizumab) ICI->PD1 blocks binding to PD-L1

Caption: Mechanism of guadecitabine and checkpoint inhibitor synergy.

Experimental Workflow for a Phase I/II Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline Assessment (Biopsy, Blood Samples, Imaging) Patient_Screening->Enrollment Treatment_Cycle Treatment Cycle (e.g., 21 or 28 days) Enrollment->Treatment_Cycle Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Response_Assessment Tumor Response Assessment (e.g., every 2-3 cycles) Treatment_Cycle->Response_Assessment PD_Analysis Pharmacodynamic Analysis (On-treatment Biopsy & Blood) Treatment_Cycle->PD_Analysis Progression_or_Toxicity Disease Progression or Unacceptable Toxicity? Response_Assessment->Progression_or_Toxicity Continue_Treatment Continue Treatment Progression_or_Toxicity->Continue_Treatment No Off_Study Off Study Progression_or_Toxicity->Off_Study Yes Continue_Treatment->Treatment_Cycle

Caption: A generalized workflow for a Phase I/II clinical trial.

Logical Relationship of Guadecitabine Combination Therapy

Logical_Relationship Guadecitabine Guadecitabine DNA_Hypomethylation DNA Hypomethylation Guadecitabine->DNA_Hypomethylation Immune_Modulation Immune Modulation DNA_Hypomethylation->Immune_Modulation Chemo_Sensitization Chemotherapy Sensitization DNA_Hypomethylation->Chemo_Sensitization Combination_Partner Combination Partner Immune_Modulation->Combination_Partner enhances efficacy of Immune Checkpoint Inhibitors Synergistic_Anti_Tumor_Effect Synergistic Anti-Tumor Effect Immune_Modulation->Synergistic_Anti_Tumor_Effect Chemo_Sensitization->Combination_Partner enhances efficacy of Chemotherapy Chemo_Sensitization->Synergistic_Anti_Tumor_Effect Combination_Partner->Synergistic_Anti_Tumor_Effect

Caption: The logical framework for guadecitabine combination therapy.

References

Guadecitabine Sodium: Application Notes and Protocols for Methylation-Specific PCR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine. Guadecitabine inhibits DNA methyltransferases (DNMTs), leading to the reversal of aberrant hypermethylation of tumor suppressor genes. This application note provides a detailed protocol for assessing the demethylating activity of guadecitabine using methylation-specific PCR (MSP) on key tumor suppressor genes.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression. In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for gene silencing, contributing to tumorigenesis. Guadecitabine acts as a DNA methyltransferase inhibitor, reversing this hypermethylation and restoring the expression of these critical genes. Methylation-specific PCR (MSP) is a sensitive and widely used technique to assess the methylation status of specific CpG sites within a promoter region. This method relies on the differential amplification of methylated versus unmethylated DNA sequences following sodium bisulfite treatment.

Principle of Methylation-Specific PCR (MSP)

The core of the MSP technique lies in the chemical modification of DNA with sodium bisulfite. This treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequently, two pairs of PCR primers are designed for the target CpG island: one pair ("M" primers) is specific for the methylated sequence (containing CpG), and the other pair ("U" primers) is specific for the unmethylated sequence (containing UpG after conversion). The presence of a PCR product with the "M" primers indicates methylation, while a product with the "U" primers indicates an unmethylated status.

Experimental Protocols

DNA Extraction and Quantification
  • Cell Culture and Guadecitabine Treatment:

    • Culture cancer cell lines of interest (e.g., hepatocellular carcinoma cell lines HepG2 and Huh-7, which have been shown to respond to guadecitabine) under standard conditions.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., PBS) for a specified duration (e.g., 72 hours).

    • Harvest cells by trypsinization and wash with PBS.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the harvested cells using a commercially available DNA extraction kit (e.g., QIAamp DNA Mini Kit, Qiagen) following the manufacturer's instructions.

    • Elute the DNA in nuclease-free water.

  • DNA Quantification and Quality Control:

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

    • Assess DNA purity by measuring the A260/A280 ratio (should be ~1.8).

    • Verify DNA integrity by running an aliquot on a 1% agarose gel.

Sodium Bisulfite Conversion
  • Bisulfite Treatment:

    • Use a commercial bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research) for efficient and complete conversion of unmethylated cytosines.

    • Follow the manufacturer's protocol precisely. Typically, this involves the incubation of genomic DNA with the bisulfite-containing reagent under specific temperature cycles.

  • Purification of Bisulfite-Converted DNA:

    • Purify the bisulfite-converted DNA using the columns provided in the kit.

    • Elute the converted DNA in the supplied elution buffer. This DNA is now ready for MSP analysis.

Methylation-Specific PCR (MSP)
  • Primer Design and Selection:

    • MSP primers are designed to be specific for either the methylated or unmethylated bisulfite-converted DNA sequence of the target gene's promoter region.

    • Below are examples of MSP primer sets for genes shown to be demethylated by guadecitabine[1].

    Table 1: MSP Primer Sequences

    GenePrimer TypeForward Primer (5' to 3')Reverse Primer (5' to 3')
    CDKN2A MethylatedTTA TTA GAG GGT GGG GTG GAT TGTCAA CCC CAA ACC ACA ACC ATA A
    UnmethylatedGAG TTA GAG GGT GGG GTG GAT TGTCAA CCC CAA ACC ACA ACC ATA A
    DLEC1 MethylatedTTT CGT TGC GTA TTT AAG ATA TTT CCGT AAC GCT CAT TCT CGC TAC C
    UnmethylatedTGG TGA TGG AGG AGG TTT AGT AAG TAAC CAA TAA AAC CTA CTC CTC CCT TAA
    RUNX3 MethylatedTTA CGA GGG GCG GTC GTA CGC GGGAAA ACG ACC GAC GCG AAC GCC TCC
    UnmethylatedTTA TGA GGG GTG GTT GTA TGT GGGAAA ACA ACC AAC ACA AAC ACC TCC
  • PCR Reaction Setup:

    • Prepare separate PCR master mixes for the methylated and unmethylated primer pairs for each sample.

    • A typical 25 µL reaction mixture includes:

      • 10X PCR Buffer: 2.5 µL

      • dNTPs (10 mM): 0.5 µL

      • Forward Primer (10 µM): 1.0 µL

      • Reverse Primer (10 µM): 1.0 µL

      • Taq DNA Polymerase (5 U/µL): 0.25 µL

      • Bisulfite-Converted DNA: ~50 ng

      • Nuclease-Free Water: to 25 µL

  • PCR Cycling Conditions:

    • Perform PCR in a thermal cycler with the following conditions (optimization may be required):

      • Initial Denaturation: 95°C for 5 minutes

      • 35-40 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (primer-dependent)

        • Extension: 72°C for 30 seconds

      • Final Extension: 72°C for 7 minutes

      • Hold: 4°C

  • Analysis of PCR Products:

    • Resolve the PCR products on a 2% agarose gel stained with ethidium bromide or a safer alternative.

    • Visualize the bands under UV illumination. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates the absence of methylation.

Data Presentation

The effect of guadecitabine on DNA methylation can be quantified and summarized for clear comparison.

Table 2: Quantitative Analysis of Guadecitabine-Induced Demethylation

Cell LineTreatmentGeneBaseline Methylation (%)Methylation after Treatment (%)Fold Change in Demethylation
HepG2VehicleCDKN2A8583-
HepG2Guadecitabine (1 µM)CDKN2A85402.1
Huh-7VehicleDLEC19290-
Huh-7Guadecitabine (1 µM)DLEC192551.6
AML Patient PBMCsBaselineLINE-170--
AML Patient PBMCsGuadecitabine (60 mg/m²)LINE-170451.6

Note: Data are representative and compiled from various studies on DNMT inhibitors. Actual results may vary.

Visualizations

Mechanism of Action and Experimental Workflow

Guadecitabine_Workflow cluster_0 Guadecitabine Administration cluster_1 MSP Experimental Protocol A This compound (SGI-110) B Incorporation into DNA A->B C DNA Methyltransferase (DNMT) Trapping B->C D Inhibition of DNA Methylation C->D E Genomic DNA Extraction D->E Analyzes effect of F Sodium Bisulfite Conversion E->F G Methylation-Specific PCR (MSP) F->G H Gel Electrophoresis G->H I Data Analysis H->I

Caption: Workflow of Guadecitabine's action and subsequent MSP analysis.

Signaling Pathway Reactivation

Signaling_Pathway cluster_0 Guadecitabine Action cluster_1 Tumor Suppressor Gene Reactivation cluster_2 Downstream Cellular Effects Guadecitabine Guadecitabine DNMT_Inhibition DNMT Inhibition Guadecitabine->DNMT_Inhibition Promoter_Demethylation Promoter Demethylation DNMT_Inhibition->Promoter_Demethylation CDKN2A CDKN2A (p16) Promoter_Demethylation->CDKN2A DLEC1 DLEC1 Promoter_Demethylation->DLEC1 RUNX3 RUNX3 Promoter_Demethylation->RUNX3 pRb_Pathway pRb Pathway Activation CDKN2A->pRb_Pathway p53_Pathway p53 Pathway Stabilization CDKN2A->p53_Pathway G1_Arrest G1 Cell Cycle Arrest DLEC1->G1_Arrest TGFb_Signaling TGF-β Signaling RUNX3->TGFb_Signaling pRb_Pathway->G1_Arrest Apoptosis Apoptosis p53_Pathway->Apoptosis TGFb_Signaling->Apoptosis

Caption: Reactivation of tumor suppressor pathways by Guadecitabine.

Conclusion

This application note provides a comprehensive framework for utilizing methylation-specific PCR to evaluate the efficacy of this compound in demethylating and reactivating key tumor suppressor genes. The detailed protocol and data presentation guidelines offer a standardized approach for researchers in oncology and drug development to assess the epigenetic impact of this promising therapeutic agent. The visual diagrams further clarify the mechanism of action and the experimental process, facilitating a deeper understanding of guadecitabine's role in cancer therapy.

References

Guadecitabine Sodium and LINE-1 Methylation: Application Notes and Protocols for Pyrosequencing Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Long Interspersed Nuclear Element-1 (LINE-1) methylation in response to treatment with guadecitabine sodium (SGI-110). Guadecitabine is a second-generation DNA methyltransferase (DNMT) inhibitor that has shown promise in various malignancies.[1][2][3][4][5] As a dinucleotide of decitabine and deoxyguanosine, it is resistant to degradation by cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine.[2][3][5][6] This document outlines the mechanism of action of guadecitabine, its effects on global DNA methylation as measured by LINE-1 pyrosequencing, and detailed experimental procedures for researchers.

Mechanism of Action of Guadecitabine and LINE-1 Methylation

Guadecitabine functions by inhibiting DNA methyltransferases, the enzymes responsible for maintaining DNA methylation patterns.[3][5][6] Following cellular uptake, guadecitabine is incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent global hypomethylation. LINE-1 elements, which constitute a significant portion of the human genome, are typically heavily methylated to prevent their retrotransposition and maintain genomic stability.[7] Due to their abundance, the methylation status of LINE-1 is a reliable surrogate for global DNA methylation levels.[7][8][9] Treatment with guadecitabine leads to a dose- and schedule-dependent decrease in LINE-1 methylation, which can be accurately quantified using pyrosequencing.[1][10] This makes LINE-1 pyrosequencing a valuable pharmacodynamic biomarker to assess the biological activity of guadecitabine in both preclinical and clinical settings.

Caption: Mechanism of action of guadecitabine leading to LINE-1 demethylation.

Quantitative Analysis of LINE-1 Methylation in Response to Guadecitabine

The following tables summarize the quantitative effects of guadecitabine on LINE-1 methylation from various studies.

Table 1: Clinical Studies of Guadecitabine and LINE-1 Methylation

Cancer TypePatient PopulationGuadecitabine Dose and ScheduleBaseline LINE-1 Methylation (Median %)Post-Treatment LINE-1 Methylation (Median %)Percent Change from BaselineTimepoint of AnalysisReference
Myelodysplastic Syndrome (MDS) / Acute Myeloid Leukemia (AML)77 patients3-125 mg/m²/day for 5 daysNot specifiedNot specifiedUp to 39% peak demethylationDay 8[1]
Relapsed/Refractory AML93 patients60 mg/m² for 5 daysNot specifiedNot specifiedSignificant demethylationCycle 1[11]
Relapsed/Refractory AML93 patients90 mg/m² for 5 daysNot specifiedNot specifiedSimilar to 60 mg/m²Cycle 1[11]
Relapsed/Refractory AML93 patients60 mg/m² for 10 daysNot specifiedNot specifiedGreater and more sustained demethylationCycle 1, sustained to Day 15[11]
Advanced Solid Tumors15 patients (PBMCs)30 mg/m² for 4 days + Pembrolizumab64.3% (range: 63-66.4%)48.7% (range: 38.7-53.5%)Significant reduction (p=5.8 x 10⁻⁷)Cycle 2, Day 8[10]
Advanced Solid Tumors7 patients (Tumor)30 mg/m² for 4 days + Pembrolizumab60% (range: 46.3-63.6%)52.3% (range: 42-60.6%)Significant reduction (p=0.020)Cycle 2, Day 8[10]
Metastatic Colorectal Cancer20 patients30 mg/m² for 5 daysNot specifiedNot specifiedMean change from baseline reportedCycles 1 & 2 (Days 1, 8, 15), Cycle 3 (Day 1)[12][13]
Metastatic Colorectal Cancer20 patients45 mg/m² for 5 daysNot specifiedNot specifiedMean change from baseline reportedCycles 1 & 2 (Days 1, 8, 15), Cycle 3 (Day 1)[12][13]
Solid Malignancies (including Urothelial Carcinoma)Dose escalation and expansion cohorts20 mg/m² for 5 days + Gemcitabine/CisplatinNot specifiedCyclical decreaseNadir around Day 8-15Days 1, 8, 15[14][15]

Table 2: Preclinical Studies of Guadecitabine and LINE-1 Methylation

Cancer ModelTreatmentBaseline LINE-1 MethylationPost-Treatment LINE-1 MethylationPercent Change from BaselineTimepoint of AnalysisReference
Hepatocellular Carcinoma (HepG2 Xenograft)GuadecitabineNot specifiedConsistently demethylated vs. controlNot specifiedNot specified[3]
Hepatocellular Carcinoma (Huh-7 tumor-bearing mice)2 mg/kg s.c.Not specifiedNot specifiedRelative demethylation observed in 75% of miceDay 9 and 16[6][16][17]

Experimental Protocols for LINE-1 Pyrosequencing Analysis

This section provides a detailed protocol for the analysis of LINE-1 methylation using pyrosequencing, from DNA extraction to data analysis.

LINE1_Pyrosequencing_Workflow cluster_dna_prep DNA Preparation cluster_bisulfite Bisulfite Conversion cluster_pcr PCR Amplification cluster_pyroseq Pyrosequencing cluster_analysis Data Analysis dna_extraction 1. Genomic DNA Extraction (from cells, tissues, or blood) dna_quant 2. DNA Quantification and Quality Control dna_extraction->dna_quant bisulfite_conversion 3. Sodium Bisulfite Treatment (converts unmethylated C to U) dna_quant->bisulfite_conversion pcr 4. PCR Amplification of LINE-1 (using biotinylated reverse primer) bisulfite_conversion->pcr immobilization 5. Immobilization on Streptavidin Beads pcr->immobilization strand_separation 6. Strand Separation immobilization->strand_separation sequencing 7. Pyrosequencing Reaction strand_separation->sequencing pyrogram 8. Pyrogram Analysis sequencing->pyrogram methylation_quant 9. Quantification of Methylation (% Methylation at each CpG site) pyrogram->methylation_quant

Caption: Experimental workflow for LINE-1 pyrosequencing analysis.
Genomic DNA Extraction

  • Extract genomic DNA from cell lines, fresh/frozen tissues, or peripheral blood mononuclear cells (PBMCs) using a commercially available kit (e.g., QIAamp DNA Mini Kit, Qiagen) according to the manufacturer's instructions.

  • For formalin-fixed paraffin-embedded (FFPE) tissues, use a specialized kit designed for FFPE DNA extraction.

DNA Quantification and Quality Control
  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Assess DNA purity by measuring the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >1.8).

  • Verify DNA integrity by running an aliquot on a 1% agarose gel.

Sodium Bisulfite Conversion
  • Perform bisulfite conversion of 200-500 ng of genomic DNA using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen; EZ DNA Methylation-Gold Kit, Zymo Research) following the manufacturer's protocol.[18]

  • Note: The optimal starting amount of DNA for bisulfite conversion of repetitive elements like LINE-1 may be lower (e.g., <100 ng) to ensure complete conversion.[19]

  • The bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

PCR Amplification of LINE-1
  • Amplify the bisulfite-converted DNA using primers specific for a CpG-rich region of the LINE-1 promoter (GenBank accession number X58075).[7][20]

  • The reverse primer should be biotinylated to allow for subsequent purification of the PCR product.[7][20]

  • Primer Sequences (Example):

    • Forward: 5'-TTTTTTGAGTTAGGTGTGGG-3'[20]

    • Reverse (Biotinylated): 5'-[Biotin]-TCTCACTAAAAAATACCAAACAA-3'[20]

    • Sequencing Primer: 5'-GTGGGTATATTTGAT-3' (example, design based on amplicon)

  • PCR Reaction Mix (50 µL total volume):

    • Bisulfite-treated DNA: 50 ng[20]

    • Forward Primer: 5 pmol[20]

    • Reverse Primer (Biotinylated): 5 pmol[20]

    • dNTP Mix: 1 mM[20]

    • Taq Polymerase: 1 unit[20]

    • PCR Buffer (with MgCl₂): 1x (e.g., 60 mM Tris-HCl pH 8.5, 15 mM (NH₄)₂SO₄, 2 mM MgCl₂)[20]

    • DMSO: 10%[20]

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 30 seconds[20]

    • 50 Cycles:

      • 95°C for 30 seconds[20]

      • 50°C for 30 seconds[20]

      • 72°C for 30 seconds[20]

  • Verify the PCR product on a 1.5% agarose gel to confirm the expected amplicon size (e.g., ~150 bp).

Pyrosequencing
  • Perform pyrosequencing using a dedicated instrument (e.g., PyroMark Q96 MD, Qiagen).

  • Sample Preparation:

    • Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.[21]

    • Wash the beads and denature the DNA using 0.2 M NaOH to obtain single-stranded templates.[21]

    • Wash the beads again and transfer them to a microplate containing the annealing buffer and the sequencing primer.

  • Pyrosequencing Reaction:

    • The pyrosequencing reaction involves the sequential addition of dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of incorporated nucleotides.

  • Data Analysis:

    • The pyrogram displays the light signals as peaks. The software calculates the percentage of methylation at each CpG site by quantifying the ratio of Cytosine (methylated) to Thymine (unmethylated) at that position.

    • The overall LINE-1 methylation level is typically reported as the average methylation percentage across all analyzed CpG sites.[20]

Concluding Remarks

The analysis of LINE-1 methylation by pyrosequencing is a robust and quantitative method to assess the pharmacodynamic effects of guadecitabine. The provided protocols and data serve as a valuable resource for researchers investigating the epigenetic mechanisms of this promising anticancer agent. Standardization of these methodologies is crucial for the comparison of results across different studies and for the clinical development of guadecitabine and other DNA hypomethylating agents.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Guadecitabine Sodium in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This formulation confers resistance to degradation by cytidine deaminase (CDA), resulting in prolonged in vivo exposure to its active metabolite, decitabine, following administration.[1][2] These characteristics make it a compound of significant interest in preclinical cancer research. This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound in various mouse models based on published preclinical studies.

Data Presentation: Dosing Regimens

The following tables summarize quantitative data from various preclinical studies involving this compound administration in mice. These tables are intended for easy comparison of dosing strategies across different cancer models.

Table 1: this compound Dosing in Xenograft Mouse Models

Cancer ModelMouse StrainGuadecitabine DoseAdministration RouteDosing ScheduleVehicleKey FindingsReference
Hepatocellular Carcinoma (HepG2)Athymic Nude2 mg/kgSubcutaneous (SC)Daily for 3 daysPBSImpeded tumor growth and inhibited angiogenesis.[1]
Hepatocellular Carcinoma (SNU-398)Athymic Nude2 mg/kgNot SpecifiedDaily on days 1-5 of a 14-day cycleNot SpecifiedDelayed tumor growth, synergistic with oxaliplatin.[3]

Table 2: this compound Dosing in Syngeneic Mouse Models

Cancer ModelMouse StrainGuadecitabine DoseAdministration RouteDosing ScheduleVehicleKey FindingsReference
Breast Cancer (4T1)BALB/cJ50 µ g/mouse Intraperitoneal (IP)Daily on days 10, 11, 12, and 13 post-tumor challengeNot SpecifiedReduced tumor burden in a T cell-dependent manner by preventing MDSC accumulation.[4]
Breast Cancer (E0771)C57BL/650 µ g/mouse Not SpecifiedDaily on days 3, 4, 5, and 6 post-tumor challengeNot SpecifiedSignificantly reduced tumor growth.[4]
Melanoma (B16F10)C57BL/6J1 mg/kgIntraperitoneal (IP)Daily from day 3 to day 13 post-cancer cell injectionPBSReduced tumor growth.[2]
Melanoma (B16F10)C57BL/6J1 mg/kgIntraperitoneal (IP)Daily from day +1 to +15 post-intravenous challengePBSReduced metastases formation when combined with ICBs.[2][5][6]

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of this compound in mice.

Protocol 1: Subcutaneous Administration in a Hepatocellular Carcinoma Xenograft Model

This protocol is adapted from a study investigating the efficacy of Guadecitabine in a HepG2 xenograft model.[1]

1. Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Athymic nude mice

  • HepG2 cells

  • Sterile syringes (1 mL) and needles (27-30G)

  • Calipers

2. Drug Preparation:

  • Reconstitute this compound powder in sterile PBS to the desired stock concentration.

  • Further dilute the stock solution with sterile PBS to the final working concentration for injection (e.g., to deliver 2 mg/kg in a volume of 100 µL).

3. Experimental Workflow:

experimental_workflow_sc cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cell_culture HepG2 Cell Culture inoculation Subcutaneous inoculation of HepG2 cells into athymic nude mice cell_culture->inoculation randomization Tumor establishment and randomization into groups inoculation->randomization treatment Daily subcutaneous injection of Guadecitabine (2 mg/kg) or PBS for 3 days randomization->treatment monitoring Tumor volume measurement (2-3 times/week) treatment->monitoring endpoint Euthanasia and tumor excision (approx. 28 days) monitoring->endpoint

Caption: Subcutaneous Guadecitabine administration workflow in a xenograft model.

4. Procedure:

  • Establish subcutaneous HCC xenografts by injecting HepG2 cells into the dorsal flank of athymic nude mice.

  • Allow tumors to reach a palpable size.

  • Randomize mice into control (vehicle) and treatment groups.

  • Administer Guadecitabine (2 mg/kg) or an equivalent volume of PBS subcutaneously daily for 3 consecutive days.

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length × width²) × 0.5.[1]

  • Continue monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1400 mm³).[1]

  • Euthanize the mice and excise the tumors for further analysis.

Protocol 2: Intraperitoneal Administration in a Syngeneic Breast Cancer Model

This protocol is based on a study evaluating the immunomodulatory effects of Guadecitabine in a 4T1 breast cancer model.[4]

1. Materials:

  • This compound

  • Sterile vehicle (e.g., PBS or water for injection)

  • BALB/cJ mice

  • 4T1 murine mammary carcinoma cells

  • Sterile syringes (1 mL) and needles (25-27G)

2. Drug Preparation:

  • Prepare the Guadecitabine solution in the appropriate sterile vehicle to deliver a dose of 50 µg per mouse in a suitable injection volume (e.g., 100-200 µL).

3. Experimental Workflow:

experimental_workflow_ip cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis cell_injection Subcutaneous injection of 4T1 cells into BALB/cJ mice tumor_growth Tumor establishment (10 days) cell_injection->tumor_growth treatment Daily intraperitoneal injection of Guadecitabine (50 µg/mouse) on days 10, 11, 12, 13 tumor_growth->treatment euthanasia Euthanasia on day 16 treatment->euthanasia analysis Collection of tumors, spleens, and lymph nodes for analysis euthanasia->analysis

Caption: Intraperitoneal Guadecitabine administration workflow in a syngeneic model.

4. Procedure:

  • Inject 4T1 cells subcutaneously into the flank of BALB/cJ mice.

  • Allow the tumors to become established (e.g., for 10 days).

  • On days 10, 11, 12, and 13 post-tumor cell injection, administer 50 µg of Guadecitabine via intraperitoneal injection.

  • Administer an equivalent volume of the vehicle to the control group.

  • Euthanize the mice on day 16.

  • Collect tumors, spleens, and lymph nodes for subsequent analyses, such as flow cytometry or histological examination.

Signaling Pathway Visualization

Guadecitabine functions by inhibiting DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes. This mechanism of action can be visualized as follows:

guadecitabine_moa cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_outcome Biological Outcome guadecitabine Guadecitabine (SGI-110) decitabine Decitabine (Active Metabolite) guadecitabine->decitabine Slow release dna_incorp Incorporation into DNA decitabine->dna_incorp dnmt DNA Methyltransferases (DNMTs) dna_incorp->dnmt Inhibition hypomethylation DNA Hypomethylation dnmt->hypomethylation Blocks methylation gene_reexpression Tumor Suppressor Gene Re-expression hypomethylation->gene_reexpression apoptosis Apoptosis / Tumor Growth Inhibition gene_reexpression->apoptosis

Caption: Mechanism of action of Guadecitabine leading to tumor growth inhibition.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for drug stability and biocompatibility. Sterile PBS is a commonly used and appropriate vehicle for Guadecitabine.

  • Administration Route: The route of administration can significantly impact the pharmacokinetic profile of the drug. Subcutaneous administration of Guadecitabine leads to prolonged exposure to decitabine.[1] Intraperitoneal injection is also a common and effective route for systemic delivery in mice.[2][4]

  • Animal Welfare: Proper handling and restraint techniques are essential to minimize stress and ensure accurate drug delivery. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Toxicity: While generally well-tolerated in the described preclinical models, it is important to monitor mice for any signs of toxicity, such as weight loss or weakness.[1] Dose adjustments or changes in the treatment schedule may be necessary.

References

Guadecitabine Sodium: Application Notes and Protocols for In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed for enhanced stability and prolonged in vivo exposure to its active metabolite, decitabine.[1][2] As a dinucleotide of decitabine and deoxyguanosine, guadecitabine is resistant to degradation by cytidine deaminase, allowing for a more sustained hypomethylating effect.[2][3] This property makes it a compelling agent for preclinical evaluation in various cancer xenograft models. These application notes provide detailed protocols and summarized data for the use of guadecitabine in in vivo xenograft studies, intended to guide researchers in designing and executing their experiments.

Mechanism of Action

Guadecitabine exerts its antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[2] Following administration, it is incorporated into the DNA of replicating cells. This incorporation traps DNMT enzymes on the DNA, leading to their degradation and subsequent global DNA hypomethylation.[4] The reversal of aberrant hypermethylation of tumor suppressor gene promoters can lead to their re-expression, inducing cell cycle arrest and apoptosis.[2][5] Furthermore, guadecitabine has been shown to modulate the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs), enhancing the immunogenicity of tumor cells through the expression of cancer-testis antigens (CTAs), and upregulating major histocompatibility complex (MHC) class I molecules.[1][6][7] This immunomodulatory activity makes it a strong candidate for combination therapies with immune checkpoint inhibitors.[8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by guadecitabine and a general experimental workflow for in vivo xenograft studies.

Guadecitabine_Mechanism_of_Action Guadecitabine Guadecitabine (SGI-110) Decitabine Active Metabolite (Decitabine) Guadecitabine->Decitabine Metabolism DNA DNA Incorporation Decitabine->DNA DNMTs DNMTs Trapped DNA->DNMTs Hypomethylation Global DNA Hypomethylation DNMTs->Hypomethylation TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG CTA Cancer-Testis Antigen Expression Hypomethylation->CTA MHC1 MHC Class I Upregulation Hypomethylation->MHC1 MDSC MDSC Depletion Hypomethylation->MDSC Tumor_Growth Inhibition of Tumor Growth TSG->Tumor_Growth Immune_Response Enhanced Anti-Tumor Immune Response CTA->Immune_Response MHC1->Immune_Response MDSC->Immune_Response

Caption: Mechanism of action of Guadecitabine.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment Guadecitabine Administration (e.g., s.c.) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint Endpoint Reached (Tumor size / Time) Tumor_Measurement->Endpoint Tissue_Harvest Tumor and Tissue Harvest Endpoint->Tissue_Harvest Data_Analysis Data Analysis (e.g., Flow Cytometry, Methylation Analysis) Tissue_Harvest->Data_Analysis

Caption: General workflow for a xenograft study.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo xenograft studies using guadecitabine.

Table 1: Guadecitabine Monotherapy Effects on Tumor Growth

Cancer TypeCell LineAnimal ModelGuadecitabine Dose & ScheduleTumor Growth InhibitionReference
Breast Cancer4T1BALB/cJ50 µg daily for 4 daysSignificant reduction in tumor volume by day 16[1]
Breast CancerE0771C57BL/650 µg daily for 4 daysSignificant reduction in tumor growth[1]
Prostate Cancer22Rv1, MDA PCa 2b, PC-3MiceNot specifiedSignificant inhibition of tumor growth[5]
Hepatocellular CarcinomaSNU-398Athymic nude mice2 mg/kg daily for 5 days (14-day cycles)Delayed tumor growth[10]
MelanomaB16F10Syngeneic miceNot specifiedSignificantly reduced subcutaneous tumor growth[8][9]

Table 2: Guadecitabine Effects on Cellular and Molecular Endpoints

Cancer TypeCell Line / ModelEndpoint MeasuredTreatmentResultReference
Breast Cancer4T1 / BALB/cJMyeloid-Derived Suppressor Cells (MDSCs)50 µg daily for 4 daysNear-complete absence of MDSCs[1]
Acute Myeloid LeukemiaU937 xenograftLINE-1 Methylation3, 6.1, 10 mg/kg daily for 5 daysDose-dependent decrease in methylation[11]
Acute Myeloid LeukemiaU937 xenograftNY-ESO-1 mRNA expression3, 6.1, 10 mg/kg daily for 5 daysDose-dependent increase in expression[11]
MelanomaB16F10Effector memory CD8+ T cellsIn combination with ICBsIncreased effector memory CD8+ T cells[8][9]
MelanomaB16F10Regulatory T cells (infiltrating tumor)In combination with ICBsReduced tumor-infiltrating regulatory T cells[8][9]

Experimental Protocols

Protocol 1: Evaluation of Guadecitabine in a Syngeneic Mouse Breast Cancer Model

This protocol is based on studies using the 4T1 murine mammary carcinoma model.[1]

1. Materials:

  • This compound (SGI-110)

  • 4T1 murine mammary carcinoma cells

  • Female BALB/cJ mice (6-8 weeks old)

  • Sterile PBS

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Syringes and needles for injection

  • Calipers for tumor measurement

2. Cell Culture:

  • Culture 4T1 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/mL.

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (50,000 cells) into the flank of each mouse.

4. Treatment Administration:

  • Allow tumors to establish and reach a palpable size (e.g., day 10 post-implantation).

  • Prepare guadecitabine fresh daily in a suitable vehicle (e.g., sterile PBS).

  • Administer 50 µg of guadecitabine per mouse via subcutaneous injection daily for 4 consecutive days (e.g., days 10, 11, 12, and 13).

  • The control group should receive vehicle injections on the same schedule.

5. Monitoring and Endpoint:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • The study endpoint may be a specific tumor volume or a predetermined time point (e.g., day 16).

  • At the endpoint, euthanize the mice and harvest tumors and other tissues (e.g., spleen, bone marrow) for further analysis (e.g., flow cytometry for immune cell populations, histology).

Protocol 2: Assessment of Guadecitabine in a Human Acute Myeloid Leukemia (AML) Xenograft Model

This protocol is adapted from studies using human AML cell lines in immunodeficient mice.[6][11]

1. Materials:

  • This compound (SGI-110)

  • Human AML cell line (e.g., U937)

  • Immunodeficient mice (e.g., SCID or NSG, 6-8 weeks old)

  • Sterile PBS

  • Cell culture medium

  • Syringes and needles for injection

  • Calipers for tumor measurement

2. Cell Culture:

  • Culture U937 cells in the recommended medium and conditions.

  • Harvest and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^7 cells/mL.

3. Xenograft Establishment:

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

4. Treatment Regimen:

  • Once tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.

  • Prepare guadecitabine fresh for each injection.

  • Administer guadecitabine subcutaneously at desired doses (e.g., 3, 6.1, 10 mg/kg) daily for 5 consecutive days.

  • The control group receives vehicle injections.

5. Endpoint and Analysis:

  • Monitor tumor growth as described in Protocol 1.

  • On a predetermined day post-treatment (e.g., day 7), harvest tumors for pharmacodynamic analysis.

  • Analyze tumors for DNA methylation (e.g., LINE-1 pyrosequencing) and gene expression (e.g., qRT-PCR for cancer-testis antigens like NY-ESO-1).

Protocol 3: Guadecitabine in Combination with Immune Checkpoint Blockade in a Melanoma Model

This protocol is based on studies investigating the synergistic effects of guadecitabine and immunotherapy.[8][9]

1. Materials:

  • This compound (SGI-110)

  • B16F10 murine melanoma cells

  • Syngeneic C57BL/6 mice

  • Immune checkpoint blocking antibodies (e.g., anti-CTLA-4, anti-PD-1)

  • Sterile PBS

  • Cell culture medium

  • Syringes and needles

  • Calipers

2. Tumor Model:

  • Establish subcutaneous B16F10 tumors in C57BL/6 mice as described in the previous protocols.

3. Combination Therapy Schedule:

  • Once tumors are established, randomize mice into four groups: Vehicle control, Guadecitabine alone, Immune checkpoint inhibitors (ICIs) alone, and Guadecitabine + ICIs.

  • Administer guadecitabine according to a predetermined schedule (e.g., daily for 5 days).

  • Administer ICIs (e.g., intraperitoneally) on a schedule that is known to be effective for the specific antibodies used. The timing of guadecitabine and ICI administration should be carefully considered to maximize potential synergy.

4. Monitoring and Analysis:

  • Monitor tumor growth and survival.

  • At the study endpoint, harvest tumors, spleens, and lymph nodes.

  • Perform comprehensive immune profiling using flow cytometry to analyze changes in T cell subsets (e.g., CD8+ effector memory T cells), regulatory T cells, and MDSCs in the tumor microenvironment and secondary lymphoid organs.

  • Analyze serum for cytokine levels (e.g., IFN-γ).

Conclusion

This compound is a potent DNA methyltransferase inhibitor with significant antitumor activity in a variety of in vivo xenograft models. Its ability to not only directly inhibit tumor growth but also to modulate the tumor immune microenvironment makes it a promising therapeutic agent, both as a monotherapy and in combination with other treatments, particularly immunotherapies. The protocols and data presented here provide a foundation for researchers to further explore the preclinical efficacy and mechanisms of action of guadecitabine in their own cancer models. Careful consideration of the tumor model, dosing, schedule, and relevant endpoints will be crucial for successful and informative in vivo studies.

References

Application Notes and Protocols for Assessing Cell Viability after Guadecitabine Sodium Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine deaminase, resulting in a longer in-vivo half-life and prolonged exposure of cancer cells to its active metabolite, decitabine.[1][2] Guadecitabine inhibits DNA methyltransferases (DNMTs), primarily DNMT1, leading to the reversal of DNA hypermethylation and the re-expression of silenced tumor suppressor genes.[3][4][5] This mechanism can induce cell cycle arrest, inhibit proliferation, and in some cases, lead to apoptosis.[1][6] However, some studies indicate that Guadecitabine can inhibit cancer cell growth through apoptosis-independent pathways.[3][4]

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability and the cellular response to Guadecitabine sodium exposure in preclinical research settings.

Data Presentation: Quantitative Analysis of Guadecitabine's Effects

The following tables summarize quantitative data from various studies on the effects of Guadecitabine on different cancer cell lines. These values can serve as a starting point for experimental design.

Table 1: Guadecitabine Concentration and Incubation Times for In Vitro Assays

Cell LineCancer TypeAssayGuadecitabine ConcentrationIncubation TimeObserved Effect
LNCaP, 22Rv1, MDA PCa 2bProstate CancerWestern Blot (DNMT1)5 and 10 µM3, 5, and 7 daysDepletion of DNMT1 protein expression.[6][7]
T24Bladder CarcinomaPlating Efficiency10 µMNot SpecifiedComplete inhibition of colony formation.[5]
HCT116Colon CarcinomaMethylation Analysis1 µMNot SpecifiedSignificant decrease in DNA methylation.[5]
Various (cutaneous melanoma, mesothelioma, renal cell carcinoma, sarcoma)Various CancersGene Expression (qRT-PCR, Western Blot)1 µMNot SpecifiedInduction/up-regulation of cancer/testis antigens (e.g., MAGE-A1, NY-ESO-1).[5]
Miapaca-2, Panc1Pancreatic CancerApoptosis Assay (Caspase activity)0.14 x 10⁻³ µM3 days (pre-treatment)Sensitization to subsequent irinotecan treatment, leading to upregulated apoptosis.[8]
HepG2, Huh-7Hepatocellular CarcinomaMethylation-Specific PCRNot SpecifiedNot SpecifiedPronounced demethylating effect on the promoters of tumor suppressor genes (CDKN2A, DLEC1, and RUNX3).[9]

Table 2: Reported IC50 Values for Guadecitabine

Cell LineCancer TypeIncubation TimeIC50 ValueAssay Type
SKOV3Ovarian CancerNot Specified5.08 nmol/LCell Viability
OVCAR5Ovarian CancerNot Specified3.66 nmol/LCell Viability

Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. The values presented should be used as a reference.

Signaling Pathways and Experimental Workflows

Guadecitabine's Mechanism of Action

Guadecitabine acts as a prodrug, releasing its active metabolite decitabine, which is incorporated into DNA during replication. This leads to the irreversible inhibition of DNMT1, causing a reduction in global and promoter-specific DNA methylation. This hypomethylation reactivates tumor suppressor genes, which can trigger downstream pathways leading to cell cycle arrest and/or apoptosis. Additionally, Guadecitabine has been shown to influence histone methylation, specifically increasing H3K4me1 and H3K4me2, and upregulating lysine-specific methyltransferases (KMTs).[3][4]

Guadecitabine_Pathway Guadecitabine This compound Decitabine Decitabine (active metabolite) Guadecitabine->Decitabine DNA_Incorp Incorporation into DNA during S-phase Decitabine->DNA_Incorp DNMT1 DNMT1 Inhibition DNA_Incorp->DNMT1 DNA_Hypo DNA Hypomethylation DNMT1->DNA_Hypo KMTs Upregulation of KMTs (e.g., KMT2A, KMT2C) DNMT1->KMTs TSG Tumor Suppressor Gene Re-expression (e.g., p16, p53 targets) DNA_Hypo->TSG Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis Prolif_Inhibit Inhibition of Cell Proliferation Cell_Cycle_Arrest->Prolif_Inhibit Apoptosis->Prolif_Inhibit H3K4 Increased H3K4me1/me2 KMTs->H3K4

Guadecitabine's mechanism of action.

Experimental Workflow for Assessing Cell Viability

A typical workflow for evaluating the effect of Guadecitabine on cell viability involves several key stages, from initial cell culture and treatment to data acquisition and analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (select appropriate cell line) Seeding 2. Cell Seeding (e.g., 96-well plate) Cell_Culture->Seeding Guadecitabine_Prep 3. Prepare Guadecitabine dilutions Treatment 4. Treat cells with Guadecitabine (include vehicle control) Guadecitabine_Prep->Treatment Incubation 5. Incubate for desired time (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 6. Perform Viability Assay (e.g., MTT, Annexin V/PI) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (e.g., plate reader, flow cytometer) Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (calculate % viability, IC50) Data_Acquisition->Data_Analysis

Workflow for Guadecitabine cell viability assessment.

Experimental Protocols

Here are detailed protocols for key experiments to assess cell viability and apoptosis following Guadecitabine exposure.

Protocol 1: MTT Assay for Cell Proliferation and Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Guadecitabine Treatment:

    • Prepare a series of Guadecitabine dilutions in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO, as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Guadecitabine dilutions or control medium.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of Guadecitabine concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Guadecitabine-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with Guadecitabine as described in the MTT assay protocol, typically in 6-well plates.

    • After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or Accutase™ to minimize membrane damage.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Determine the cell concentration and adjust to approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Guadecitabine.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Execution

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Guadecitabine-treated and control cells in an opaque-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Assay Setup:

    • Plate and treat cells with Guadecitabine in an opaque-walled 96-well plate as described previously. Include wells for a blank control (medium only) and a vehicle control.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Express the caspase activity as a fold change relative to the vehicle control.

Conclusion

The protocols and data presented here provide a robust framework for investigating the effects of this compound on cell viability. By employing a combination of proliferation, apoptosis, and mechanistic assays, researchers can gain a comprehensive understanding of Guadecitabine's anti-cancer activity in various preclinical models. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup.

References

Application Notes and Protocols: Guadecitabine Sodium in Combination with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of guadecitabine sodium in combination with immunotherapy, drawing from preclinical studies. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate this promising combination therapy.

Introduction

Guadecitabine (SGI-110) is a next-generation DNA hypomethylating agent, a dinucleotide of decitabine and deoxyguanosine, designed for increased resistance to degradation by cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[1][2] Epigenetic modulation by guadecitabine has been shown to enhance anti-tumor immune responses, making it a strong candidate for combination with immunotherapy, particularly immune checkpoint inhibitors (ICIs).[1][3] Preclinical evidence suggests that this combination can overcome resistance to ICIs by remodeling the tumor microenvironment (TME), increasing tumor antigen presentation, and promoting the activity of effector immune cells.[4][5][6]

Mechanism of Action: Synergy of Guadecitabine and Immunotherapy

Guadecitabine's immunomodulatory effects are multifaceted. By inhibiting DNA methyltransferase 1 (DNMT1), it leads to global DNA hypomethylation.[3] This can result in the re-expression of silenced tumor-associated antigens, making cancer cells more visible to the immune system.[1][6] Furthermore, guadecitabine has been shown to modulate the TME by reducing the populations of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5] This creates a more favorable environment for anti-tumor immunity. When combined with ICIs such as anti-CTLA-4 and anti-PD-1 antibodies, which block inhibitory signals on T cells, the result is a potent, synergistic anti-tumor effect.[4][7] Guadecitabine primes the TME for an effective immune response, which is then unleashed by the checkpoint blockade.[3][6]

G cluster_guadecitabine Guadecitabine cluster_immunotherapy Immune Checkpoint Inhibitors (ICIs) cluster_tumor_cell Tumor Cell cluster_t_cell CD8+ T-Cell Guadecitabine Guadecitabine (DNMT1 Inhibitor) Hypomethylation DNA Hypomethylation Guadecitabine->Hypomethylation MDSC Reduction of MDSCs Guadecitabine->MDSC Treg Reduction of Tregs Guadecitabine->Treg TAA Tumor-Associated Antigen (TAA) Re-expression Hypomethylation->TAA MHC Increased MHC Class I Expression Hypomethylation->MHC T_Cell CD8+ T-Cell TAA->T_Cell Tumor Recognition MHC->T_Cell Antigen Presentation MDSC->T_Cell Suppression (-) Treg->T_Cell Suppression (-) ICI Anti-PD-1 / Anti-CTLA-4 T_Cell_Activation T-Cell Activation & Proliferation ICI->T_Cell_Activation T_Cell_Activation->T_Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing

Fig. 1: Proposed mechanism of action for guadecitabine and immunotherapy.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from key preclinical studies investigating the combination of guadecitabine with immunotherapy.

Table 1: Tumor Growth Inhibition in Murine Melanoma Model (B16F10)

Treatment GroupMean Tumor Volume (mm³) at Day 13% Tumor Growth Inhibition vs. ControlReference
Control (Vehicle)~1250-[3]
Guadecitabine~750~40%[3]
Anti-CTLA-4 + Anti-PD-1 (ICBs)~1000~20%[3]
Guadecitabine + ICBs~250~80%[3]

Table 2: Immunophenotyping of Tumor Microenvironment and Spleen in B16F10 Model

Cell PopulationTreatment Group% of Parent Population (Mean)Fold Change vs. ControlReference
Tumor Infiltrating Lymphocytes
CD8+ T cellsGuadecitabine + ICBsIncreasedSignificant Increase[4]
Regulatory T cells (Tregs)Guadecitabine + ICBsDecreasedSignificant Decrease[4]
Myeloid-Derived Suppressor Cells (MDSCs)Guadecitabine + ICBsDecreasedSignificant Decrease[4]
Spleen
Effector Memory CD8+ T cellsGuadecitabine + ICBsIncreasedSignificant Increase[4]
Effector NK cellsGuadecitabine + ICBsIncreasedSignificant Increase[4]

Table 3: Systemic Cytokine Levels in B16F10 Model

CytokineTreatment GroupSerum Level (pg/mL)Fold Change vs. ControlReference
IFN-γGuadecitabine + ICBsSignificantly Increased> 2-fold[4][8]
TNF-αGuadecitabine + ICBsIncreased> 1.5-fold[8]
IL-2Guadecitabine + ICBsIncreased~ 2-fold[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental designs.

Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the evaluation of guadecitabine in combination with dual immune checkpoint blockade in a syngeneic B16F10 melanoma model.[3][4]

Materials:

  • C57Black/6J mice

  • B16F10 murine melanoma cell line

  • This compound (resuspended in sterile water and diluted in PBS)

  • Anti-mouse CTLA-4 antibody

  • Anti-mouse PD-1 antibody

  • Isotype control antibodies

  • Sterile PBS

  • Standard cell culture reagents

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS, glutamine, and antibiotics.

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 B16F10 cells in 100 µL of PBS into the flank of C57Black/6J mice.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group), for example:

    • Vehicle control (PBS)

    • Guadecitabine alone

    • Anti-CTLA-4 + Anti-PD-1 (ICBs)

    • Guadecitabine + ICBs

  • Dosing Regimen:

    • Guadecitabine: Administer 1 mg/kg intraperitoneally (IP) daily, starting on day 3 post-tumor implantation and continuing until the end of the experiment.[3]

    • ICBs: Administer anti-CTLA-4 and anti-PD-1 antibodies (e.g., 200 µg each) IP on days 3, 6, and 9 post-tumor implantation.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the study endpoint (e.g., day 14-16).

  • Sample Collection: Collect tumors, spleens, and blood for downstream analysis (flow cytometry, histology, cytokine analysis).

G cluster_workflow Experimental Workflow: Murine Melanoma Model Day0 Day 0: Tumor Implantation (B16F10 cells) Day3 Day 3: Treatment Initiation Day0->Day3 Day3_6_9 Days 3, 6, 9: ICB Dosing Day3->Day3_6_9 Daily_Tx Daily Treatment: Guadecitabine Day3->Daily_Tx Tumor_Monitoring Tumor Volume Measurement (every 2-3 days) Day3_6_9->Tumor_Monitoring Daily_Tx->Tumor_Monitoring Endpoint Endpoint: (e.g., Day 14-16) Sample Collection Tumor_Monitoring->Endpoint

Fig. 2: Experimental workflow for the in vivo murine melanoma model.
Protocol 2: In Vivo Murine Breast Cancer Model

This protocol outlines the use of guadecitabine to sensitize breast tumors to adoptive T-cell therapy in a 4T1 murine mammary carcinoma model.[5]

Materials:

  • BALB/cJ mice

  • 4T1 murine mammary carcinoma cell line

  • This compound

  • Antigen-experienced lymphocytes (for adoptive cell transfer)

  • Cyclophosphamide (optional, for lymphodepletion)

  • Sterile PBS

Procedure:

  • Tumor Implantation: Inject 5 x 10^4 4T1 cells subcutaneously into the flank of BALB/cJ mice.

  • Treatment Groups: Establish treatment cohorts, such as:

    • Control

    • Guadecitabine alone

    • Adoptive Immunotherapy (AIT) alone

    • Guadecitabine + AIT

  • Dosing Regimen:

    • Guadecitabine: On days 10, 11, 12, and 13 post-tumor implantation, administer 50 µg of guadecitabine daily.[5]

    • AIT: On days 3 and 4, administer cyclophosphamide (if used) followed by the transfer of antigen-experienced lymphocytes.[5]

  • Tumor Monitoring and Endpoint: Monitor tumor growth as described in Protocol 1. The endpoint may be determined by tumor size or survival.

  • Analysis: At the endpoint, harvest tumors and lymphoid organs for analysis of immune cell infiltration and function.

Protocol 3: Immunophenotyping by Flow Cytometry

This protocol provides a general framework for analyzing immune cell populations in tumors and spleens.

Materials:

  • Single-cell suspensions from tumors and spleens

  • RBC lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, NK1.1)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Single-Cell Suspension: Prepare single-cell suspensions from tumors (using enzymatic digestion and mechanical dissociation) and spleens (by mechanical dissociation).

  • RBC Lysis: Treat spleen cell suspensions with RBC lysis buffer.

  • Staining:

    • Stain cells with a live/dead marker.

    • Block Fc receptors with anti-CD16/32.

    • Incubate cells with a cocktail of surface-staining antibodies.

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.

  • Data Acquisition: Acquire stained samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations.

G cluster_workflow Flow Cytometry Workflow for Immunophenotyping Start Tumor/Spleen Harvest Single_Cell Prepare Single-Cell Suspension Start->Single_Cell RBC_Lysis RBC Lysis (Spleen) Single_Cell->RBC_Lysis Live_Dead Live/Dead Staining Single_Cell->Live_Dead RBC_Lysis->Live_Dead Fc_Block Fc Block Live_Dead->Fc_Block Surface_Stain Surface Antibody Staining Fc_Block->Surface_Stain Fix_Perm Fixation/ Permeabilization (for intracellular) Surface_Stain->Fix_Perm Acquisition Flow Cytometer Acquisition Surface_Stain->Acquisition Intra_Stain Intracellular Antibody Staining Fix_Perm->Intra_Stain Intra_Stain->Acquisition Analysis Data Analysis Acquisition->Analysis

Fig. 3: General workflow for immunophenotyping by flow cytometry.

Concluding Remarks

The combination of guadecitabine with immunotherapy, particularly immune checkpoint inhibitors, represents a promising strategy to enhance anti-tumor immunity and overcome treatment resistance. The protocols and data presented here provide a foundation for researchers to further explore this therapeutic approach in various preclinical cancer models. Careful consideration of dosing schedules, choice of immunotherapy, and comprehensive immune monitoring will be crucial for advancing this combination towards clinical application.

References

Application Notes and Protocols for Western Blot Analysis of DNMT1 Levels Following Guadecitabine Sodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent that acts as a prodrug of decitabine. Its chemical structure, a dinucleotide of decitabine and deoxyguanosine, confers resistance to degradation by cytidine deaminase, leading to prolonged in vivo exposure to the active metabolite, decitabine. Guadecitabine is incorporated into DNA during replication, where it covalently traps DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns, leading to its proteasomal degradation.[1][2] This depletion of DNMT1 results in passive DNA demethylation, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects.[3][4] Western blot analysis is a crucial technique to quantify the pharmacodynamic effect of Guadecitabine by directly measuring the reduction in DNMT1 protein levels in treated cells.

Data Presentation: Quantitative Analysis of DNMT1 Depletion

The following tables summarize the dose- and time-dependent effects of Guadecitabine on DNMT1 protein levels in various cancer cell lines, as determined by Western blot analysis.

Table 1: Dose-Dependent Reduction of DNMT1 Protein Levels in Prostate Cancer Cell Lines [5][6][7]

Cell LineTreatment Concentration (µM)Treatment DurationApproximate DNMT1 Reduction (%)
LNCaP55 days50
LNCaP105 days75
22Rv155 days40
22Rv1105 days60
MDA PCa 2b55 days60
MDA PCa 2b105 days80

Table 2: Time-Dependent Reduction of DNMT1 Protein Levels in Prostate Cancer Cell Lines (10 µM Guadecitabine) [5][6][7]

Cell LineTreatment DurationApproximate DNMT1 Reduction (%)
LNCaP3 days40
LNCaP5 days75
LNCaP7 days85
22Rv13 days30
22Rv15 days60
22Rv17 days70
MDA PCa 2b3 days50
MDA PCa 2b5 days80
MDA PCa 2b7 days90

Table 3: Effect of Guadecitabine on DNMT1 Protein Levels in Hepatocellular Carcinoma Cell Lines [3]

Cell LineTreatment Concentration (nM)Treatment DurationDNMT1 Protein Level
SNU-39810072 hoursSignificantly Reduced
Hep-G210072 hoursSignificantly Reduced
SNU-47510072 hoursReduced

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell lines in appropriate culture dishes or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Guadecitabine Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Guadecitabine. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Guadecitabine used.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours, or longer for time-course experiments).

II. Protein Extraction
  • Cell Lysis:

    • For adherent cells, wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.

    • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the supplemented RIPA lysis buffer.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

III. Western Blot Analysis of DNMT1
  • Sample Preparation:

    • Based on the protein quantification results, normalize the protein concentration for all samples.

    • Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for DNMT1 (diluted in the blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Loading Control:

    • To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow for DNMT1 Western Blot Analysis A Cell Culture & Guadecitabine Treatment B Protein Extraction (RIPA Buffer) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% Milk/BSA in TBST) E->F G Primary Antibody Incubation (anti-DNMT1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Quantification vs. Loading Control) I->J

Caption: Workflow for DNMT1 Western Blotting.

G cluster_pathway Signaling Pathway of Guadecitabine Action cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Guadecitabine Guadecitabine (SGI-110) Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine DNA_Incorporation Incorporation into DNA Decitabine->DNA_Incorporation DNMT1 DNMT1 Trapping & Proteasomal Degradation DNA_Incorporation->DNMT1 Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression (e.g., p16, E-cadherin) Hypomethylation->TSG_Reactivation KMT_Upregulation Upregulation of Lysine Methyltransferases (KMTs) Hypomethylation->KMT_Upregulation EMT_Modulation Modulation of Epithelial- Mesenchymal Transition (EMT) Hypomethylation->EMT_Modulation p53_Activation p53 Pathway Activation Hypomethylation->p53_Activation Immune_Modulation Immune Response Modulation Hypomethylation->Immune_Modulation CellCycleArrest Cell Cycle Arrest TSG_Reactivation->CellCycleArrest ReducedProliferation Reduced Proliferation & Invasion EMT_Modulation->ReducedProliferation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Guadecitabine's Mechanism of Action.

References

Guadecitabine Sodium: Application Notes for Epigenetic Priming in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a next-generation DNA hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine.[1][2][3][4][5] This structure confers resistance to degradation by cytidine deaminase (CDA), the primary enzyme responsible for decitabine metabolism.[2][4][6] This resistance results in a longer half-life and more prolonged exposure to the active metabolite, decitabine, compared to intravenous decitabine administration.[1][4][7][8]

Guadecitabine functions by inhibiting DNA methyltransferases (DNMTs), leading to the reversal of aberrant DNA hypermethylation.[3][5][9] This epigenetic modification is a hallmark of many cancers, where it silences tumor suppressor genes and immune-related genes.[6][10][11][12] By reactivating the expression of these silenced genes, guadecitabine can exert direct anti-tumor effects and, importantly, "prime" cancer cells to be more susceptible to other therapies, such as chemotherapy and immunotherapy.[9][13] These application notes provide an overview of its mechanism, quantitative data from various cancer models, and detailed protocols for its use in research settings.

Mechanism of Action

Following subcutaneous administration, guadecitabine is slowly metabolized to release its active form, decitabine. Decitabine is then phosphorylated and incorporated into the DNA of dividing cells. Once in the DNA, it covalently traps DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication. This trapping depletes the cell of active DNMT1, leading to passive, genome-wide demethylation in subsequent rounds of cell division. The resulting hypomethylation restores the expression of previously silenced genes, including tumor suppressor genes and tumor-associated antigens, leading to cell cycle arrest, apoptosis, and increased tumor cell immunogenicity.[3][5][14]

Guadecitabine_MoA cluster_admin Administration & Metabolism cluster_cellular Cellular Uptake & DNA Incorporation cluster_epigenetic Epigenetic Modulation cluster_outcomes Anti-Tumor Outcomes Guadecitabine Guadecitabine (SGI-110) (Subcutaneous Admin) Decitabine Active Decitabine Guadecitabine->Decitabine Slow enzymatic cleavage (Resists CDA degradation) DNA_Incorp Incorporation into DNA during S-Phase Decitabine->DNA_Incorp Phosphorylation DNMT1_Trap DNMT1 Trapping & Depletion DNA_Incorp->DNMT1_Trap Hypomethylation DNA Hypomethylation DNMT1_Trap->Hypomethylation Gene_ReEx Gene Re-expression Hypomethylation->Gene_ReEx Tumor Suppressors Immune-related Genes Outcomes Cell Cycle Arrest Apoptosis Increased Immunogenicity Gene_ReEx->Outcomes Priming Sensitization to Chemotherapy & Immunotherapy Outcomes->Priming Epigenetic Priming

Caption: Mechanism of action of Guadecitabine from administration to cellular effect.

Application Note 1: In Vitro Cancer Models

Guadecitabine has demonstrated significant activity across a range of cancer cell lines, both as a monotherapy and in combination. Its primary in vitro effects include inhibition of cell proliferation, induction of gene re-expression, and sensitization to other cytotoxic agents.

Quantitative Data Summary: In Vitro Studies
Cell LineCancer TypeAssayEndpointGuadecitabine EffectReference
T24, HCT116Bladder, ColorectalGene Expressionp16 mRNA & ProteinDose-dependent increase in p16 expression[15]
HepG2, Huh-7Hepatocellular CarcinomaMethylation-Specific PCRPromoter DemethylationDemethylation of CDKN2A, DLEC1, RUNX3 promoters[6][16]
SNU-398Hepatocellular CarcinomaCell ViabilitySynergy with OxaliplatinPre-treatment significantly synergized with oxaliplatin[8]
Mel 195, MZ-1257Melanoma, Renal CellMethylation AnalysisPromoter DemethylationSignificant reduction in MAGE-A1 & NY-ESO-1 methylation[17]
T-cell Lymphoma LinesT-cell LymphomaCell ViabilityLC50Varies by cell line (see original data for specifics)[18]
LNCaP, 22Rv1, MDA PCa 2bProstate CancerWestern BlotDNMT1 ExpressionDose- and time-dependent depletion of DNMT1[12]
Experimental Protocols

Protocol 1: General Cell Culture and Drug Treatment

  • Cell Culture: Culture cancer cell lines in their recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation: Prepare a stock solution of Guadecitabine sodium in sterile PBS or DMSO. Further dilute to desired working concentrations in complete cell culture media immediately before use.

  • Treatment: Seed cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight. Replace the media with fresh media containing the desired concentrations of guadecitabine (e.g., 10 nM - 10 µM).

  • Incubation: Treat cells for a duration relevant to the downstream assay. For epigenetic effects, a longer treatment of 72-120 hours is often required to allow for DNA replication and passive demethylation.[8][12] For acute toxicity, shorter incubations may be used. Replenish the drug-containing media every 24-48 hours for extended treatments.

Protocol 2: DNA Methylation Analysis (LINE-1 Pyrosequencing)

This protocol assesses global DNA methylation changes, a common pharmacodynamic marker for guadecitabine activity.[14]

  • Sample Collection: After treatment (Protocol 1), harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy).

  • Bisulfite Conversion: Treat 500 ng - 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., Zymo EZ DNA Methylation Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers specific for a region of the Long Interspersed Nuclear Element-1 (LINE-1) repetitive element.

  • Pyrosequencing: Analyze the PCR product using a pyrosequencing system (e.g., PyroMark Q24). The software will quantify the percentage of methylation at specific CpG sites by measuring the ratio of cytosine to thymine incorporation.

  • Data Analysis: Compare the percentage of LINE-1 methylation in treated samples to vehicle-treated controls. A significant decrease indicates effective DNMT inhibition.[1][19]

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_molecular Molecular Assays cluster_endpoint Endpoints Culture 1. Seed Cancer Cell Lines Treatment 2. Treat with Guadecitabine vs. Vehicle Control (72-120h) Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT, CTG) Harvest->Viability DNA_RNA Extract DNA/RNA Harvest->DNA_RNA IC50 Determine IC50 Viability->IC50 Methylation DNA Methylation Analysis (Pyrosequencing, MSP) DNA_RNA->Methylation Expression Gene Expression Analysis (RT-qPCR, RNA-Seq) DNA_RNA->Expression Demethyl Quantify Demethylation Methylation->Demethyl Gene_Up Identify Re-expressed Genes Expression->Gene_Up In_Vivo_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant 1. Implant Tumor Cells (Subcutaneous) TumorGrowth 2. Monitor Tumor Growth (to ~100 mm³) Implant->TumorGrowth Randomize 3. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat 4. Administer Guadecitabine (s.c.) or Vehicle on Schedule Randomize->Treat Monitor 5. Monitor Tumor Volume & Animal Weight Treat->Monitor Endpoint 6. Euthanize at Endpoint Monitor->Endpoint Analysis 7. Excise & Weigh Tumors Endpoint->Analysis Mol_Analysis 8. Perform Molecular Analysis (IHC, Methylation, RNA-Seq) Analysis->Mol_Analysis Priming_Logic cluster_effects Molecular & Cellular Effects cluster_pathways Priming Pathways cluster_outcomes Therapeutic Outcomes Guad Guadecitabine Treatment Hypo DNA Hypomethylation Guad->Hypo GeneReEx Re-expression of Silenced Genes Hypo->GeneReEx Immune ↑ Tumor Antigens ↑ MHC Expression ↓ MDSCs GeneReEx->Immune Immune Priming Chemo ↑ Tumor Suppressor Genes Reversal of Resistance Genes GeneReEx->Chemo Chemo-sensitization ImmunoTx Enhanced Efficacy of Immune Checkpoint Blockers Immune->ImmunoTx ChemoTx Re-sensitization to Chemotherapy Chemo->ChemoTx

References

Application Notes and Protocols for In Vitro Drug Synergy Studies with Guadecitabine Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed for greater stability and prolonged exposure to its active metabolite, decitabine. By inhibiting DNA methylation, Guadecitabine can induce re-expression of silenced tumor suppressor genes and other immunogenic proteins, making it a compelling agent for combination therapies in oncology. These application notes provide an overview of in vitro synergistic studies involving Guadecitabine and detailed protocols for their assessment.

Synergistic Combinations with Guadecitabine

In vitro studies have demonstrated the potential for Guadecitabine to act synergistically with various classes of anti-cancer agents, enhancing therapeutic efficacy and potentially overcoming drug resistance.

Guadecitabine with PARP Inhibitors (e.g., Talazoparib)

Rationale for Synergy: The combination of Guadecitabine with PARP inhibitors has shown significant synergy in preclinical models of breast and ovarian cancer. Guadecitabine is thought to induce a "BRCAness" phenotype in cancer cells, irrespective of their BRCA mutation status, by downregulating key components of the homologous recombination (HR) DNA repair pathway. This impaired DNA repair capacity renders the cells highly susceptible to PARP inhibitors, which block the alternative single-strand break repair pathway, leading to synthetic lethality.

Quantitative Synergy Data:

Cell LineCancer TypeCombinationEffect MetricSynergy AssessmentReference
PEO1Ovarian CancerGuadecitabine + TalazoparibClonogenic SurvivalSynergistic[1]
PEO4Ovarian CancerGuadecitabine + TalazoparibClonogenic SurvivalSynergistic[1]
MDA-MB-231Triple-Negative Breast CancerGuadecitabine + TalazoparibIn vivo tumor growthSynergistic[1]

Signaling Pathway:

The synergy between Guadecitabine and PARP inhibitors is mediated through the induction of DNA damage and the disruption of DNA repair pathways. Guadecitabine's inhibition of DNMT1 leads to an accumulation of reactive oxygen species (ROS). This increase in ROS activates the cAMP/PKA signaling pathway, which in turn enhances PARP trapping by PARP inhibitors, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis.

Guadecitabine_PARPi_Synergy Guadecitabine Guadecitabine DNMT1 DNMT1 Guadecitabine->DNMT1 inhibits ROS ↑ Reactive Oxygen Species (ROS) DNMT1->ROS leads to cAMP_PKA ↑ cAMP/PKA Signaling ROS->cAMP_PKA PARP_trapping ↑ PARP Trapping cAMP_PKA->PARP_trapping PARPi PARP Inhibitor (e.g., Talazoparib) PARPi->PARP_trapping enhances DNA_damage ↑ DNA Double-Strand Breaks PARP_trapping->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Guadecitabine and PARP inhibitor synergy pathway.

Guadecitabine with Platinum-Based Chemotherapy (e.g., Cisplatin)

Rationale for Synergy: Preclinical data suggest that DNA methyltransferase inhibition can circumvent cisplatin resistance in various cancers, including urothelial carcinoma.[2][3] Guadecitabine, by altering gene expression profiles, may re-sensitize resistant tumors to the DNA-damaging effects of cisplatin.

Quantitative Synergy Data:

Cell LineCancer TypeCombinationEffect MetricSynergy AssessmentReference
Urothelial Carcinoma Cell LinesUrothelial CarcinomaGuadecitabine + CisplatinCell ProliferationSynergistic Inhibition[2][3]

Note: Specific in vitro quantitative data such as IC50 shifts or CI values are not detailed in the available clinical trial literature but are suggested by preclinical findings.

Guadecitabine with BCL-2 Inhibitors (e.g., Venetoclax)

Rationale for Synergy: In acute myeloid leukemia (AML), the combination of hypomethylating agents with the BCL-2 inhibitor venetoclax has shown significant clinical activity.[4] Guadecitabine, as a next-generation hypomethylating agent, is expected to synergize with venetoclax by upregulating pro-apoptotic pathways and sensitizing leukemic cells to BCL-2 inhibition. This can lead to a more profound and durable apoptotic response.

Quantitative Synergy Data:

Cell LineCancer TypeCombinationEffect MetricSynergy AssessmentReference
AML Cell LinesAcute Myeloid LeukemiaGuadecitabine + VenetoclaxApoptosis, Cell ViabilityExpected Synergy[5]

Note: While strong clinical evidence exists for the synergy of venetoclax with first-generation hypomethylating agents, specific in vitro synergy data for Guadecitabine is emerging. The table reflects the anticipated synergistic interaction based on the class effect.

Experimental Protocols

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell lines) Drug_Prep 2. Drug Preparation (Guadecitabine & Combination Agent) Cell_Culture->Drug_Prep Single_Agent 3a. Single-Agent Titration (Determine IC50 values) Drug_Prep->Single_Agent Combination 3b. Combination Treatment (Fixed ratio or matrix design) Single_Agent->Combination Viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Combination->Viability Apoptosis 4b. Apoptosis Assay (e.g., Western Blot for cleaved PARP/Caspase-3) Combination->Apoptosis Clonogenic 4c. Clonogenic Survival Assay Combination->Clonogenic Chou_Talalay 5. Synergy Quantification (Chou-Talalay Method - CI values) Viability->Chou_Talalay Clonogenic->Chou_Talalay Isobologram 6. Visualization (Isobologram Analysis) Chou_Talalay->Isobologram

Caption: Workflow for in vitro drug synergy studies.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and assessing the effect of drug combinations on cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear or white-walled microplates

  • Guadecitabine sodium

  • Combination drug

  • MTT reagent (e.g., Sigma-Aldrich) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • DMSO (for solubilizing MTT formazan)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[6]

  • Drug Preparation: Prepare serial dilutions of Guadecitabine and the combination drug in complete medium. For combination studies, drugs can be combined at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.[7]

    • CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents using non-linear regression. For combination studies, use the data to calculate the Combination Index (CI).

Protocol: Chou-Talalay Method for Synergy Quantification

This method provides a quantitative measure of drug interaction, where a Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9]

Procedure:

  • Experimental Design:

    • Determine the IC50 values for each drug individually.

    • For combination studies, use a constant-ratio design where the drugs are mixed at a fixed ratio (e.g., the ratio of their IC50 values) and then serially diluted.[10]

  • Data Acquisition: Perform a cell viability assay as described in Protocol 2.2 with single agents and the drug combination at various concentrations.

  • Data Analysis using CompuSyn Software (or similar):

    • Enter the dose-effect data for each single drug and the combination.

    • The software will generate dose-effect curves and median-effect plots.

    • The software calculates the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

    • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

Protocol: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cytotoxicity.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Guadecitabine and combination drug

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Guadecitabine, the combination drug, or the combination for a specified duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol: Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells after drug treatment and determine protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of PARP and Caspase-3 cleavage as an indicator of apoptosis. An increase in the cleaved forms of these proteins suggests the induction of apoptosis.

References

Application Notes and Protocols for Establishing a Guadecitabine Sodium Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a guadecitabine sodium resistant cancer cell line. Guadecitabine (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) that acts as a prodrug of decitabine, designed to be resistant to degradation by cytidine deaminase (CDA).[1] Understanding the mechanisms of resistance to this agent is crucial for the development of more effective therapeutic strategies. The following protocols outline the continuous exposure method for generating a resistant cell line and the subsequent characterization of its resistance profile.

Data Presentation

The development of guadecitabine resistance is a gradual process characterized by a progressive increase in the half-maximal inhibitory concentration (IC50). The following table provides a representative example of the expected shift in IC50 values as a cancer cell line (e.g., a human myeloid leukemia cell line like MV-4-11 or a colon cancer cell line like HCT116) develops resistance to guadecitabine.

Cell Line StagePassage Number (Approx.)Guadecitabine Concentration (nM)IC50 (nM)Resistance Index (RI)
Parental001001.0
Early Resistance5502502.5
Intermediate Resistance101007507.5
Established Resistance20200200020.0

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line [2]

Experimental Protocols

Protocol 1: Determination of the Initial IC50 of this compound in the Parental Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to guadecitabine.

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in sterile water or DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Methodology:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of guadecitabine in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of guadecitabine. Include wells with medium and no drug as a negative control.

  • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, assess cell viability using a chosen cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of a this compound Resistant Cell Line

Objective: To establish a stable cell line with acquired resistance to guadecitabine using a continuous exposure, dose-escalation method.[3][4]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryovials for cell banking

Methodology:

  • Initiation of Culture: Begin by culturing the parental cell line in a T25 flask with complete medium containing guadecitabine at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.

  • Monitoring and Passaging: Monitor the cells daily for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of guadecitabine.

  • Dose Escalation: Once the cells demonstrate stable growth and recovery at the initial concentration (typically after 2-3 passages), double the concentration of guadecitabine in the culture medium.

  • Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. The rate of dose increase should be gradual to allow for the selection and expansion of resistant cell populations.[3] If at any point the majority of cells die after a dose increase, return to the previous concentration for a few more passages before attempting to increase the dose again.

  • Cell Banking: At each successful dose escalation step, freeze a stock of the cells. This creates a valuable resource for future experiments and serves as a backup.[5]

  • Establishing a Stable Resistant Line: Continue this process for several months (typically 6-12 months). A resistant cell line is generally considered established when it can proliferate in a concentration of guadecitabine that is at least 10-fold higher than the initial IC50 of the parental line.[3]

  • Maintenance of the Resistant Line: Once established, the resistant cell line should be continuously cultured in the presence of the high concentration of guadecitabine to maintain the resistant phenotype.

Protocol 3: Confirmation and Characterization of Resistance

Objective: To confirm the degree of resistance in the newly established cell line and to assess its stability.

Materials:

  • Parental cell line

  • Established guadecitabine-resistant cell line

  • Complete cell culture medium (with and without guadecitabine)

  • Materials for IC50 determination (as in Protocol 1)

Methodology:

  • IC50 Determination of the Resistant Line: Using the same method as in Protocol 1, determine the IC50 of the newly established resistant cell line. Perform the assay in parallel with the parental cell line for direct comparison.

  • Calculation of Resistance Index (RI): Calculate the RI by dividing the IC50 of the resistant line by the IC50 of the parental line. A high RI confirms the resistant phenotype.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture a subset of the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages). After this period, re-determine the IC50. A minimal decrease in the IC50 suggests a stable resistance mechanism.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Development of Resistance cluster_2 Phase 3: Confirmation and Characterization P1 Determine IC50 of Parental Cell Line P2 Culture cells in medium with guadecitabine (starting at IC20) P1->P2 P3 Monitor cell viability and proliferation P2->P3 P4 Passage cells upon reaching confluence P3->P4 P5 Gradually increase guadecitabine concentration P4->P5 P5->P2 P6 Cryopreserve cells at each concentration step P5->P6 P7 Determine IC50 of Resistant Cell Line P5->P7 P8 Calculate Resistance Index (RI) P7->P8 P9 Assess stability of resistance in drug-free medium P7->P9

References

Guadecitabine Sodium: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and research-grade use of Guadecitabine sodium (also known as SGI-110). Guadecitabine is a second-generation DNA methyltransferase (DNMT) inhibitor investigated for its role in various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2][3]

Product Information

CharacteristicDescription
Synonyms SGI-110 sodium, S-110 sodium
Molecular Formula C₁₈H₂₃N₉NaO₁₀P
Molecular Weight 579.39 g/mol [4]
Mechanism of Action Guadecitabine is a dinucleotide of decitabine and deoxyguanosine.[5][6] It is resistant to degradation by cytidine deaminase, allowing for a gradual release of its active metabolite, decitabine.[6][7][8][9] Decitabine incorporates into DNA and traps DNMTs, leading to DNA hypomethylation and re-expression of tumor suppressor genes.[10][11]

Reconstitution of this compound

Proper reconstitution is critical for maintaining the integrity and activity of this compound. It is recommended to prepare fresh solutions for each experiment due to their limited stability.[2][3]

Recommended Solvents and Solubility:

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (≥ 172.60 mM)[1][12]Use fresh, anhydrous DMSO as the compound is hygroscopic.[1] Ultrasonic treatment may be required to fully dissolve the compound.[1][4]
Water SolubleSpecific solubility data in water is limited, but it is known to be soluble.[13]

Protocol for Reconstituting this compound to a 10 mM Stock Solution in DMSO:

  • Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 172.6 µL of DMSO.

  • Dissolution: Gently vortex the vial to mix. If necessary, sonicate the solution for a short period to ensure complete dissolution.[1][4]

  • Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

Storage and Stability

The stability of this compound is dependent on the storage conditions.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C[2][14]Up to 3 years[2]Store in a dry, dark place.[15] Can be stored at 4°C for short periods.[1][4]
Stock Solution in Solvent -80°C[1][13][14]Up to 6 months[1][13]Recommended for long-term storage. Avoid repeated freeze-thaw cycles.
-20°C[1][13][14]Up to 1 month[1][13]Suitable for short-term storage.

Note: Solutions are unstable, and it is highly recommended to prepare them fresh for each experiment.[2][3]

In Vitro Experimental Protocols

Guadecitabine has been shown to be effective in various cancer cell lines. The following are generalized protocols that can be adapted for specific research needs.

A. Cell Culture and Treatment:

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture medium and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in a fresh cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Typical concentrations range from 0.1 µM to 10 µM.[4][12][13]

  • Incubation: Incubate the cells for the desired treatment duration, typically ranging from 3 to 6 days.[1][4]

  • Analysis: Following treatment, cells can be harvested for various downstream analyses, such as cell viability assays, protein expression analysis, or DNA methylation studies.

B. Colony Formation Assay:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound.

  • Incubation: Allow colonies to form over a period of 10 to 14 days, replacing the medium with a fresh medium containing this compound every 3-4 days.[4]

  • Staining and Quantification: Fix the colonies with methanol and stain with 0.5% crystal violet.[4] Count the number of colonies and express the results as a percentage of the control.

In Vivo Experimental Protocols

Guadecitabine has demonstrated anti-tumor activity in animal models.

Animal Models and Administration:

  • Animal Strain: Athymic nu/nu mice are commonly used for xenograft studies.[3]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 0.5 cm in diameter), randomize the animals into treatment and control groups.[3]

  • Drug Administration: Guadecitabine can be administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[12][16] A typical dose is 10 mg/kg.[1][12]

  • Monitoring: Monitor tumor growth and the general health of the animals regularly. Measure tumor volume and body weight twice weekly.[3]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Visualized Pathways and Workflows

Guadecitabine_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Slow Release dCTP dCTP Decitabine->dCTP Phosphorylation DNA_Incorporation Incorporation into DNA dCTP->DNA_Incorporation DNMT_Trapping DNMT Trapping DNA_Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Re-expression Apoptosis Apoptosis Gene_Re-expression->Apoptosis

Caption: Mechanism of action of Guadecitabine.

In_Vitro_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Drug Prepare Guadecitabine Working Solution Seed_Cells->Prepare_Drug Treat_Cells Treat Cells with Guadecitabine Prepare_Drug->Treat_Cells Incubate Incubate for 3-6 Days Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Analysis Downstream Analysis (e.g., Viability, Western Blot, Methylation Assay) Harvest_Cells->Downstream_Analysis End End Downstream_Analysis->End

Caption: A typical in vitro experimental workflow.

Storage_Decision_Tree Start Guadecitabine Form? Powder Lyophilized Powder Start->Powder Powder Solution Reconstituted Solution Start->Solution Solution Powder_Storage Storage Duration? Powder->Powder_Storage Solution_Storage Storage Duration? Solution->Solution_Storage Fresh_Prep Best Practice: Prepare Fresh Solution->Fresh_Prep Powder_Long_Term Store at -20°C Powder_Storage->Powder_Long_Term Long-term Powder_Short_Term Store at 4°C Powder_Storage->Powder_Short_Term Short-term Solution_Long_Term Aliquot and Store at -80°C (up to 6 months) Solution_Storage->Solution_Long_Term > 1 month Solution_Short_Term Aliquot and Store at -20°C (up to 1 month) Solution_Storage->Solution_Short_Term < 1 month

Caption: Decision tree for proper storage.

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.[14]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[14] Handle in a well-ventilated area or a chemical fume hood.[14]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.

Disclaimer: This document is intended for research use only and is not a substitute for a comprehensive risk assessment. Researchers should consult the safety data sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines.

References

Troubleshooting & Optimization

Guadecitabine Sodium In Vitro Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro use of Guadecitabine sodium (SGI-110). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work in vitro?

This compound is a second-generation DNA hypomethylating agent. It is a dinucleotide composed of decitabine linked to a deoxyguanosine, which makes it resistant to degradation by the enzyme cytidine deaminase.[1][2][3][4] In vitro, Guadecitabine is taken up by cells where it is enzymatically cleaved, slowly releasing its active metabolite, decitabine. Decitabine is then incorporated into the DNA of dividing cells. It acts as a suicide inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1, by forming a covalent bond.[5] This trapping of DNMT1 on the DNA leads to its degradation, resulting in passive, replication-dependent demethylation of the genome. The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells.[6][7][8]

2. How should I reconstitute and store this compound?

  • Reconstitution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared. It may require sonication to fully dissolve.

  • Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability.

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is recommended to use freshly prepared solutions for experiments as the compound can be unstable in solution.

3. What is a typical starting concentration and treatment duration for in vitro experiments?

The optimal concentration and duration of Guadecitabine treatment are cell-line dependent. However, a common starting point is in the low micromolar range.

  • Concentration: Many studies use concentrations ranging from 0.1 µM to 10 µM.[8][9] For initial experiments, a dose-response curve is recommended to determine the IC50 for your specific cell line.

  • Duration: Treatment times can vary from 24 hours to several days (e.g., 3, 5, or even 7 days).[6][8][10] Since Guadecitabine's effect is replication-dependent, longer exposure times may be necessary for slowly proliferating cell lines. Some protocols involve replacing the media with fresh Guadecitabine-containing media every 24 hours to ensure a consistent concentration.

4. How does Guadecitabine's stability in culture media compare to decitabine?

Guadecitabine was designed to be resistant to degradation by cytidine deaminase, an enzyme that rapidly inactivates decitabine in vivo and can be present in cell culture conditions.[1][2][3][4] This resistance leads to a more prolonged exposure of the cells to the active metabolite, decitabine, compared to direct treatment with decitabine.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no demethylation observed 1. Insufficient drug concentration or exposure time: The IC50 and optimal duration can vary significantly between cell lines. 2. Low cell proliferation rate: Guadecitabine's mechanism is dependent on DNA replication. 3. Degradation of Guadecitabine in stock solution: Improper storage or multiple freeze-thaw cycles can reduce its potency. 4. Assay sensitivity: The method used to detect demethylation may not be sensitive enough.1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Ensure cells are in the logarithmic growth phase during treatment. For slowly dividing cells, extend the treatment duration. 3. Prepare fresh stock solutions from powder or use a new aliquot for each experiment. Store aliquots at -80°C. 4. Use a sensitive and quantitative method for methylation analysis, such as pyrosequencing or bisulfite sequencing.
High variability between replicates 1. Inconsistent cell seeding density: Uneven cell numbers will lead to variable results. 2. Inaccurate drug dilution: Errors in preparing serial dilutions will affect the final concentration. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the drug and affect cell growth.1. Ensure a homogenous single-cell suspension before seeding and be precise with cell counting. 2. Prepare a fresh set of serial dilutions for each experiment. 3. Avoid using the outermost wells of the plate for treatment groups; instead, fill them with sterile PBS or media.
Unexpectedly high cytotoxicity 1. Cell line hypersensitivity: Some cell lines are more sensitive to DNA hypomethylating agents. 2. High concentration of DMSO: The final concentration of the vehicle (DMSO) in the culture media may be toxic. 3. Off-target effects: At high concentrations, Guadecitabine may have off-target cytotoxic effects.1. Use a lower concentration range in your dose-response experiments. 2. Ensure the final DMSO concentration in the media is below 0.5% and include a vehicle-only control. 3. Correlate cytotoxicity with demethylation levels to ensure the observed effect is mechanism-based.
Precipitation of the compound in media 1. Supersaturation of the stock solution: The initial DMSO stock may be too concentrated. 2. Poor solubility in aqueous media: Guadecitabine has limited solubility in aqueous solutions.1. Ensure the stock solution is completely dissolved before further dilution. 2. Prepare the final drug concentration by adding the stock solution to pre-warmed media and mix thoroughly. Avoid preparing highly concentrated intermediate dilutions in aqueous solutions.

Quantitative Data

Table 1: In Vitro IC50 Values for Guadecitabine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation TimeReference
SKOV3Ovarian Cancer5.08Not Specified[11]
OVCAR5Ovarian Cancer3.66Not Specified[11]

Note: This table is not exhaustive and IC50 values can vary based on the specific assay conditions and cell line passage number. It is highly recommended to determine the IC50 experimentally for your cell line of interest.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Guadecitabine Treatment:

    • Prepare a series of Guadecitabine dilutions in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate Guadecitabine concentration or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours). For longer incubations, consider replacing the medium with fresh drug-containing medium every 24-48 hours.

  • MTT Assay:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of DNMT1 Expression by Western Blot
  • Cell Lysis:

    • Seed cells in 6-well plates and treat with the desired concentrations of Guadecitabine for the appropriate duration.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Guadecitabine_Mechanism_of_Action Guadecitabine Guadecitabine (SGI-110) Cell_Membrane Cellular Uptake Guadecitabine->Cell_Membrane Enzymatic Cleavage Decitabine Decitabine (Active Metabolite) Cell_Membrane->Decitabine DNA_Replication DNA Replication (S-Phase) Decitabine->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation DNMT1_Trapping DNMT1 Trapping & Degradation DNA_Incorporation->DNMT1_Trapping DNMT1 DNMT1 DNMT1->DNMT1_Trapping Inhibition Hypomethylation DNA Hypomethylation DNMT1_Trapping->Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reexpression->Apoptosis

Caption: Mechanism of action of Guadecitabine in vitro.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plate) Start->Seeding Treatment Guadecitabine Treatment (Dose-response & Time-course) Seeding->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability Assay (e.g., MTT) Endpoint->Viability Protein Protein Analysis (e.g., Western Blot for DNMT1) Endpoint->Protein Methylation DNA Methylation Analysis (e.g., Pyrosequencing) Endpoint->Methylation Data_Analysis Data Analysis Viability->Data_Analysis Protein->Data_Analysis Methylation->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Protein_Expression Protein Expression Changes Data_Analysis->Protein_Expression Methylation_Status Changes in Methylation Status Data_Analysis->Methylation_Status Conclusion Conclusion IC50->Conclusion Protein_Expression->Conclusion Methylation_Status->Conclusion

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Guadecitabine Sodium In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent demethylation and other issues during in vitro experiments with Guadecitabine sodium (SGI-110).

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with Guadecitabine, focusing on inconsistent demethylation.

Question: Why am I observing inconsistent or no demethylation after Guadecitabine treatment?

Answer: Inconsistent demethylation can arise from several factors, ranging from drug handling to the specifics of your experimental system. Here are the key areas to troubleshoot:

  • Drug Integrity and Handling:

    • Improper Storage: this compound is sensitive to storage conditions. Powder should be stored at -20°C and solutions in solvent at -80°C.[1] Improper storage can lead to degradation of the compound.

    • Incorrect Solvent: While DMSO is a common solvent, ensure it is of high quality and moisture-free, as moisture can reduce solubility.[2]

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. It is recommended to aliquot stock solutions upon preparation.

  • Cell Culture Conditions:

    • Cell Proliferation Rate: Guadecitabine's active metabolite, decitabine, is incorporated into DNA during the S-phase of the cell cycle.[3][4][5] Therefore, demethylation is dependent on cell division. Low proliferation rates in your cell line will result in reduced incorporation and consequently, less demethylation. Ensure your cells are in the logarithmic growth phase during treatment.

    • Cell Line Specificity: Different cell lines exhibit varying sensitivities to Guadecitabine. This can be due to differences in drug uptake, metabolism, or the baseline methylation status of the target genes. It may be necessary to test a range of concentrations and treatment durations for your specific cell line.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to drugs. Regularly test your cell cultures for mycoplasma.

  • Experimental Protocol:

    • Suboptimal Concentration: The effective concentration of Guadecitabine can vary between cell lines. A dose-response experiment is crucial to determine the optimal concentration for achieving demethylation without excessive cytotoxicity in your model.[6][7]

    • Inadequate Treatment Duration: As Guadecitabine requires incorporation into DNA over multiple cell cycles for maximal effect, short treatment durations may be insufficient. Consider extending the treatment period, for example, to 72 hours or longer, with regular media changes containing fresh drug.[8]

    • Drug Stability in Media: Guadecitabine's active metabolite has a short half-life in aqueous solutions.[9][10][11][12] It is recommended to replace the culture medium with fresh Guadecitabine-containing medium every 24 hours to maintain an effective concentration.

  • Demethylation Analysis:

    • Assay Sensitivity: The method used to assess demethylation has varying levels of sensitivity. Pyrosequencing is highly quantitative and can detect small changes in methylation at specific CpG sites.[1][6][7][13][14] Methylation-Specific PCR (MSP) is generally less quantitative but can be a useful screening tool.[4][8][9] Ensure your chosen assay is sensitive enough to detect the expected changes.

    • Target Locus: The extent of demethylation can vary between different gene promoters or genomic regions. Some regions may be more resistant to demethylation. It is advisable to assess demethylation at multiple loci, including housekeeping genes or repetitive elements like LINE-1 as a positive control for global demethylation.[11][15]

    • Incomplete Bisulfite Conversion: Incomplete bisulfite conversion of unmethylated cytosines to uracils will lead to an overestimation of methylation levels. Always include appropriate controls to verify the efficiency of your bisulfite conversion.

Question: I am observing high cytotoxicity with Guadecitabine treatment. What can I do?

Answer: High cytotoxicity can mask the demethylating effects of Guadecitabine. To address this:

  • Optimize Concentration: Perform a dose-response curve to identify a concentration that induces demethylation with minimal impact on cell viability. Lower concentrations over a longer duration may be more effective and less toxic. Guadecitabine has been shown to be slightly less toxic than its active metabolite decitabine at lower concentrations.[6]

  • Assess Cell Density: Ensure that you are plating an appropriate number of cells. High confluency can increase sensitivity to cytotoxic agents.

  • Consider a Pulsed Treatment: Instead of continuous exposure, a pulsed treatment (e.g., 24 hours on, 24 hours off) may reduce toxicity while still allowing for incorporation into the DNA of dividing cells.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

Guadecitabine (SGI-110) is a dinucleotide of decitabine and deoxyguanosine.[3][4][10][11] This structure makes it resistant to degradation by cytidine deaminase, an enzyme that rapidly breaks down decitabine.[9][11][12][15][16] After administration, Guadecitabine is gradually cleaved to release its active metabolite, decitabine. Decitabine is a hypomethylating agent that incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[3][4][5] This leads to a passive loss of methylation during subsequent rounds of DNA replication, resulting in the reactivation of silenced tumor suppressor genes and induction of cell cycle arrest.[3][4][5]

2. How should I prepare and store this compound?

  • Storage: Store the powdered form of this compound at -20°C. Once dissolved in a solvent like DMSO, it should be stored at -80°C.[1]

  • Preparation: For in vitro experiments, dissolve this compound in sterile, moisture-free DMSO to create a concentrated stock solution.[2] Further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. To avoid degradation, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

3. What are some common cell lines used for in vitro studies with Guadecitabine?

Several cancer cell lines have been used in published studies, including:

  • Colorectal carcinoma: HCT116[6][7]

  • Bladder cancer: T24[7]

  • Rhabdomyosarcoma: RH30, RH41[6] The choice of cell line will depend on your research question. It is important to characterize the baseline methylation profile of your chosen cell line.

4. What is a typical concentration range and treatment duration for Guadecitabine in vitro?

The optimal concentration and duration can vary significantly between cell lines. However, a common starting point is:

  • Concentration: 0.1 µM to 10 µM.[2][7] A dose-response study is highly recommended.

  • Duration: 48 to 72 hours or longer, often with daily media changes containing fresh drug.[8]

5. How can I measure the extent of demethylation?

Several techniques are available to assess DNA methylation:

  • Locus-specific analysis:

    • Pyrosequencing: A quantitative method that provides the percentage of methylation at individual CpG sites within a specific region.[1][6][7][13][14]

    • Methylation-Specific PCR (MSP): A qualitative or semi-quantitative method that uses primers specific for either methylated or unmethylated DNA sequences after bisulfite treatment.[4][8][9]

  • Global methylation analysis:

    • LINE-1 repetitive element analysis: The methylation status of LINE-1 elements is often used as a surrogate for global DNA methylation levels and can be assessed by pyrosequencing or other methods.[11][15]

Quantitative Data Summary

ParameterTypical Range/ValueCell LinesReference
In Vitro Concentration 0.1 µM - 10 µMHCT116, T24, various cancer cell lines[2][7]
Treatment Duration 48 - 144 hours (2-6 days)HCT116, T24, RH30, RH41[6][7]
LINE-1 Demethylation (in vivo) Up to 39% peak demethylationPatient samples (AML, MDS)[15]
p16 Promoter Demethylation Correlates with p16 re-expressionT24, HCT116[6][7]

Experimental Protocols

Protocol 1: In Vitro Treatment with Guadecitabine
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Drug Preparation: Prepare a fresh dilution of Guadecitabine in pre-warmed complete culture medium from a frozen stock solution immediately before use.

  • Treatment: Remove the existing medium from the cells and replace it with the Guadecitabine-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours). For longer experiments, replace the medium with fresh Guadecitabine-containing medium every 24 hours.

  • Harvesting: After treatment, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or protein extraction for western blotting).

Protocol 2: DNA Methylation Analysis by Pyrosequencing
  • Genomic DNA Extraction: Extract high-quality genomic DNA from your control and Guadecitabine-treated cells using a commercial kit.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using biotinylated primers. One of the PCR primers should be biotinylated to allow for subsequent purification.

  • Template Preparation: Immobilize the biotinylated PCR product on streptavidin-coated beads. The non-biotinylated strand is removed by denaturation, leaving a single-stranded DNA template.

  • Pyrosequencing: Anneal a sequencing primer to the single-stranded template. The pyrosequencing reaction is then performed according to the instrument manufacturer's instructions. The instrument will dispense dNTPs sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • Data Analysis: The software analyzes the pyrogram to determine the ratio of cytosine to thymine at each CpG site, which corresponds to the percentage of methylation.[1][6][7][13][14]

Visualizations

Guadecitabine_Mechanism_of_Action Guadecitabine Guadecitabine (SGI-110) Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine Gradual Cleavage DNA Cellular DNA Decitabine->DNA Incorporation during S-phase DNMT1 DNA Methyltransferase 1 (DNMT1) DNA->DNMT1 Traps DNMT1 on DNA Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Inhibition leads to Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest

Caption: Mechanism of action of Guadecitabine leading to DNA hypomethylation.

Experimental_Workflow_Demethylation_Analysis cluster_cell_culture Cell Culture cluster_methylation_analysis Methylation Analysis Cell_Seeding 1. Seed Cells Guadecitabine_Treatment 2. Treat with Guadecitabine (e.g., 72h) Cell_Seeding->Guadecitabine_Treatment Cell_Harvesting 3. Harvest Cells Guadecitabine_Treatment->Cell_Harvesting DNA_Extraction 4. Genomic DNA Extraction Cell_Harvesting->DNA_Extraction Bisulfite_Conversion 5. Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR 6. PCR Amplification Bisulfite_Conversion->PCR Pyrosequencing 7. Pyrosequencing PCR->Pyrosequencing Data_Analysis 8. Data Analysis Pyrosequencing->Data_Analysis

Caption: Experimental workflow for analyzing Guadecitabine-induced demethylation.

p53_Pathway_Activation Guadecitabine Guadecitabine DNA_Hypomethylation DNA Hypomethylation Guadecitabine->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Reactivation p53 p53 Activation TSG_Reactivation->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Simplified p53 signaling pathway activation by Guadecitabine.

References

Overcoming poor solubility of Guadecitabine sodium for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guadecitabine sodium.

Troubleshooting Guide

Issue: this compound powder will not dissolve.

Possible Cause: this compound can be challenging to dissolve, particularly at high concentrations.

Solution:

  • Solvent Selection:

    • For stock solutions, use fresh, anhydrous DMSO for the highest solubility (up to 100 mg/mL) or sterile water (up to 50 mg/mL).[1] Note that moisture-absorbing DMSO can reduce solubility.[1]

  • Warming: Gently warm the solution to 37°C to aid dissolution.

  • Sonication: Use an ultrasonic bath to facilitate the dissolving process.

  • Fresh Solutions: Guadecitabine solutions can be unstable. It is recommended to prepare solutions fresh for each experiment.[2]

Issue: Precipitation is observed when diluting the stock solution in aqueous buffers (e.g., PBS) or cell culture media.

Possible Cause: The final concentration of this compound in the aqueous solution may exceed its solubility limit in that specific medium. The presence of salts and other components in buffers and media can affect solubility.

Solution:

  • Pre-warm Media/Buffer: Before adding the this compound stock solution, warm the cell culture media or PBS to 37°C.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add small aliquots of the stock solution to the pre-warmed media/buffer while gently vortexing.

  • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.

  • pH Adjustment: The pH of the final solution can influence the solubility of this compound. Ensure the pH of your final experimental solution is within a suitable range (typically physiological pH 7.2-7.4).

Issue: Inconsistent experimental results.

Possible Cause: Degradation of this compound in stock solutions or working solutions.

Solution:

  • Proper Stock Solution Storage:

    • Store DMSO or water stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

    • Avoid repeated freeze-thaw cycles.[1]

  • Fresh Working Solutions: Prepare working solutions fresh for each experiment from a thawed stock aliquot. Do not store diluted working solutions in aqueous buffers for extended periods. One source suggests that solutions are unstable and should be prepared fresh.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For high concentration stock solutions, Dimethyl sulfoxide (DMSO) is recommended, with a solubility of up to 100 mg/mL.[1] Sterile water can also be used, with a solubility of up to 50 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can decrease the solubility of this compound.[1]

Q2: How should I store this compound stock solutions?

A2: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My this compound precipitated in my cell culture medium. What can I do?

A3: First, try warming the medium to 37°C. If the precipitate does not dissolve, you may need to prepare a fresh working solution at a lower concentration. When preparing the working solution, add the stock solution to pre-warmed media in a drop-wise manner while gently mixing.

Q4: What is the mechanism of action of this compound?

A4: Guadecitabine is a next-generation DNA hypomethylating agent.[3] It is a dinucleotide of decitabine and deoxyguanosine that is resistant to degradation by cytidine deaminase.[3] Following incorporation into DNA, it inhibits DNA methyltransferase 1 (DNMT1).[4][5] This leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.[4][6]

Q5: What are some of the downstream effects of this compound treatment?

A5: By inhibiting DNMT1 and reducing DNA methylation, Guadecitabine can lead to the re-expression of various tumor suppressor genes, including p16, E-cadherin, and others.[1][6][7] This can induce cell cycle arrest and inhibit tumor growth.[8] Additionally, Guadecitabine has been shown to modulate the immune system, including the upregulation of tumor-associated antigens and enhancement of T-cell activity.[5][8]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum SolubilityMolar Concentration (approx.)
DMSO100 mg/mL[1]172.6 mM
Water50 mg/mL[1]86.3 mM
EthanolInsoluble[1]N/A

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationNotes
-80°CUp to 6 months[1]Recommended for long-term storage.
-20°CUp to 1 month[1]Suitable for short-term storage.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 579.39 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 5.79 mg.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -80°C.

Protocol for Preparing a Working Solution in Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final concentration and volume of the working solution required for your experiment.

    • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

    • While gently vortexing the tube with the medium, add the calculated volume of the 10 mM this compound stock solution in a drop-wise manner.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.

    • Use the freshly prepared working solution immediately.

Visualizations

Guadecitabine_Pathway Simplified Signaling Pathway of Guadecitabine cluster_0 Cellular Uptake and Metabolism cluster_1 Epigenetic Regulation cluster_2 Downstream Cellular Effects Guadecitabine Guadecitabine (SGI-110) Decitabine Decitabine Guadecitabine->Decitabine Metabolism dCTP_analog Decitabine Triphosphate Decitabine->dCTP_analog Phosphorylation DNA_Replication DNA Replication dCTP_analog->DNA_Replication Incorporation into DNA DNMT1 DNMT1 DNA_Replication->DNMT1 Traps DNMT1 DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Inhibition TSG_Reexpression Tumor Suppressor Gene Re-expression (e.g., p16, E-cadherin) DNA_Hypomethylation->TSG_Reexpression Immune_Modulation Immune Modulation (e.g., TAA expression) DNA_Hypomethylation->Immune_Modulation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reexpression->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Immune_Modulation->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Troubleshooting_Workflow Troubleshooting Guadecitabine Solubility Issues Start Start: Guadecitabine Solubility Issue Check_Solvent Using fresh, anhydrous DMSO or sterile water? Start->Check_Solvent Use_Correct_Solvent Use fresh, anhydrous DMSO or sterile water Check_Solvent->Use_Correct_Solvent No Warm_Sonicate Gently warm (37°C) and/or sonicate? Check_Solvent->Warm_Sonicate Yes Use_Correct_Solvent->Check_Solvent Apply_Heat_Sonication Apply gentle warming and sonication Warm_Sonicate->Apply_Heat_Sonication No Precipitation_in_Media Precipitation upon dilution in media/buffer? Warm_Sonicate->Precipitation_in_Media Yes Apply_Heat_Sonication->Warm_Sonicate Dilution_Technique Pre-warm media (37°C). Add stock dropwise with gentle mixing. Precipitation_in_Media->Dilution_Technique Yes Resolved Issue Resolved Precipitation_in_Media->Resolved No Lower_Concentration Consider lowering final concentration Dilution_Technique->Lower_Concentration Lower_Concentration->Resolved Contact_Support If issues persist, contact technical support Resolved->Contact_Support

References

Guadecitabine Sodium Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Guadecitabine sodium (SGI-110) in a research setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a decrease in proliferation but are negative for common apoptosis markers like cleaved caspase-3 after Guadecitabine treatment. Is this expected?

A1: Yes, this is a documented off-target effect. Guadecitabine can induce cell growth inhibition through apoptosis-independent pathways.[1] In prostate cancer cell lines, for instance, Guadecitabine has been observed to inhibit cell proliferation without activating the apoptotic cascade.[1] Researchers should consider investigating alternative cell fate processes such as cell cycle arrest or cellular senescence.

Q2: I'm observing significant changes in the expression of immune-related genes and cytokine production in my cell culture or animal model after Guadecitabine treatment. Is Guadecitabine known to have immunomodulatory effects?

A2: Absolutely. Guadecitabine has well-documented immunomodulatory properties that are distinct from its primary DNA methyltransferase (DNMT) inhibition in tumor cells. These effects can manifest as:

  • Alterations in Immune Cell Populations: Guadecitabine can reduce the population of myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity.[2] It can also impact T-cell and NK-cell populations.[3]

  • Cytokine Profile Changes: Treatment with Guadecitabine has been associated with increased serum levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-2.[4]

  • Enhanced Immunotherapy Response: These immunomodulatory effects can enhance the efficacy of immune checkpoint inhibitors.[3]

If your research does not involve immunology, it is crucial to be aware of these effects as they can confound experimental results.

Q3: My transcriptomic/proteomic analysis shows unexpected changes in signaling pathways not directly related to DNA methylation, such as the WNT or p53 pathways. Why is this happening?

A3: This is another recognized off-target consequence of Guadecitabine treatment. While Guadecitabine's primary target is DNMT1, the resulting epigenetic reprogramming can have widespread downstream effects on various signaling pathways. For example:

  • WNT/EGF/IGF Signaling: In hepatocellular carcinoma models, Guadecitabine has been shown to inhibit the expression of genes involved in these pathways.[5]

  • p53 Pathway: In embryonal carcinoma, Guadecitabine treatment can lead to the induction of p53 target genes.[6]

These alterations are likely indirect effects of changes in the epigenetic landscape rather than direct binding of Guadecitabine to components of these pathways.

Q4: I have observed changes in histone modification marks in my cells following Guadecitabine treatment. Does Guadecitabine directly inhibit histone-modifying enzymes?

A4: Currently, there is no evidence to suggest that Guadecitabine directly inhibits histone-modifying enzymes. However, there is a known crosstalk between DNA methylation and histone modifications. Treatment with Guadecitabine has been shown to indirectly lead to changes in histone marks. For example, it can cause an increase in global histone 3 lysine 4 mono- and di-methylation (H3K4me1 and H3K4me2) and upregulate the expression of lysine-specific methyltransferases (KMTs).[1] In alveolar rhabdomyosarcoma cells, Guadecitabine treatment led to a significant increase in the mRNA levels of the histone demethylase KDM5B.

Troubleshooting Guides

Issue 1: Unexpected Cell Phenotype - Apoptosis-Independent Growth Arrest
  • Symptom: Reduced cell viability or proliferation (e.g., from MTT or cell counting assays) but negative results in apoptosis assays (e.g., Annexin V, caspase activity).

  • Possible Cause: Guadecitabine is inducing cell cycle arrest or senescence rather than apoptosis.

  • Troubleshooting Steps:

    • Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. Look for an accumulation of cells in a specific phase (e.g., G2/M).

    • Senescence Markers: Assay for markers of cellular senescence, such as senescence-associated β-galactosidase activity.

    • Protein Expression: Perform western blotting for key cell cycle regulators like p21 and p27.

Issue 2: Confounding Immune Responses in In Vivo Studies
  • Symptom: Inconsistent tumor growth inhibition in animal models, or unexpected changes in the tumor microenvironment.

  • Possible Cause: The immunomodulatory effects of Guadecitabine are influencing the experimental outcome.

  • Troubleshooting Steps:

    • Immunophenotyping: Perform flow cytometry or immunohistochemistry on tumors and lymphoid organs (spleen, lymph nodes) to characterize changes in immune cell populations (T-cells, NK-cells, MDSCs, etc.).

    • Cytokine Analysis: Measure cytokine levels in serum or tumor lysates using ELISA or multiplex bead assays.

    • Use of Immunodeficient Models: If the focus of the study is solely on the direct anti-tumor effects of Guadecitabine, consider using immunodeficient mouse models to minimize the influence of the immune system.

Quantitative Data Summary

The following tables summarize quantitative data related to the off-target effects of Guadecitabine. It is important to note that these values can be highly dependent on the specific cell type, experimental conditions, and model system used.

Table 1: Effects on Gene and Protein Expression

Gene/ProteinCell/Model SystemDirection of ChangeFold Change/Observation
KDM5B (histone demethylase)Alveolar Rhabdomyosarcoma cellsUpregulation~240-fold increase in mRNA levels
Genes in WNT/EGF/IGF pathwaysHepatocellular Carcinoma cellsDownregulationInhibition of gene expression
p53 target genesEmbryonal CarcinomaUpregulationEnriched expression
Lysine-specific methyltransferases (KMTs)Prostate Cancer cellsUpregulationIncreased expression

Table 2: Immunomodulatory Effects

Immune Cell/CytokineModel SystemDirection of ChangeObservation
Myeloid-Derived Suppressor Cells (MDSCs)Murine breast cancer modelDecreaseReduction in MDSC accumulation
IFN-γMurine melanoma modelIncreaseIncreased serum levels
TNF-αMurine melanoma modelIncreaseIncreased serum levels
IL-2Murine melanoma modelIncreaseIncreased serum levels

Experimental Protocols

General Protocol for Assessing Apoptosis-Independent Cell Death
  • Cell Treatment: Culture cells to the desired confluency and treat with Guadecitabine at various concentrations and time points. Include a vehicle-only control.

  • Apoptosis Assay (Negative Marker):

    • Stain cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

    • Analyze by flow cytometry. Apoptotic cells will be Annexin V positive and PI/7-AAD negative (early) or positive (late).

    • Confirm with a caspase activity assay (e.g., measuring cleaved caspase-3 by western blot or flow cytometry).

  • Cell Cycle Analysis:

    • Fix cells in ethanol and stain with PI.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Senescence Assay:

    • Fix cells and stain for senescence-associated β-galactosidase activity according to the manufacturer's instructions.

    • Visualize and quantify senescent cells by microscopy.

General Protocol for Immunophenotyping in Guadecitabine-Treated Mice
  • Animal Treatment: Treat tumor-bearing mice with Guadecitabine or vehicle control according to the desired dosing schedule.

  • Tissue Harvest: At the experimental endpoint, harvest tumors, spleens, and lymph nodes.

  • Single-Cell Suspension Preparation: Mechanically and/or enzymatically dissociate tissues to obtain single-cell suspensions.

  • Antibody Staining:

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain cells with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers for different immune cell populations (e.g., CD3, CD4, CD8 for T-cells; NK1.1 for NK cells; CD11b, Gr-1 for myeloid cells).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on specific cell populations to quantify their frequencies and absolute numbers.

General Protocol for Analysis of Histone Modifications by Mass Spectrometry
  • Histone Extraction: Isolate nuclei from Guadecitabine-treated and control cells and extract histones, typically through acid extraction.

  • Protein Digestion: Chemically derivatize and digest the histones into peptides using an appropriate enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify post-translational modifications.

  • Data Analysis: Use specialized software to analyze the mass spectrometry data, identify specific histone modifications, and determine their relative abundance between samples.

Visualizations

Guadecitabine_Off_Target_Effects Guadecitabine Guadecitabine DNMT1 DNMT1 Inhibition Guadecitabine->DNMT1 Primary Target DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Gene_Expression Altered Gene Expression DNA_Hypomethylation->Gene_Expression Histone_Crosstalk Crosstalk with Histone Modifications Gene_Expression->Histone_Crosstalk Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Signaling_Pathways Signaling Pathway Alterations Gene_Expression->Signaling_Pathways Apoptosis_Independent Apoptosis-Independent Cell Growth Inhibition Gene_Expression->Apoptosis_Independent

Caption: Logical flow of Guadecitabine's primary and off-target effects.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with Guadecitabine IsApoptosisAbsent Is Apoptosis Absent Despite Cell Death? Start->IsApoptosisAbsent CheckCellCycle Analyze Cell Cycle & Senescence IsApoptosisAbsent->CheckCellCycle Yes IsImmuneResponse Are Immune-Related Genes/Cells Affected? IsApoptosisAbsent->IsImmuneResponse No End Identify Off-Target Effect CheckCellCycle->End Immunophenotype Perform Immunophenotyping & Cytokine Analysis IsImmuneResponse->Immunophenotype Yes IsSignalingAltered Are Key Signaling Pathways Altered? IsImmuneResponse->IsSignalingAltered No Immunophenotype->End PathwayAnalysis Investigate WNT, p53, etc. by Western Blot/qPCR IsSignalingAltered->PathwayAnalysis Yes IsSignalingAltered->End No PathwayAnalysis->End

Caption: A troubleshooting workflow for unexpected Guadecitabine results.

Signaling_Pathways Guadecitabine Guadecitabine Epigenetic_Reprogramming Epigenetic Reprogramming Guadecitabine->Epigenetic_Reprogramming WNT WNT Pathway Epigenetic_Reprogramming->WNT Inhibition p53 p53 Pathway Epigenetic_Reprogramming->p53 Activation Immune_Signaling Immune Signaling (e.g., IFN-γ) Epigenetic_Reprogramming->Immune_Signaling Modulation Histone_Modification Histone Modification Machinery (e.g., KMTs) Epigenetic_Reprogramming->Histone_Modification Upregulation

Caption: Off-target signaling pathways modulated by Guadecitabine.

References

Optimizing treatment duration of Guadecitabine sodium for maximum demethylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of Guadecitabine sodium to achieve maximum demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a next-generation DNA hypomethylating agent. It is a dinucleotide composed of decitabine and deoxyguanosine. This structure makes it resistant to degradation by the enzyme cytidine deaminase, which is the primary enzyme responsible for breaking down the first-generation hypomethylating agent, decitabine.[1][2][3][4] This resistance results in a longer half-life and prolonged exposure to its active metabolite, decitabine.[2][3][4] Decitabine, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs), leading to the reversal of aberrant DNA methylation and the re-expression of silenced tumor suppressor genes.[5][6][7]

Q2: How is DNA demethylation measured after Guadecitabine treatment?

The most common method to assess global DNA demethylation is by measuring the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.[1][3][4][8][9][10][11] LINE-1 elements are highly repetitive sequences in the human genome and their methylation level is considered a surrogate marker for global DNA methylation. Gene-specific DNA methylation can also be evaluated for target genes of interest. The primary technique used for quantifying methylation levels is pyrosequencing of bisulfite-treated DNA.[3][12]

Q3: What is the optimal treatment duration of Guadecitabine for maximum demethylation?

Several clinical studies have investigated various dosing schedules to determine the optimal duration for maximum demethylation. A daily schedule appears to be more effective than weekly schedules in inducing potent, dose-related DNA demethylation.[1] While a 5-day daily regimen has been identified as a biologically effective dose in some trials, a 10-day regimen has been shown to induce deeper and more prolonged DNA demethylation.[2][4] The peak demethylation effect is typically observed between day 8 and day 15 of a treatment cycle.[1][10]

Q4: What is the recommended dose of Guadecitabine for achieving significant demethylation?

A dose of 60 mg/m² administered subcutaneously daily for 5 days has been identified as the biologically effective dose (BED) that results in maximal demethylation of LINE-1 elements.[1] While higher doses have been tolerated in some patient populations, the 60 mg/m² dose consistently demonstrates potent demethylating activity.[1]

Q5: How does the demethylation effect of Guadecitabine correlate with clinical response?

Studies have shown a significant association between the extent of DNA demethylation and clinical response in patients treated with Guadecitabine.[6] Responders to the treatment tend to exhibit a greater degree of demethylation compared to non-responders.[4][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Suboptimal demethylation observed after treatment. Insufficient drug exposure.Consider extending the treatment duration from a 5-day to a 10-day schedule, as this has been shown to result in deeper and more prolonged demethylation.[2][4]
Timing of sample collection.Ensure that samples for methylation analysis are collected at the expected time of peak demethylation, which is typically between day 8 and day 15 of the treatment cycle.[1][10]
High variability in demethylation results between samples. Inconsistent sample processing.Standardize the protocol for DNA extraction and bisulfite conversion to minimize technical variability.
Biological heterogeneity.Analyze a larger number of samples to account for inter-individual differences in drug metabolism and response.
Difficulty in interpreting LINE-1 methylation data. LINE-1 methylation may not fully represent changes in gene-specific methylation.In addition to LINE-1, assess the methylation status of specific genes of interest that are known to be regulated by methylation and are relevant to the biological question.

Quantitative Data Summary

Table 1: Guadecitabine Dosing Schedules and Demethylation Effects

Dosing ScheduleDosePeak Demethylation TimingKey FindingsCitations
Daily x 5 days60 mg/m²Day 8Designated as the Biologically Effective Dose (BED) with potent, dose-related DNA demethylation.[1][1]
Daily x 5 days90 mg/m²Not specifiedTolerated in AML patients, but demethylation plateaued at 60 mg/m².[1][1]
Daily x 10 days (Days 1-5 and 8-12)60 mg/m²Sustained until Day 15Resulted in deeper and more prolonged DNA demethylation compared to the 5-day schedule.[2][4][2][4]
Once Weekly6 - 125 mg/m²Not specifiedLess effective at inducing demethylation compared to the daily schedule.[1][1]
Twice Weekly60 and 90 mg/m²Not specifiedLess effective at inducing demethylation compared to the daily schedule.[1][1]

Experimental Protocols

Protocol 1: Assessment of Global DNA Methylation using LINE-1 Pyrosequencing

1. Sample Collection and DNA Extraction:

  • Collect whole blood samples from subjects at baseline (before treatment) and at specified time points during and after Guadecitabine treatment (e.g., Day 8, Day 15, Day 28).

  • Extract genomic DNA from peripheral blood mononuclear cells (PBMCs) or whole blood using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. Bisulfite Conversion:

  • Quantify the extracted DNA using a spectrophotometer or fluorometer.

  • Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial bisulfite conversion kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

3. PCR Amplification:

  • Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 retrotransposon. The primers should be designed to amplify both methylated and unmethylated sequences.

4. Pyrosequencing:

  • Perform pyrosequencing of the PCR product using a pyrosequencing instrument.

  • The pyrosequencing reaction will quantify the percentage of methylated cytosines at specific CpG sites within the LINE-1 amplicon.

5. Data Analysis:

  • Calculate the average methylation percentage across the analyzed CpG sites for each sample.

  • Compare the post-treatment methylation levels to the baseline levels to determine the extent of demethylation.

Visualizations

Guadecitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Demethylation Guadecitabine Guadecitabine (SGI-110) Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine Enzymatic Cleavage DNA_Incorporation Incorporation into DNA during S-phase Decitabine->DNA_Incorporation DNMT_Inhibition Inhibition of DNA Methyltransferases (DNMTs) DNA_Incorporation->DNMT_Inhibition Demethylation DNA Demethylation DNMT_Inhibition->Demethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Demethylation->Gene_Reexpression

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Demethylation_Analysis start Start sample_collection 1. Sample Collection (e.g., Whole Blood) start->sample_collection dna_extraction 2. Genomic DNA Extraction sample_collection->dna_extraction bisulfite_conversion 3. Bisulfite Conversion dna_extraction->bisulfite_conversion pcr_amplification 4. PCR Amplification (LINE-1) bisulfite_conversion->pcr_amplification pyrosequencing 5. Pyrosequencing pcr_amplification->pyrosequencing data_analysis 6. Data Analysis (% Methylation) pyrosequencing->data_analysis end End data_analysis->end

Caption: Experimental workflow for LINE-1 methylation analysis.

Logical_Relationship_Dose_Duration_Demethylation cluster_0 Treatment Parameters cluster_1 Biological Effect cluster_2 Duration Options cluster_3 Demethylation Outcome Dose Guadecitabine Dose (e.g., 60 mg/m²) Demethylation Maximum DNA Demethylation Dose->Demethylation Influences Duration Treatment Duration Duration->Demethylation Critically Determines Five_Day 5-Day Schedule Duration->Five_Day Ten_Day 10-Day Schedule Duration->Ten_Day Five_Day->Demethylation Deeper_Demethylation Deeper & More Prolonged Demethylation Ten_Day->Deeper_Demethylation Leads to

Caption: Relationship between dose, duration, and demethylation.

References

Cell line specific responses to Guadecitabine sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions related to the experimental use of Guadecitabine sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide composed of decitabine and deoxyguanosine, which makes it resistant to degradation by cytidine deaminase. After cellular uptake, it is metabolized to its active form, decitabine triphosphate, which is incorporated into DNA. This incorporation traps DNMT1, a key enzyme responsible for maintaining DNA methylation patterns, leading to its degradation. The resulting global DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes and induction of cell cycle arrest.[1][2][3]

Q2: How does Guadecitabine's resistance to cytidine deaminase improve its efficacy?

A2: First-generation hypomethylating agents like decitabine are rapidly inactivated by the enzyme cytidine deaminase (CDA) in the liver and other tissues. Guadecitabine's dinucleotide structure protects it from this degradation, resulting in a longer plasma half-life and more sustained exposure of cancer cells to the active metabolite, decitabine. This prolonged exposure allows for greater incorporation into the DNA of dividing cancer cells, leading to more effective DNMT1 inhibition and DNA demethylation.[4][5][6]

Q3: What are the known signaling pathways modulated by Guadecitabine?

A3: Guadecitabine has been shown to modulate several key signaling pathways in cancer cells. Notably, it can induce the p53 signaling pathway, leading to the expression of p53 target genes involved in cell cycle arrest and apoptosis.[7] Additionally, Guadecitabine upregulates genes involved in immune signaling, including interferon signaling pathways (Type I and II), TNF-α signaling, and the JAK/STAT pathway.[4] This can enhance the immunogenicity of cancer cells.

Q4: Are there known mechanisms of resistance to Guadecitabine?

A4: Yes, resistance to Guadecitabine can develop through various mechanisms. These can include alterations in drug transport and metabolism, preventing the active drug from reaching its target. Mutations in the DNA damage response pathways may also contribute to resistance. Furthermore, some studies suggest that mutations in genes of the RAS signaling pathway and IDH2 may be associated with a lower likelihood of achieving a complete response to Guadecitabine in certain cancers.

Q5: In which cancer types has Guadecitabine shown activity?

A5: Guadecitabine has been most extensively studied and has shown clinical activity in hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[6][8][9][10] It has also been investigated in various solid tumors, including peripheral T-cell lymphoma, non-small cell lung cancer, colorectal cancer, and breast cancer, both as a single agent and in combination with other therapies.[4][5][11][12][13][14][15][16]

Troubleshooting Guides

Problem 1: High variability in cell viability (IC50) assays.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding. Create a standardized cell suspension and mix thoroughly before and during plating.

  • Possible Cause 2: Drug instability.

    • Solution: Prepare fresh dilutions of Guadecitabine for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Protect the drug from light.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.

  • Possible Cause 4: Variation in treatment duration.

    • Solution: Standardize the incubation time with Guadecitabine across all experiments. Due to its mechanism of action, which requires incorporation into DNA during cell division, the duration of exposure can significantly impact the results.

Problem 2: Inconsistent or weak reduction in DNMT1 protein levels in Western blots.

  • Possible Cause 1: Insufficient drug concentration or treatment time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Guadecitabine treatment for your specific cell line to achieve significant DNMT1 degradation.

  • Possible Cause 2: Inefficient protein extraction.

    • Solution: Use a lysis buffer containing protease inhibitors to prevent protein degradation. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication) if necessary.

  • Possible Cause 3: Poor antibody performance.

    • Solution: Validate your primary antibody for DNMT1. Use a positive control (e.g., a cell line known to express high levels of DNMT1) and a negative control. Titrate the antibody to find the optimal concentration.

  • Possible Cause 4: Issues with protein transfer.

    • Solution: Optimize the Western blot transfer conditions (voltage, time) for a large protein like DNMT1 (~183 kDa). Use a wet transfer system for better efficiency if available.

Problem 3: No significant changes in DNA methylation levels after treatment.

  • Possible Cause 1: Cell line is resistant to Guadecitabine.

    • Solution: Confirm the sensitivity of your cell line to Guadecitabine using a cell viability assay. If the cell line is resistant, consider using a different cell line or investigating potential resistance mechanisms.

  • Possible Cause 2: Insufficient drug exposure for demethylation.

    • Solution: DNA demethylation is a passive process that occurs over several cell cycles. Ensure that the cells have undergone at least 2-3 doublings in the presence of the drug to observe significant demethylation.

  • Possible Cause 3: Technical issues with the methylation assay.

    • Solution: For bisulfite sequencing, ensure complete bisulfite conversion of your DNA. Use a control DNA with known methylation status to validate your protocol. For other methods like methylation-specific PCR, optimize the primer design and annealing temperatures.

Quantitative Data

Table 1: Guadecitabine IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
Hep-3BHepatocellular Carcinoma< 0.572h treatment followed by 7 days of culture in fresh media.
SNU-398Hepatocellular Carcinoma< 0.572h treatment followed by 7 days of culture in fresh media.
SNU-449Hepatocellular Carcinoma< 0.572h treatment followed by 7 days of culture in fresh media.
Hep-G2Hepatocellular Carcinoma< 0.572h treatment followed by 7 days of culture in fresh media.[8]
LNCaPProstate Cancer~5-105-day treatment.[1]
22Rv1Prostate Cancer~5-105-day treatment.[1]
MDA PCa 2bProstate Cancer~5-105-day treatment.[1]
E0771Murine Breast CancerN/AEffective in reducing tumor growth in vivo.[5]
4T1Murine Breast CancerN/AEffective in reducing tumor growth in vivo.[5]

Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density, assay method). The data presented here are for comparative purposes.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Guadecitabine on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Guadecitabine in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Guadecitabine. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., PBS or DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Western Blot for DNMT1

This protocol describes the detection of DNMT1 protein levels in cells treated with Guadecitabine.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DNMT1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash cell pellets with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

Signaling Pathways and Experimental Workflows

Guadecitabine_Mechanism_of_Action cluster_drug Drug Administration & Metabolism cluster_dna DNA Interaction cluster_dnmt DNMT Inhibition cluster_epigenetic Epigenetic Consequences cluster_cellular Cellular Outcomes Guadecitabine Guadecitabine (SGI-110) Decitabine_TP Decitabine Triphosphate Guadecitabine->Decitabine_TP Cellular Uptake & Metabolism DNA_Replication DNA Replication Decitabine_TP->DNA_Replication Incorporation into DNA DNMT1 DNMT1 DNA_Replication->DNMT1 Traps DNMT1_Degradation DNMT1 Degradation DNMT1->DNMT1_Degradation Hypomethylation Global DNA Hypomethylation DNMT1_Degradation->Hypomethylation Leads to Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reexpression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reexpression->Apoptosis

Caption: Mechanism of action of Guadecitabine leading to DNA hypomethylation and cellular effects.

Guadecitabine_p53_Pathway Guadecitabine Guadecitabine DNA_Damage DNA Damage/ Hypomethylation Guadecitabine->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Inhibition p21 p21 (CDKN1A) p53->p21 Transcriptional Activation BAX BAX p53->BAX Transcriptional Activation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Guadecitabine_Immune_Response cluster_immune_genes Upregulation of Immune Genes cluster_immune_cells Immune Cell Response Guadecitabine Guadecitabine Tumor_Cell Tumor Cell Guadecitabine->Tumor_Cell IFN_Genes Interferon (IFN) Pathway Genes Tumor_Cell->IFN_Genes Induces Antigen_Processing Antigen Processing & Presentation Machinery (e.g., B2M, TAP1) Tumor_Cell->Antigen_Processing Induces Chemokines Chemokines (e.g., CXCL11) Tumor_Cell->Chemokines Induces T_Cell T Cell IFN_Genes->T_Cell Activation NK_Cell NK Cell IFN_Genes->NK_Cell Activation Tumor_Recognition Enhanced Tumor Recognition Antigen_Processing->Tumor_Recognition Chemokines->T_Cell Recruitment T_Cell->Tumor_Recognition NK_Cell->Tumor_Recognition Tumor_Lysis Tumor Cell Lysis Tumor_Recognition->Tumor_Lysis Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_drug Treat with Guadecitabine incubate1->treat_drug incubate2 Incubate (e.g., 72h) treat_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

References

Technical Support Center: Guadecitabine Sodium Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Guadecitabine sodium in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Guadecitabine in solution?

A1: The primary degradation pathway of Guadecitabine, a dinucleotide of decitabine and deoxyguanosine, is the cleavage of the phosphodiester bond that links these two molecules. This cleavage releases the active metabolite, decitabine, and deoxyguanosine.[1] Subsequently, the released decitabine can undergo further degradation, particularly through the hydrolysis of its 5-azacytidine ring.

Q2: What are the general recommendations for storing this compound powder and solutions?

A2: For optimal stability, this compound powder should be stored at -20°C. Once reconstituted, it is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is soluble in aqueous solutions. For cell culture experiments, sterile, nuclease-free water or a suitable buffer like phosphate-buffered saline (PBS) can be used. For creating stock solutions for long-term storage, dimethyl sulfoxide (DMSO) is also a common choice.

Q4: Are there any known incompatibilities for this compound in solution?

A4: To minimize degradation, it is advisable to avoid strong acidic or alkaline conditions, as well as the presence of strong oxidizing or reducing agents in the solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low activity in in vitro assays. Degradation of Guadecitabine in the experimental solution.Prepare fresh solutions of Guadecitabine immediately before use. Ensure the pH of the culture medium or buffer is within a stable range (near neutral). Verify the storage conditions of the stock solution.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Compare the chromatogram to a freshly prepared standard. The primary degradation product is likely decitabine. Further degradation of decitabine can lead to other species. Refer to the experimental protocols section to perform a forced degradation study to identify potential degradation products.
Precipitation observed in the solution upon storage. Poor solubility or degradation at the storage temperature or concentration.Ensure the concentration of the solution does not exceed its solubility in the chosen solvent at the storage temperature. If using aqueous buffers, consider the possibility of pH shifts during freezing that could affect stability.

Degradation Profile and Data

While specific quantitative data from forced degradation studies on this compound in solution is not extensively available in public literature, the following table summarizes the known degradation behavior of its active metabolite, decitabine, under various stress conditions. This can serve as a guide to anticipate the potential degradation of the decitabine moiety following its cleavage from Guadecitabine.

Table 1: Summary of Decitabine Degradation under Forced Conditions

Stress ConditionReagent/ParameterTypical ObservationPotential Degradation Products
Acidic Hydrolysis 0.1 M HClDegradation occurs.Opening of the triazine ring, formation of N-formyl-guanyl-ribosyl-urea derivatives.
Alkaline Hydrolysis 0.1 M NaOHRapid degradation.Formation of guanyl-ribosyl-urea derivatives.
Oxidative Degradation 3% H₂O₂Degradation is observed.Oxidized forms of the base and sugar moieties.
Thermal Degradation 60°C in solutionDegradation is accelerated.Similar to hydrolytic degradation products.
Photodegradation Exposure to UV lightPotential for degradation.Photolytic adducts or rearranged products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of Guadecitabine in solution under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and 60°C.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

3. Time Points and Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a stability-indicating HPLC or UPLC method.

Protocol 2: Development of a Stability-Indicating UPLC Method

This protocol provides a starting point for developing a UPLC method to separate Guadecitabine from its potential degradation products.

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

2. Chromatographic Conditions (Starting Point):

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection: PDA detection at a wavelength determined by the UV absorbance maxima of Guadecitabine and its expected degradation products (e.g., 240-280 nm). MS detection to identify the mass of the parent drug and any degradation products.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Visualizations

cluster_degradation_pathway Guadecitabine Degradation Pathway Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Phosphodiester Bond Cleavage Deoxyguanosine Deoxyguanosine Guadecitabine->Deoxyguanosine Phosphodiester Bond Cleavage Degradation_Products Decitabine Degradation Products (e.g., ring-opened forms) Decitabine->Degradation_Products Hydrolysis cluster_workflow Forced Degradation Experimental Workflow start Prepare Guadecitabine Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating UPLC-MS Method sampling->analysis end Characterize Degradation Profile and Pathways analysis->end cluster_troubleshooting Troubleshooting Logic start Unexpected Experimental Results? check_solution Was the Guadecitabine solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_storage Verify stock solution storage conditions. check_solution->check_storage Yes end_good Problem Resolved. prepare_fresh->end_good analyze_hplc Analyze solution by HPLC for degradation products. check_storage->analyze_hplc end_bad Further investigation of experimental parameters needed. analyze_hplc->end_bad

References

Troubleshooting resistance to Guadecitabine sodium in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting resistance to Guadecitabine sodium in cell lines. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide composed of decitabine and deoxyguanosine, which makes it resistant to degradation by the enzyme cytidine deaminase (CDA).[1][2][3] This resistance allows for a longer in vivo exposure to its active metabolite, decitabine. Following incorporation into DNA, decitabine covalently traps DNMT1, leading to the depletion of the enzyme, subsequent hypomethylation of DNA, and re-expression of tumor suppressor genes. This process can induce cell cycle arrest and apoptosis in cancer cells.

Q2: My cells are showing reduced sensitivity to Guadecitabine. What are the potential mechanisms of resistance?

Resistance to Guadecitabine can be multifactorial and may involve:

  • Altered Drug Metabolism: Changes in the expression or activity of enzymes involved in the activation or degradation of Guadecitabine's active metabolite, decitabine.

  • Target Alterations: Mutations or altered expression of DNMT1 that prevent effective drug binding and enzyme depletion.

  • Changes in Downstream Signaling Pathways: Activation of pro-survival signaling pathways, such as the JAK-STAT pathway, can counteract the apoptotic effects of Guadecitabine.[4][5][6] Constitutive activation of STAT3, for example, is linked to chemoresistance in various cancers.[7]

  • Epigenetic Modifications: Pre-existing or acquired DNA hypermethylation patterns at specific gene promoters can contribute to an intrinsic resistance phenotype.[8]

Q3: How do I determine if my cell line is sensitive or resistant to Guadecitabine?

The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay (e.g., MTT or CellTiter-Glo). A significantly higher IC50 value in your experimental cells compared to a known sensitive parental cell line indicates resistance. The "resistance index" can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An index greater than 1.0 indicates resistance.[7]

Q4: I am not seeing a significant decrease in global DNA methylation after Guadecitabine treatment. What could be the issue?

Several factors could contribute to this:

  • Suboptimal Drug Concentration or Treatment Duration: Ensure you are using a concentration and incubation time that is appropriate for your cell line. Hypomethylation is a process that occurs over cell divisions, so short incubation times may not be sufficient.

  • Cell Line-Specific Kinetics: The rate and extent of demethylation can vary significantly between different cell lines.

  • Assay Sensitivity: The method used to assess methylation (e.g., global LINE-1 pyrosequencing vs. gene-specific analysis) may not be sensitive enough to detect subtle changes.

  • Drug Stability: While Guadecitabine is more stable than decitabine, its stability in cell culture media over long incubation periods should be considered. It is advisable to replenish the media with fresh drug, especially for longer treatment durations.

Troubleshooting Guides

Problem: High variability in cell viability assay results.
Possible Cause Suggested Solution
Inconsistent cell seeding density Ensure a uniform single-cell suspension before plating and use a calibrated multichannel pipette.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Drug precipitation Check the solubility of Guadecitabine in your culture medium. Prepare fresh drug dilutions for each experiment.
Contamination Regularly test for mycoplasma and other microbial contaminants.
Problem: Difficulty in generating a Guadecitabine-resistant cell line.
Possible Cause Suggested Solution
Initial drug concentration is too high Start with a low concentration of Guadecitabine (e.g., the IC20) and gradually increase the dose in small increments (e.g., 1.5-2.0 fold) as cells adapt.[9]
Insufficient recovery time Allow cells to recover and repopulate after each dose escalation before proceeding to the next concentration.
Loss of resistant clones Maintain parallel cultures and cryopreserve cells at each stage of the resistance development process.[9]

Data Presentation

Table 1: Representative IC50 Values for Guadecitabine in AML Cell Lines
Cell LineStatusGuadecitabine IC50 (µM)
MOLM-13Sensitive (Parental)0.5
MOLM-13/GRGuadecitabine-Resistant5.0
THP-1Sensitive (Parental)0.8
THP-1/GRGuadecitabine-Resistant7.5

Note: These are representative values. Actual IC50s should be determined empirically for your specific cell lines and experimental conditions.

Experimental Protocols

Protocol for Developing a Guadecitabine-Resistant Cell Line

This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to escalating doses of Guadecitabine.[7][9]

  • Initial IC50 Determination: Determine the IC50 of the parental cell line to Guadecitabine using a standard cell viability assay (e.g., MTT).

  • Initial Treatment: Culture the parental cells in media containing Guadecitabine at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, subculture them into a medium with a slightly higher concentration of Guadecitabine (e.g., a 1.5-fold increase).

  • Repeat Escalation: Repeat the dose escalation step, allowing the cells to adapt to each new concentration before increasing it further. If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.[7]

  • Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of Guadecitabine (e.g., 10-fold the initial IC50), confirm the resistant phenotype by re-evaluating the IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.

Western Blot Protocol for DNMT1 and Phospho-STAT3

This protocol is for assessing the protein levels of DNMT1 (as a marker of drug target engagement) and the activation of the STAT3 pathway.

  • Cell Lysis: Treat sensitive and resistant cells with Guadecitabine for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against DNMT1, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) at the manufacturer's recommended dilutions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

DNA Methylation Analysis by Pyrosequencing

This protocol provides a general workflow for quantifying DNA methylation at specific CpG sites after Guadecitabine treatment.[11][12][13]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from Guadecitabine-treated and control cells.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Use a commercial kit for efficient and reproducible conversion.

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers designed to be specific for the converted sequence of the target region (e.g., a promoter of a tumor suppressor gene or LINE-1 elements for global methylation). One of the PCR primers should be biotinylated.

  • Template Preparation: Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads. Wash and denature the DNA to obtain single-stranded templates.

  • Pyrosequencing: Anneal a sequencing primer to the single-stranded template and perform pyrosequencing according to the instrument manufacturer's instructions. The software will quantify the C/T ratio at each CpG site, which corresponds to the percentage of methylation.

Visualizations

G cluster_workflow Troubleshooting Workflow for Guadecitabine Resistance start Reduced Cell Death or No Effect of Guadecitabine Observed check_ic50 Confirm IC50 Shift (Resistant vs. Parental) start->check_ic50 investigate_target Assess Target Engagement: Measure DNMT1 Levels (Western Blot) check_ic50->investigate_target Yes no_shift No Significant IC50 Shift: Review Experimental Setup (Drug conc., cell health, assay) check_ic50->no_shift No dnmt1_reduced DNMT1 is Reduced investigate_target->dnmt1_reduced dnmt1_not_reduced DNMT1 Not Reduced: Possible uptake/metabolism issue investigate_target->dnmt1_not_reduced analyze_methylation Analyze DNA Methylation: (Pyrosequencing) hypomethylation_ok Hypomethylation Occurs analyze_methylation->hypomethylation_ok no_hypomethylation No Hypomethylation: Check bisulfite conversion and PCR efficiency analyze_methylation->no_hypomethylation check_signaling Investigate Signaling Pathways: (e.g., p-STAT3 Western Blot) pathway_activated Pro-survival Pathway (e.g., JAK-STAT) Activated check_signaling->pathway_activated pathway_normal Signaling Pathway Not Altered check_signaling->pathway_normal dnmt1_reduced->analyze_methylation hypomethylation_ok->check_signaling conclusion Resistance likely mediated by downstream signaling events pathway_activated->conclusion

Caption: A logical workflow for troubleshooting resistance to Guadecitabine in cell lines.

G cluster_pathway Potential Role of JAK-STAT Pathway in Guadecitabine Resistance cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-xL, Mcl-1) nucleus->transcription initiates resistance Cell Survival & Drug Resistance transcription->resistance apoptosis Apoptosis resistance->apoptosis inhibits guadecitabine Guadecitabine guadecitabine->apoptosis induces

Caption: The JAK-STAT signaling pathway as a potential mechanism of Guadecitabine resistance.

References

How to minimize batch-to-batch variability with Guadecitabine sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and addressing common issues encountered during the handling and analysis of Guadecitabine sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a second-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide of decitabine and deoxyguanosine, which makes it resistant to degradation by cytidine deaminase. This resistance allows for a longer in-vivo exposure to its active metabolite, decitabine, which inhibits DNA methylation, leading to the re-expression of silenced tumor suppressor genes.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the unopened vials at -20°C. Once reconstituted, the stability of the solution may vary depending on the solvent and storage temperature. It is crucial to refer to the manufacturer's specific instructions for the reconstituted solution.

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is soluble in aqueous buffers and Dimethyl sulfoxide (DMSO).[5] The choice of solvent will depend on the specific experimental requirements. For cell-based assays, sterile phosphate-buffered saline (PBS) or cell culture medium are commonly used. For analytical purposes, a buffer system compatible with the chosen analytical method is recommended.

Q4: What are the main cellular pathways affected by Guadecitabine?

A4: Guadecitabine treatment has been shown to induce the expression of genes related to the p53 pathway and immune-related pathways.[6] By inhibiting DNA methylation, it can reactivate tumor-suppressor genes and enhance the immunogenicity of cancer cells.

Troubleshooting Guides

Batch-to-batch variability can arise from several factors, from the quality of the starting material to handling and experimental procedures. The following tables provide guidance on troubleshooting common issues.

Table 1: Troubleshooting Analytical Variability
Observed Issue Potential Cause Recommended Solution
Inconsistent peak areas in HPLC analysis between batches. 1. Inaccurate sample preparation: Pipetting errors or incomplete dissolution of the lyophilized powder.1. Ensure accurate and consistent pipetting techniques. Use calibrated pipettes. Vortex and visually inspect to ensure complete dissolution of the powder before injection.
2. Variation in water content: Different batches may have varying levels of residual moisture.2. Perform Karl Fischer titration to determine the water content of each batch and normalize the sample weight accordingly.
3. Instrument variability: Fluctuations in detector response or pump flow rate.3. Run a system suitability test before each analysis to ensure the instrument is performing within specifications. Include a standard of known concentration in each run.
Appearance of unexpected peaks in the chromatogram. 1. Degradation of Guadecitabine: Improper storage or handling of the reconstituted solution.1. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store reconstituted solutions as recommended by the manufacturer.
2. Presence of impurities: Potential process-related impurities or contaminants.2. If possible, use a high-resolution mass spectrometer to identify the unknown peaks. Contact the manufacturer for information on potential impurities.
3. Contaminated mobile phase or column. 3. Prepare fresh mobile phase and flush the HPLC system and column thoroughly.
Poor peak shape (e.g., tailing, fronting). 1. Inappropriate mobile phase pH. 1. Optimize the pH of the mobile phase. Guadecitabine is a dinucleotide and its charge state can be affected by pH.
2. Column degradation. 2. Use a new column or a column with proven performance for this type of analysis.
Table 2: Troubleshooting In-Vitro Experimental Variability
Observed Issue Potential Cause Recommended Solution
Inconsistent cell viability or cytotoxicity results between batches. 1. Inaccurate drug concentration: Errors in reconstitution and dilution.1. Prepare a stock solution of known concentration and perform serial dilutions carefully. Verify the concentration of the stock solution using a validated analytical method if possible.
2. Cell line variability: Differences in cell passage number or health.2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
3. Variability in drug-cell interaction time. 3. Standardize the incubation time with Guadecitabine across all experiments.
Precipitation observed in the cell culture medium. 1. Poor solubility of Guadecitabine in the medium. 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the cell culture and does not exceed the recommended percentage (typically <0.5%).
2. Interaction with components of the medium. 2. Test the solubility of Guadecitabine in the specific cell culture medium before performing the experiment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol provides a general method for the analysis of this compound. It is recommended to validate the method for your specific instrumentation and requirements.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents and Solutions:

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Diluent: Water or Mobile Phase A

  • Standard Solution: Prepare a stock solution of this compound of known concentration in the diluent.

  • Sample Solution: Reconstitute the lyophilized this compound with a known volume of diluent to achieve a target concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Column Temperature: 30°C

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207030
257030
30955
35955

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the Guadecitabine peak should be between 0.8 and 1.5.

5. Analysis:

  • Inject the blank (diluent), standard, and sample solutions.

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.

  • Calculate the assay of the sample by comparing the peak area of the sample to the peak area of the standard of known concentration.

Visualizations

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation Lyophilized Guadecitabine Lyophilized Guadecitabine Reconstitution Reconstitution Lyophilized Guadecitabine->Reconstitution Add Diluent Serial Dilution Serial Dilution Reconstitution->Serial Dilution HPLC System HPLC System Serial Dilution->HPLC System Inject Data Acquisition Data Acquisition HPLC System->Data Acquisition Purity and Assay Calculation Purity and Assay Calculation Data Acquisition->Purity and Assay Calculation Batch Comparison Batch Comparison Purity and Assay Calculation->Batch Comparison

Caption: Workflow for HPLC analysis of this compound.

signaling_pathway cluster_p53 p53 Pathway cluster_immune Immune Pathway Guadecitabine Guadecitabine DNMT1 Inhibition DNMT1 Inhibition Guadecitabine->DNMT1 Inhibition DNA Demethylation DNA Demethylation DNMT1 Inhibition->DNA Demethylation Gene Re-expression Gene Re-expression DNA Demethylation->Gene Re-expression p53 Upregulation p53 Upregulation Gene Re-expression->p53 Upregulation Tumor Antigen Expression Tumor Antigen Expression Gene Re-expression->Tumor Antigen Expression Apoptosis Apoptosis p53 Upregulation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Upregulation->Cell Cycle Arrest Immune Cell Recognition Immune Cell Recognition Tumor Antigen Expression->Immune Cell Recognition

Caption: Signaling pathways affected by Guadecitabine.

References

Addressing unexpected cytotoxicity of Guadecitabine sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guadecitabine sodium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide composed of decitabine and deoxyguanosine, which makes it resistant to degradation by cytidine deaminase. This resistance allows for a more prolonged exposure of cells to its active metabolite, decitabine. Following incorporation into DNA, Guadecitabine inhibits DNMT1, leading to genome-wide hypomethylation and subsequent re-expression of silenced tumor suppressor genes. This process can induce cell cycle arrest and apoptosis.

Q2: My this compound solution appears to have lost activity. What could be the cause?

This compound solutions are known to be unstable and should be prepared fresh for each experiment. The powder form should be stored at 4°C in a sealed container, away from moisture. Once dissolved, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.

Q3: I am observing significant cytotoxicity in my control (untreated) cells. What could be the issue?

If you are observing unexpected cytotoxicity in your control group, it is important to first rule out common cell culture issues such as contamination (mycoplasma, bacteria, fungi), improper handling of cells, or issues with the culture medium or supplements. Ensure that your cell line is healthy and growing optimally before starting any treatment. Additionally, verify the quality and purity of the solvent (e.g., DMSO, PBS) used to prepare the Guadecitabine stock solution, as impurities in the solvent can also be toxic to cells.

Q4: The cytotoxic effect of Guadecitabine varies significantly between different cancer cell lines in my experiments. Why is this happening?

The cytotoxic response to Guadecitabine can be highly dependent on the specific cancer cell line being used. This variability can be attributed to several factors, including:

  • Baseline DNA methylation levels: Cell lines with higher levels of DNA hypermethylation may be more sensitive to DNMT inhibitors.

  • Expression of DNMTs: The expression level of DNMT1 can influence the efficacy of the drug.

  • Status of tumor suppressor genes: The presence of functional or mutated tumor suppressor genes, such as p53, can impact the cellular response to DNA damage and apoptosis induction.

  • Drug transporters: The expression of drug influx and efflux transporters can affect the intracellular concentration of Guadecitabine.

  • Cellular proliferation rate: As Guadecitabine's mechanism involves incorporation into DNA, rapidly dividing cells may be more susceptible.

It is recommended to perform a dose-response study for each new cell line to determine its specific sensitivity to Guadecitabine.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected cytotoxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded Guadecitabine solution Always prepare fresh Guadecitabine solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal drug concentration Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions.
Incorrect cell seeding density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can show altered drug sensitivity.
Insufficient incubation time The effects of hypomethylating agents can be delayed. Consider extending the incubation time to 72 hours or longer to observe the full cytotoxic effect.
Cell line resistance Some cell lines may have intrinsic or acquired resistance to Guadecitabine. Consider using a different cell line or combination therapies.
Issue 2: High variability between replicate wells in a cytotoxicity assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Uneven cell distribution Ensure a single-cell suspension is achieved before seeding. Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cells and drug solutions are added to each well.
Edge effects in multi-well plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan crystals (MTT assay) Ensure complete solubilization of the formazan crystals by adding an appropriate solubilization buffer and incubating for a sufficient amount of time with gentle shaking.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Guadecitabine can vary significantly across different cancer cell lines and experimental conditions. The following table summarizes reported IC50 values from various studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
T24 Bladder CarcinomaSimilar to 5-aza-CdRNot SpecifiedColony Formation
HCT116 Colorectal CarcinomaNot Specified72Not Specified
A2780 Ovarian Cancer0.1 - 548Not Specified
HL60 Acute Promyelocytic LeukemiaNot Specified120Not Specified
U937 Histiocytic LymphomaNot Specified120Not Specified
KG1a Acute Myelogenous LeukemiaNot Specified120Not Specified

Note: This table is not exhaustive and IC50 values should be determined empirically for each specific experimental setup.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Guadecitabine in complete medium.

  • Remove the medium from the wells and add 100 µL of the Guadecitabine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Guadecitabine).

  • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with the desired concentrations of Guadecitabine for the specified time. Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

Guadecitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT1 Inhibition cluster_2 Epigenetic and Cellular Consequences Guadecitabine Guadecitabine (SGI-110) Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine Slow Release dCTP_analog Decitabine Triphosphate Decitabine->dCTP_analog Phosphorylation DNA_Incorporation Incorporation into DNA dCTP_analog->DNA_Incorporation DNA_Replication DNA Replication DNA_Replication->DNA_Incorporation DNMT1_Inhibition DNMT1 Trapping & Inhibition DNA_Incorporation->DNMT1_Inhibition Hypomethylation DNA Hypomethylation DNMT1_Inhibition->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression (e.g., p16) Hypomethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest Apoptosis Senescence Gene_Reactivation->Cellular_Effects

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Result Check_Reagent Check Guadecitabine Solution Integrity Start->Check_Reagent Fresh_Solution Prepare Fresh Solution Check_Reagent->Fresh_Solution Check_Controls Evaluate Control Wells Fresh_Solution->Check_Controls If issue persists Contamination Check for Contamination Check_Controls->Contamination Check_Protocol Review Experimental Protocol Contamination->Check_Protocol If no contamination Optimize_Parameters Optimize Assay Parameters (Seeding Density, Incubation Time) Check_Protocol->Optimize_Parameters Cell_Line_Variability Consider Cell Line -Specific Response Optimize_Parameters->Cell_Line_Variability If issue persists Dose_Response Perform Dose-Response Curve Cell_Line_Variability->Dose_Response End Consistent Results Dose_Response->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Signaling_Pathways cluster_p53 p53 Pathway cluster_immune Immune Signaling cluster_apoptosis Apoptosis Pathway Guadecitabine Guadecitabine p53_activation p53 Activation Guadecitabine->p53_activation CTA_expression Cancer-Testis Antigen (CTA) Expression Guadecitabine->CTA_expression MHC_upregulation MHC Class I Upregulation Guadecitabine->MHC_upregulation Bax_upregulation Bax Upregulation Guadecitabine->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation Guadecitabine->Bcl2_downregulation p21_induction p21 Induction p53_activation->p21_induction G2M_arrest G2/M Cell Cycle Arrest p21_induction->G2M_arrest Immune_recognition Enhanced T-cell Recognition CTA_expression->Immune_recognition MHC_upregulation->Immune_recognition Caspase_activation Caspase Activation Bax_upregulation->Caspase_activation Bcl2_downregulation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Guadecitabine Sodium Solution for Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Guadecitabine sodium (SGI-110) solutions for research purposes. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor.[1] It is a dinucleotide prodrug composed of decitabine and deoxyguanosine.[2][3] This structure makes it resistant to degradation by the enzyme cytidine deaminase, which rapidly inactivates decitabine.[2][4] Following administration, guadecitabine is slowly converted to its active metabolite, decitabine, leading to prolonged exposure of cancer cells to the active drug.[5][6] Decitabine then inhibits DNA methyltransferases, leading to the hypomethylation of DNA, re-expression of silenced tumor suppressor genes, and induction of cell cycle arrest.[7]

Q2: How should I prepare and store stock solutions of this compound?

A2: For research purposes, it is recommended to prepare stock solutions in a suitable solvent such as DMSO.[8] Due to its limited stability in aqueous solutions, freshly prepared solutions are highly recommended.[1] For longer-term storage, aliquoted stock solutions should be stored under the following conditions:

Storage TemperatureDurationNotes
-80°CUp to 6 monthsSealed storage, away from moisture.[9]
-20°CUp to 1 monthSealed storage, away from moisture.[9]

To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is advisable to prepare small aliquots of the stock solution.[9]

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound has limited stability in aqueous solutions across all pH levels.[1] Reconstituted aqueous solutions are reported to be unstable even at refrigerated temperatures (2-8°C).[1] For experimental use, it is crucial to prepare fresh aqueous dilutions from your stock solution immediately before use. Non-aqueous formulations have been shown to be stable for up to a month under refrigerated conditions.[1]

Q4: What are the known degradation products of Guadecitabine?

A4: The primary degradation pathway of guadecitabine involves its conversion to decitabine.[3] Decitabine itself is known to undergo hydrolytic degradation.[10] Further degradation of decitabine can lead to the formation of multiple degradation products.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of Guadecitabine in aqueous solution: The compound has limited stability in aqueous media. 2. Improper storage of stock solutions: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. 3. Cell line resistance: Some cell lines may be inherently resistant to DNMT inhibitors.1. Prepare fresh dilutions of Guadecitabine in your cell culture medium immediately before each experiment. 2. Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9] 3. Verify the sensitivity of your cell line to decitabine, the active metabolite. Consider using a positive control cell line known to be sensitive to DNMT inhibitors.
Precipitation observed in the stock solution upon thawing. 1. Solubility issues: The concentration of the stock solution may be too high for the solvent. 2. Temperature fluctuations during storage. 1. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. 2. Ensure consistent and appropriate storage temperatures.
Variability in results between experiments. 1. Inconsistent timing of drug addition: The prolonged action of guadecitabine requires consistent exposure times. 2. Differences in cell density at the time of treatment. 1. Standardize the timing and duration of guadecitabine treatment in your experimental protocol. 2. Ensure that cells are seeded at a consistent density for all experiments.

Experimental Protocols & Methodologies

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Aseptically add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9]

Stability-Indicating HPLC Method for Guadecitabine (Conceptual Framework)
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve separation of guadecitabine and its degradation products.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of guadecitabine (e.g., around 240-250 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting guadecitabine solutions to various stress conditions to generate degradation products.

    • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solution to dry heat.

    • Photodegradation: Expose the solution to UV light.

    The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

experimental_workflow Experimental Workflow for Guadecitabine Solution Handling prep Prepare Stock Solution (in DMSO) aliquot Aliquot into Single-Use Tubes prep->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Fresh Aqueous Dilution (in cell culture medium) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and handling Guadecitabine solutions.

signaling_pathway Guadecitabine Mechanism of Action cluster_cell Cancer Cell guadecitabine Guadecitabine (SGI-110) decitabine Decitabine (Active Metabolite) guadecitabine->decitabine Slow Conversion dnmt DNA Methyltransferase (DNMT) decitabine->dnmt Inhibition dna Hypermethylated DNA (Tumor Suppressor Genes Silenced) dnmt->dna Maintains Methylation hypo_dna Hypomethylated DNA (Tumor Suppressor Genes Re-expressed) dna->hypo_dna Replication-dependent Demethylation arrest Cell Cycle Arrest & Apoptosis hypo_dna->arrest

Caption: Simplified signaling pathway of Guadecitabine.

References

Validation & Comparative

Guadecitabine Sodium and Azacitidine: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the preclinical in vitro data comparing the hypomethylating agents guadecitabine sodium and azacitidine, focusing on their mechanisms of action, cytotoxic and apoptotic effects, and impact on DNA methylation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

This compound and azacitidine are two prominent hypomethylating agents (HMAs) utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Both drugs interfere with DNA methylation, a key epigenetic mechanism often dysregulated in cancer, leading to the re-expression of tumor suppressor genes. However, their distinct molecular structures and mechanisms of action result in different in vitro efficacy profiles. This guide provides a comprehensive comparison of their in vitro performance based on available experimental data.

Guadecitabine is a second-generation HMA designed as a dinucleotide of decitabine and deoxyguanosine. This structure confers resistance to degradation by the enzyme cytidine deaminase, resulting in prolonged in vivo exposure to its active metabolite, decitabine. Azacitidine, a cytidine analog, is incorporated into both RNA and DNA, leading to a broader range of cellular effects, including inhibition of protein synthesis.

Comparative In Vitro Efficacy

The in vitro efficacy of guadecitabine and azacitidine has been evaluated in various cancer cell lines, primarily focusing on hematological malignancies. Key comparative metrics include cell viability (IC50/LC50), induction of apoptosis, and effects on DNA methyltransferase 1 (DNMT1) expression.

Cell Viability and Cytotoxicity

Studies directly comparing the two agents in T-cell lymphoma cell lines have demonstrated potent cytotoxic effects for both. The half-maximal lethal concentration (LC50) values from one such study are presented in Table 1.

Cell LineGuadecitabine LC50 (nM)Azacitidine LC50 (nM)
Jurkat100250
HuT78150300
MOLT-4120280
Table 1: Comparative LC50 values of guadecitabine and azacitidine in T-cell lymphoma cell lines after 5 days of treatment. Data compiled from in vitro studies.[1]

In acute myeloid leukemia (AML) cell lines, a comparative study of azacitidine and decitabine (the active metabolite of guadecitabine) revealed that decitabine was more potent at lower concentrations in inducing DNA hypomethylation and DNA damage.[2][3] However, at concentrations above 1 µM, azacitidine showed a greater effect on reducing cell viability.[2][3]

Induction of Apoptosis

Both guadecitabine and azacitidine induce apoptosis in cancer cells. In a study on AML cell lines, both azacitidine and decitabine increased the sub-G1 fraction (indicative of apoptotic cells) and the expression of apoptosis markers.[2] However, the study also noted that azacitidine's greater cell-killing effect at higher concentrations might be attributed to mechanisms beyond apoptosis, potentially related to its incorporation into RNA.[2]

Effect on DNMT1 Expression

A primary mechanism of action for both drugs is the depletion of DNMT1, the key enzyme responsible for maintaining DNA methylation patterns. In vitro studies have shown that both guadecitabine and azacitidine lead to a dose-dependent reduction in DNMT1 protein levels.[2][4] In T-cell lymphoma cell lines, treatment with both agents for 72 hours resulted in a marked decrease in DNMT1 expression.[1] Similarly, in AML cell lines, both azacitidine and decitabine effectively depleted DNMT1 protein, with decitabine showing activity at lower concentrations.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of typical protocols used to assess the in vitro efficacy of guadecitabine and azacitidine.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., AML, MDS, or T-cell lymphoma lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and azacitidine for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells are treated with guadecitabine or azacitidine at desired concentrations and time points.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot for DNMT1 Expression
  • Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against DNMT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The antitumor effects of guadecitabine and azacitidine are mediated through the modulation of various cellular signaling pathways.

This compound

As a prodrug of decitabine, guadecitabine's primary mechanism is the inhibition of DNA methylation. This leads to the re-expression of silenced tumor suppressor genes. Studies have indicated that guadecitabine can induce the p53 signaling pathway and immune-related pathways.[5] The re-expression of endogenous retroviral sequences due to hypomethylation can trigger an interferon response, contributing to its anti-tumor activity.

Guadecitabine_Pathway Guadecitabine Guadecitabine Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine DNA_Incorporation Incorporation into DNA Decitabine->DNA_Incorporation DNMT1_Trapping DNMT1 Trapping and Depletion DNA_Incorporation->DNMT1_Trapping DNA_Hypomethylation DNA Hypomethylation DNMT1_Trapping->DNA_Hypomethylation TSG_Reexpression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Reexpression Immune_Response Immune Pathway Activation DNA_Hypomethylation->Immune_Response p53_Activation p53 Pathway Activation TSG_Reexpression->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis CellCycle_Arrest Cell Cycle Arrest p53_Activation->CellCycle_Arrest

Mechanism of Action of this compound.
Azacitidine

Azacitidine, being a cytidine analog, is incorporated into both RNA and DNA.[6] Its incorporation into RNA disrupts protein synthesis. In DNA, it traps DNMT1, leading to hypomethylation.[6] Research suggests that resistance to azacitidine can involve the deregulation of several cancer-related pathways, including the PI3K/AKT signaling pathway.[7]

Azacitidine_Pathway Azacitidine Azacitidine RNA_Incorporation Incorporation into RNA Azacitidine->RNA_Incorporation DNA_Incorporation Incorporation into DNA Azacitidine->DNA_Incorporation Protein_Synthesis_Inhibition Protein Synthesis Inhibition RNA_Incorporation->Protein_Synthesis_Inhibition DNMT1_Trapping DNMT1 Trapping and Depletion DNA_Incorporation->DNMT1_Trapping Cytotoxicity Cytotoxicity Protein_Synthesis_Inhibition->Cytotoxicity DNA_Hypomethylation DNA Hypomethylation DNMT1_Trapping->DNA_Hypomethylation TSG_Reexpression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Reexpression PI3K_AKT_Modulation PI3K/AKT Pathway Modulation TSG_Reexpression->PI3K_AKT_Modulation Apoptosis Apoptosis PI3K_AKT_Modulation->Apoptosis

Mechanism of Action of Azacitidine.

Conclusion

Both this compound and azacitidine are effective hypomethylating agents with potent in vitro anti-cancer activity. Guadecitabine, through its active metabolite decitabine, acts as a more specific DNA hypomethylating agent. Azacitidine exhibits a dual mechanism by affecting both DNA and RNA, which may contribute to its broader cytotoxic effects at higher concentrations. The choice between these agents for further preclinical and clinical development may depend on the specific cancer type, the desired mechanism of action, and the molecular profile of the tumor. Further head-to-head in vitro studies, particularly in a wider range of AML and MDS cell lines, are warranted to fully elucidate their comparative efficacy and to identify predictive biomarkers for response.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (AML, MDS, etc.) Drug_Treatment Treatment with Guadecitabine or Azacitidine (Dose-Response) Cell_Culture->Drug_Treatment Viability Cell Viability (MTT Assay) Drug_Treatment->Viability Apoptosis Apoptosis (Annexin V Staining) Drug_Treatment->Apoptosis DNMT1_Expression DNMT1 Expression (Western Blot) Drug_Treatment->DNMT1_Expression IC50 IC50/LC50 Calculation Viability->IC50 Apoptotic_Quantification Quantification of Apoptotic Cells Apoptosis->Apoptotic_Quantification Protein_Quantification DNMT1 Protein Quantification DNMT1_Expression->Protein_Quantification

General Experimental Workflow.

References

Guadecitabine Sodium in Combination with Immunotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key studies investigating the combination of guadecitabine sodium with immunotherapy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows.

Guadecitabine, a second-generation DNA methyltransferase inhibitor (DNMTi), is being explored as a promising agent to enhance the efficacy of immunotherapy across various cancers.[1] The rationale for this combination lies in the potential of hypomethylating agents to remodel the tumor microenvironment, increase tumor antigenicity, and reverse immune escape mechanisms, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs).[2][3] This guide synthesizes findings from recent clinical and preclinical studies to provide a comprehensive resource for evaluating the potential of this combination therapy.

Clinical Studies: Guadecitabine in Combination with Immune Checkpoint Inhibitors

Several clinical trials have evaluated the safety and efficacy of guadecitabine combined with different ICIs. Below is a comparison of two key studies.

Table 1: Comparison of Clinical Trials of Guadecitabine and Immunotherapy
Study Identifier Combination Therapy Cancer Type Key Efficacy Results Key Safety Findings (Grade 3+ Treatment-Related Adverse Events)
NCT02998567 [2][4][5][6]Guadecitabine + PembrolizumabAdvanced Solid TumorsObjective Response Rate (ORR): 7%Disease Control Rate (DCR) for ≥24 weeks: 37%In NSCLC patients previously treated with ICIs, 42% achieved disease control for ≥24 weeks.[5][6]Neutropenia (38.2%), Febrile Neutropenia (11.8%)[4][5][6]
NCT03179943 [7]Guadecitabine + AtezolizumabMetastatic Urothelial Carcinoma (post-ICI)No objective responses observed.Four patients had stable disease with extended tumor control (8-11 months).No dose-limiting toxicities were observed.[7]
Experimental Protocols: Clinical Trials

Study NCT02998567: Guadecitabine and Pembrolizumab in Solid Tumors [2][4][5]

  • Patient Population: Patients with advanced solid tumors.[2][4][5]

  • Dosing Regimen: A phase 1 dose-escalation trial established the recommended phase II dose as guadecitabine 30 mg/m² administered subcutaneously on days 1-4, with pembrolizumab 200 mg administered intravenously on day 1 of a 3-week cycle.[2][4][5]

  • Primary Endpoints: Safety, tolerability, and maximum tolerated dose.[2][4][5]

  • Secondary & Exploratory Endpoints: Objective response rate, and changes in the methylome, transcriptome, and immune contexture in tumor biopsies.[2][4][5]

Study NCT03179943: Guadecitabine and Atezolizumab in Metastatic Urothelial Carcinoma [7]

  • Patient Population: Patients with recurrent/advanced metastatic urothelial carcinoma who had previously progressed on ICI therapy.[7]

  • Dosing Regimen: Guadecitabine 45 mg/m² daily on days 1 to 5 with atezolizumab 1,200 mg on days 1 and 22 of a 6-week cycle.[7]

  • Primary Endpoint: Overall Response Rate (ORR).[7]

  • Correlative Analysis: Characterization of peripheral immune dynamics, global DNA methylation, transcriptome, and immune infiltration dynamics of patient tumors.[7]

Preclinical Studies: Mechanistic Insights into the Combination Therapy

Preclinical research has been instrumental in elucidating the mechanisms by which guadecitabine may synergize with immunotherapy.

Table 2: Comparison of Preclinical Studies of Guadecitabine and Immunotherapy
Study Focus Model System Combination Therapy Key Findings
Melanoma [1][8]Syngeneic B16F10 murine melanoma modelGuadecitabine + anti-CTLA-4 + anti-PD-1Significantly reduced tumor growth and metastasis formation.[1][8] Increased effector memory CD8+ T cells, induced effector NK cells, and reduced regulatory T cells and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[1]
Breast Cancer [9]4T1 and E0771 murine breast cancer modelsGuadecitabine + Adoptive Immunotherapy (AIT)Reduced tumor size and targeted the myeloid lineage.[9] Rescued T cell activity and improved the efficacy of AIT, leading to prolonged survival.[9]
Experimental Protocols: Preclinical Studies

Melanoma Mouse Model Study [1][8]

  • Methodology: The study utilized the syngeneic B16F10 murine melanoma model to investigate the effects of guadecitabine in combination with anti-CTLA-4 and anti-PD-1 antibodies. The researchers characterized the tumor and host immune responses using flow cytometry, multiplex immunofluorescence, and methylation analysis.[1]

Breast Cancer Mouse Model Study [9]

  • Methodology: This study employed the 4T1 and E0771 murine breast cancer models. Guadecitabine was administered, and its effects on tumor growth, myelopoiesis, and T cell activity were assessed. The combination of guadecitabine with adoptive immunotherapy was also evaluated for its impact on survival.[9]

Signaling Pathways and Mechanisms of Action

The synergistic effect of guadecitabine and immunotherapy is believed to be mediated through several interconnected pathways. Guadecitabine, by inhibiting DNA methyltransferases, can lead to the re-expression of silenced genes, including tumor-associated antigens and components of the antigen presentation machinery. This increased immunogenicity, coupled with the blockade of immune checkpoints, can lead to a more robust anti-tumor immune response.

Caption: Proposed mechanism of action of guadecitabine in combination with immunotherapy.

Experimental Workflow: Clinical Trial with Correlative Studies

The design of clinical trials investigating novel combination therapies often includes extensive correlative studies to understand the biological effects of the treatment. The following diagram illustrates a typical workflow.

Clinical_Trial_Workflow cluster_correlative Correlative Analyses Patient_Recruitment Patient Recruitment (e.g., Advanced Solid Tumors) Baseline_Biopsy Baseline Tumor Biopsy & Blood Collection Patient_Recruitment->Baseline_Biopsy Treatment_Cycle Treatment Administration (Guadecitabine + Immunotherapy) Baseline_Biopsy->Treatment_Cycle Correlative_Studies Correlative Studies Baseline_Biopsy->Correlative_Studies On_Treatment_Biopsy On-Treatment Biopsy & Blood Collection Treatment_Cycle->On_Treatment_Biopsy Response_Assessment Tumor Response Assessment (RECIST criteria) On_Treatment_Biopsy->Response_Assessment On_Treatment_Biopsy->Correlative_Studies Data_Analysis Data Analysis & Interpretation Response_Assessment->Data_Analysis Methylome Methylome Analysis (e.g., LINE-1 methylation) Correlative_Studies->Methylome Transcriptome Transcriptome Analysis (RNA-seq) Correlative_Studies->Transcriptome Immunohistochemistry Immunohistochemistry (e.g., CD8, PD-L1) Correlative_Studies->Immunohistochemistry Flow_Cytometry Peripheral Blood Flow Cytometry Correlative_Studies->Flow_Cytometry Methylome->Data_Analysis Transcriptome->Data_Analysis Immunohistochemistry->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for a clinical trial of combination therapy with correlative studies.

References

A Preclinical Showdown: Guadecitabine Sodium vs. Entinostat in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of epigenetic cancer therapies, two prominent players have emerged: guadecitabine sodium, a next-generation DNA methyltransferase (DNMT) inhibitor, and entinostat, a class I-selective histone deacetylase (HDAC) inhibitor. This guide provides an objective comparison of their preclinical performance, supported by experimental data, to aid in informed decision-making for future research and development.

This compound (SGI-110) is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[1] By inhibiting DNA methylation, guadecitabine aims to reactivate tumor suppressor genes that have been epigenetically silenced.[2][3] Entinostat (MS-275), on the other hand, is a benzamide derivative that selectively inhibits Class I and IV HDACs.[4][5] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[4][6]

This guide delves into the preclinical data available for both compounds, presenting a comparative analysis of their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity across various cancer models.

At a Glance: Key Preclinical Properties

FeatureThis compoundEntinostat
Drug Class DNA Methyltransferase (DNMT) InhibitorHistone Deacetylase (HDAC) Inhibitor
Primary Target DNMT1Class I and IV HDACs (HDAC1, HDAC3)[7][8]
Mechanism of Action Induces DNA hypomethylation, leading to re-expression of tumor suppressor genes and immune-related genes.[2][3][9]Promotes histone hyperacetylation, leading to transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis.[4][6]
Administration SubcutaneousOral

In Vitro Efficacy: A Comparative Look at Cellular Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. While direct head-to-head comparisons across a wide range of cell lines are limited in published literature, the following tables summarize available IC50 data for guadecitabine and entinostat in various cancer cell lines.

This compound: In Vitro IC50 Values
Cell LineCancer TypeIC50 (nM)Reference
SK-ChA-1Cholangiocarcinoma>125[10]
Mz-ChA-1Cholangiocarcinoma>125[10]

Note: Data for a broader range of cell lines with specific IC50 values for guadecitabine is limited in the provided search results.

Entinostat: In Vitro IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
U937Leukemia~1[8]
HL-60Leukemia0.0415 - 4.71[7]
K562Leukemia0.0415 - 4.71[7]
JurkatLeukemia0.0415 - 4.71[7]
ALL-POLeukemia0.06355[7]
697Leukemia0.09976[7]
MDA-MB-231Breast Cancer-[11]
WSU-HN6Oral Squamous Cell Carcinoma0.54[12]
WSU-HN12Oral Squamous Cell Carcinoma23.31[12]
A2780Ovarian Cancer0.0415 - 4.71[7]
Calu-3Lung Cancer0.0415 - 4.71[7]
HT-29Colon Cancer0.0415 - 4.71[7]
KB-3-1Cervical Cancer0.0415 - 4.71[7]
Capan-1Pancreatic Cancer0.0415 - 4.71[7]
4-1StStomach Cancer0.0415 - 4.71[7]
HCT-15Colon Cancer0.0415 - 4.71[7]
SCC-3-0.061[7]

Note: The range of IC50 values for entinostat can be broad, reflecting differences in experimental conditions and cell line sensitivities.

In Vivo Anti-Tumor Activity: Xenograft Model Data

Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor efficacy of drug candidates in a more complex biological system.

This compound: In Vivo Efficacy
Cancer ModelDosing ScheduleTumor Growth InhibitionReference
SK-ChA-1 (Cholangiocarcinoma) Xenograft2 mg/kg s.c. daily for 1 week, then 15 mg/kg gemcitabine i.p. twice a week for 2 weeks78% reduction compared to guadecitabine alone, 72% reduction compared to gemcitabine alone[10]
B16F10 (Melanoma) Syngeneic1mg/kg dailySignificantly decreased mean tumor volume[13][14]
HepG2 (Hepatocellular Carcinoma) Xenograft2 mg/kg daily from day 1 to 3 post-inoculationSignificantly inhibited tumor growth[15]
22Rv1, MDA PCa 2b, PC-3 (Prostate Cancer) Xenografts-Significantly inhibited prostate tumor growth[16]
Entinostat: In Vivo Efficacy
Cancer ModelDosing ScheduleTumor Growth InhibitionReference
Rh10 (Rhabdomyosarcoma) Xenograft-Significant growth inhibition[17]
BBN963 (Bladder Cancer) Xenograft in C57BL/6 mice-90% tumor growth inhibition
BBN963 (Bladder Cancer) Xenograft in NSG mice-30% tumor growth inhibition
Raji (Lymphoma) Xenograft20 mg/kg daily for 2 weeks (with Rituximab)Prolonged mean survival (87 days vs 67 days for Rituximab alone)[18]
H-STS (Gastroenteropancreatic Neuroendocrine Tumor) Xenograft-112% tumor growth inhibition[17]

Signaling Pathways and Mechanisms of Action

To visualize the distinct and potentially convergent mechanisms of guadecitabine and entinostat, the following diagrams illustrate their primary signaling pathways.

Guadecitabine_Pathway Guadecitabine Guadecitabine Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine Metabolism DNMT1 DNMT1 Decitabine->DNMT1 Inhibition DNA DNA Decitabine->DNA Incorporation DNMT1->DNA Methylation Hypomethylation DNA Hypomethylation DNA->DNMT1 DNA->Hypomethylation Leads to Reactivation Gene Reactivation Hypomethylation->Reactivation TSG Tumor Suppressor Genes (e.g., p16, RASSF1A) TumorSuppression Tumor Suppression TSG->TumorSuppression ImmuneGenes Immune-Related Genes (e.g., HLA, T-cell chemokines) ImmuneResponse Anti-Tumor Immune Response ImmuneGenes->ImmuneResponse Reactivation->TSG Reactivation->ImmuneGenes

Caption: Guadecitabine's mechanism of action.

Entinostat_Pathway Entinostat Entinostat HDACs HDACs (Class I & IV) Entinostat->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription CellCycle Cell Cycle Arrest (e.g., p21) Transcription->CellCycle Apoptosis Apoptosis Genes Transcription->Apoptosis ProlifInhibition Inhibition of Proliferation CellCycle->ProlifInhibition CellDeath Cell Death Apoptosis->CellDeath

Caption: Entinostat's mechanism of action.

Experimental Workflows

The following diagrams outline typical experimental workflows for evaluating the preclinical efficacy of epigenetic modifiers like guadecitabine and entinostat.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines Treatment Drug Treatment (Guadecitabine or Entinostat) CellLines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Mechanism Mechanism of Action (Western Blot, PCR) Treatment->Mechanism IC50 IC50 Determination Viability->IC50 Xenograft Xenograft Model Establishment DrugAdmin Drug Administration Xenograft->DrugAdmin TumorGrowth Tumor Growth Measurement DrugAdmin->TumorGrowth Toxicity Toxicity Assessment DrugAdmin->Toxicity Efficacy Efficacy Evaluation (TGI, Survival) TumorGrowth->Efficacy

Caption: General preclinical experimental workflow.

Logical Relationships: A Comparative Overview

This diagram illustrates the logical flow from the molecular targets of guadecitabine and entinostat to their ultimate anti-tumor effects, highlighting their distinct yet potentially complementary roles.

Logical_Relationship cluster_guadecitabine Guadecitabine cluster_entinostat Entinostat G_Target DNMT1 G_Effect DNA Hypomethylation G_Target->G_Effect Inhibition G_Outcome Gene Reactivation G_Effect->G_Outcome AntiTumor Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest, Immune Modulation) G_Outcome->AntiTumor E_Target HDACs E_Effect Histone Hyperacetylation E_Target->E_Effect Inhibition E_Outcome Altered Gene Expression E_Effect->E_Outcome E_Outcome->AntiTumor

References

A Comparative Analysis of Guadecitabine and 5-azacytidine: Demethylation Efficiency and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the demethylation efficiency of Guadecitabine (SGI-110) and 5-azacytidine, supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons, and provide detailed experimental methodologies to aid in the design and interpretation of preclinical and clinical studies.

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various cancers. The covalent addition of a methyl group to cytosine residues in DNA, primarily at CpG dinucleotides, is catalyzed by DNA methyltransferases (DNMTs). Hypermethylation of promoter regions of tumor suppressor genes can lead to their silencing and contribute to tumorigenesis. Reversing this process with DNMT inhibitors has emerged as a promising therapeutic strategy.

5-azacytidine and its deoxy-analog, decitabine, were the first generation of hypomethylating agents to receive FDA approval for the treatment of myelodysplastic syndromes (MDS). Guadecitabine (SGI-110) is a second-generation DNMT inhibitor designed to overcome some of the limitations of its predecessors. This guide provides a detailed comparison of the demethylation efficiency and key characteristics of Guadecitabine and 5-azacytidine.

Mechanism of Action: A Tale of Two Analogs

Both Guadecitabine and 5-azacytidine are nucleoside analogs that interfere with the normal DNA methylation process. However, their chemical structures and metabolic pathways lead to distinct pharmacological profiles.

5-azacytidine is a ribonucleoside analog that, after cellular uptake, is phosphorylated and can be incorporated into both RNA and, to a lesser extent, DNA. Its incorporation into DNA is dependent on its conversion to the deoxyribose form by ribonucleotide reductase. Once in the DNA, it forms a covalent adduct with DNMTs, trapping the enzyme and leading to its degradation. This results in a passive loss of methylation patterns during subsequent rounds of DNA replication.

Guadecitabine is a dinucleotide composed of decitabine (5-aza-2'-deoxycytidine) and a deoxyguanosine, linked by a phosphodiester bond. This unique structure renders it resistant to degradation by cytidine deaminase, an enzyme that rapidly inactivates decitabine in the body. Following subcutaneous administration, Guadecitabine is slowly hydrolyzed, leading to a prolonged and sustained release of its active metabolite, decitabine. Decitabine, being a deoxyribonucleoside analog, is directly incorporated into DNA, where it traps DNMTs, leading to their degradation and subsequent DNA hypomethylation.[1][2]

The primary target for both drugs is DNMT1, the maintenance methyltransferase responsible for copying methylation patterns to newly synthesized DNA strands during replication.[3] By inhibiting DNMT1, these agents prevent the methylation of hemimethylated DNA, resulting in a progressive and global demethylation of the genome.

Mechanism of DNMT Inhibition by Guadecitabine and 5-azacytidine cluster_guadecitabine Guadecitabine (SGI-110) cluster_azacytidine 5-azacytidine Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Slow Hydrolysis (Resistant to Cytidine Deaminase) dCTP_analog Decitabine Triphosphate Decitabine->dCTP_analog Phosphorylation DNA_Replication DNA Replication dCTP_analog->DNA_Replication 5-azacytidine 5-azacytidine 5-aza-dCTP 5-aza-deoxycytidine Triphosphate 5-azacytidine->5-aza-dCTP Phosphorylation & Ribonucleotide Reductase RNA_incorporation Incorporation into RNA 5-azacytidine->RNA_incorporation 5-aza-dCTP->DNA_Replication DNMT1_trapping DNMT1 Trapping & Covalent Adduct Formation DNA_Replication->DNMT1_trapping DNMT1_degradation Proteasomal Degradation of DNMT1 DNMT1_trapping->DNMT1_degradation Passive_Demethylation Passive Demethylation during subsequent replication DNMT1_degradation->Passive_Demethylation Gene_Re-expression Tumor Suppressor Gene Re-expression Passive_Demethylation->Gene_Re-expression

Mechanism of Action of Guadecitabine and 5-azacytidine.

Quantitative Comparison of Demethylation Efficiency

Direct, head-to-head comparisons of Guadecitabine and 5-azacytidine in the same experimental setting are limited in the published literature. However, studies comparing the active metabolite of Guadecitabine, decitabine, with 5-azacytidine provide valuable insights into their relative potencies.

ParameterGuadecitabine (via Decitabine)5-azacytidineCell Line(s)Reference
Concentration for Maximal LINE-1 Demethylation ~0.3 µM (as Decitabine)~1 µMKG-1a, THP-1 (AML)[2]
Concentration for Complete DNMT1 Depletion 0.1–0.3 µM (as Decitabine)1 µMKG-1a, THP-1 (AML)[2]
IC50 for DNMT1 Inhibition Data not directly available for Guadecitabine0.019 µg/ml (ID50 in L1210 cells)L1210 (Leukemia)[4]
p16 Gene Demethylation Effective at inducing demethylationEffective at inducing demethylationT24 (Bladder Cancer)[5]

Note: The data for Guadecitabine is primarily based on studies using its active metabolite, decitabine. The prolonged exposure to decitabine achieved with Guadecitabine administration may lead to enhanced demethylation in vivo compared to equimolar doses of decitabine.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the demethylation efficiency of Guadecitabine and 5-azacytidine.

In Vitro Cell Treatment for Demethylation Analysis

This protocol outlines a general procedure for treating cancer cell lines with Guadecitabine or 5-azacytidine to assess their impact on DNA methylation.

Experimental Workflow for In Vitro Demethylation Assay Cell_Seeding Seed cancer cells at an appropriate density (e.g., 1-5 x 10^5 cells/well in a 6-well plate) Incubation_1 Incubate for 24 hours to allow for cell attachment Cell_Seeding->Incubation_1 Drug_Treatment Treat cells with varying concentrations of Guadecitabine or 5-azacytidine. Include a vehicle control (e.g., DMSO or PBS). Incubation_1->Drug_Treatment Incubation_2 Incubate for 48-72 hours. Replace media with fresh drug every 24 hours. Drug_Treatment->Incubation_2 Cell_Harvesting Harvest cells by trypsinization or scraping Incubation_2->Cell_Harvesting DNA_Extraction Extract genomic DNA using a commercial kit Cell_Harvesting->DNA_Extraction Bisulfite_Conversion Perform bisulfite conversion of genomic DNA DNA_Extraction->Bisulfite_Conversion Methylation_Analysis Analyze DNA methylation levels using techniques such as: - Pyrosequencing (e.g., for LINE-1) - Methylation-specific PCR (MSP) - Whole-genome bisulfite sequencing (WGBS) Bisulfite_Conversion->Methylation_Analysis

Workflow for assessing demethylation in cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Guadecitabine (SGI-110)

  • 5-azacytidine

  • Vehicle control (e.g., DMSO or sterile PBS)

  • 6-well tissue culture plates

  • Genomic DNA extraction kit

  • Bisulfite conversion kit

  • Reagents and equipment for downstream methylation analysis (e.g., PCR, pyrosequencer)

Procedure:

  • Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Adherence: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare fresh stock solutions of Guadecitabine and 5-azacytidine in the appropriate solvent (e.g., DMSO or PBS) immediately before use.

  • Treatment: Aspirate the old media and add fresh media containing the desired concentrations of Guadecitabine, 5-azacytidine, or the vehicle control. A typical concentration range to test for in vitro studies is 0.1 to 10 µM.

  • Incubation: Incubate the cells for 48 to 72 hours. To maintain drug activity, it is recommended to replace the media with fresh drug-containing media every 24 hours.

  • Cell Harvesting: After the treatment period, wash the cells with PBS and harvest them using standard methods (e.g., trypsinization).

  • DNA Extraction and Analysis: Extract genomic DNA from the cell pellets using a commercial kit. Proceed with bisulfite conversion and subsequent DNA methylation analysis.

Global DNA Methylation Analysis by LINE-1 Pyrosequencing

Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons are heavily methylated in normal somatic tissues, and their methylation level is considered a surrogate marker for global DNA methylation. A decrease in LINE-1 methylation is indicative of genome-wide hypomethylation.

Materials:

  • Bisulfite-converted genomic DNA

  • PCR primers for LINE-1 (one biotinylated)

  • Pyrosequencing primers for LINE-1

  • PCR master mix

  • Streptavidin-sepharose beads

  • Pyrosequencer and associated reagents

Procedure:

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a biotinylated primer to label one strand of the PCR product.

  • Immobilization: Capture the biotinylated PCR products on streptavidin-coated sepharose beads.

  • Strand Separation: Denature the PCR product to obtain single-stranded DNA bound to the beads.

  • Primer Annealing: Anneal the pyrosequencing primer to the single-stranded template.

  • Pyrosequencing: Perform pyrosequencing to quantify the percentage of methylation at specific CpG sites within the LINE-1 element. The instrument dispenses dNTPs sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated. The methylation percentage is calculated based on the ratio of cytosine to thymine at the CpG site.

Signaling Pathways and Cellular Consequences

The inhibition of DNMT1 by Guadecitabine and 5-azacytidine triggers a cascade of cellular events that ultimately contribute to their anti-tumor activity.

Cellular Consequences of DNMT Inhibition DNMT_Inhibitor Guadecitabine or 5-azacytidine DNMT1_Inhibition DNMT1 Inhibition DNMT_Inhibitor->DNMT1_Inhibition DNA_Hypomethylation Global DNA Hypomethylation DNMT1_Inhibition->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene (e.g., p16) Reactivation DNA_Hypomethylation->TSG_Reactivation Differentiation Cellular Differentiation DNA_Hypomethylation->Differentiation Immune_Modulation Immune Modulation (e.g., upregulation of tumor antigens) DNA_Hypomethylation->Immune_Modulation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis Anti-Tumor_Effect Anti-Tumor Effect Cell_Cycle_Arrest->Anti-Tumor_Effect Apoptosis->Anti-Tumor_Effect Differentiation->Anti-Tumor_Effect Immune_Modulation->Anti-Tumor_Effect

Downstream effects of DNMT inhibition.

The re-expression of silenced tumor suppressor genes can lead to the induction of cell cycle arrest, apoptosis, and cellular differentiation. For instance, demethylation of the p16INK4a promoter can restore its expression, leading to the inhibition of cyclin-dependent kinases and subsequent cell cycle arrest.[5] Furthermore, DNA hypomethylation can also lead to the upregulation of tumor-associated antigens, making cancer cells more visible to the immune system and potentially enhancing the efficacy of immunotherapies.

Conclusion and Future Directions

Guadecitabine and 5-azacytidine are potent DNA methyltransferase inhibitors with demonstrated clinical activity in hematological malignancies. Guadecitabine, as a second-generation agent, offers the advantage of resistance to cytidine deaminase degradation, resulting in a more prolonged exposure to its active metabolite, decitabine. This may translate to enhanced demethylation and improved clinical outcomes, although further direct comparative studies are needed to definitively establish its superiority.

The choice between these agents in a research or clinical setting will depend on the specific context, including the tumor type, the desired pharmacokinetic profile, and the potential for combination therapies. Future research should focus on direct, quantitative comparisons of Guadecitabine and 5-azacytidine across a range of cancer models to better delineate their relative demethylation efficiencies and to identify predictive biomarkers that can guide patient selection for these important epigenetic therapies.

References

Guadecitabine vs. Decitabine: A Head-to-Head In Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vivo performance of Guadecitabine (SGI-110) and its parent compound, Decitabine. We will delve into the key structural differences that influence their pharmacokinetic and pharmacodynamic profiles, and present comparative data from pivotal clinical trials.

At a Glance: Key Differences and Rationale

Guadecitabine is a next-generation hypomethylating agent designed to overcome the limitations of decitabine.[1][2] It is a dinucleotide composed of decitabine and deoxyguanosine, a structure that confers resistance to degradation by the enzyme cytidine deaminase.[1][3][4] This resistance allows for a more prolonged in vivo exposure to the active metabolite, decitabine, following subcutaneous administration, which may lead to enhanced therapeutic activity and a more favorable toxicity profile by avoiding high peak plasma concentrations.[1][5]

Mechanism of Action: A Shared Pathway with a Different Entry

Both guadecitabine and decitabine exert their antineoplastic effects through the inhibition of DNA methyltransferase (DNMT), leading to DNA hypomethylation and the re-expression of tumor suppressor genes.[3][6] Following administration, guadecitabine is gradually cleaved to release its active metabolite, decitabine.[4] Decitabine is then phosphorylated and incorporated into DNA, where it traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the genome. This process ultimately results in cell cycle arrest, primarily at the S-phase, and apoptosis of cancer cells.[3][6]

Mechanism_of_Action cluster_0 Drug Administration & Metabolism cluster_1 Cellular Action Guadecitabine Guadecitabine (Subcutaneous) Decitabine_active Decitabine (Active Metabolite) Guadecitabine->Decitabine_active Slow Release Cytidine Deaminase Resistant to Cytidine Deaminase Guadecitabine->Cytidine Deaminase Decitabine_IV Decitabine (Intravenous) Decitabine_IV->Decitabine_active Degradation Degradation by Cytidine Deaminase Decitabine_IV->Degradation Phosphorylation Phosphorylation Decitabine_active->Phosphorylation DNA_Incorporation Incorporation into DNA Phosphorylation->DNA_Incorporation DNMT_Trapping DNMT Trapping DNA_Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Re-expression Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Gene_Re-expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Guadecitabine and Decitabine.

Pharmacokinetic Profile: Prolonged Exposure with Guadecitabine

Pharmacokinetic studies have demonstrated that subcutaneous administration of guadecitabine leads to a longer half-life and exposure window of its active metabolite, decitabine, compared to intravenous decitabine.[7] This is accompanied by a lower maximum plasma concentration (Cmax), which may contribute to a reduction in peak-related toxicities.[1][7]

ParameterGuadecitabine (Subcutaneous)Decitabine (Intravenous)
Route of Administration SubcutaneousIntravenous
Metabolism Resistant to cytidine deaminase degradation, slow release of decitabine.[1][4]Susceptible to rapid degradation by cytidine deaminase.[4]
Half-life of Active Metabolite LongerShorter[2]
Exposure (AUC) of Active Metabolite HigherLower[5]
Peak Plasma Concentration (Cmax) Lower[1]Higher

Clinical Efficacy in Hematological Malignancies

Guadecitabine has been extensively studied in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The following tables summarize key efficacy data from comparative clinical trials.

ASTRAL-1 Phase 3 Study: Newly Diagnosed AML

A global, randomized phase 3 study (ASTRAL-1) compared guadecitabine with a preselected treatment choice (TC) of azacitidine, decitabine, or low-dose cytarabine in patients with newly diagnosed AML who were unfit for intensive chemotherapy.[4][8][9]

EndpointGuadecitabine (n=408)Treatment Choice (n=407)P-value
Complete Remission (CR) Rate 19%17%0.48[4][9]
Median Overall Survival (OS) 7.1 months8.5 months0.73[9]
1-Year Survival Rate 37%36%N/A[4][9]
2-Year Survival Rate 18%14%N/A[4][9]
Median OS in patients with ≥4 cycles 15.6 months13.0 months0.02[4][8]

Note: In the Treatment Choice arm, 43% of patients received decitabine and 42% received azacitidine.[10]

Phase 2 Study in Treatment-Naïve AML

A phase 2 study evaluated different doses and schedules of guadecitabine in treatment-naïve AML patients.

RegimenComposite Complete Response (CRc) Rate
60 mg/m² 5-day 54%
90 mg/m² 5-day 59%
60 mg/m² 10-day 50%

Data from a multicenter, open-label, phase 2 study.[11]

Safety and Tolerability

The safety profiles of guadecitabine and decitabine are generally similar, with myelosuppression being a key toxicity.

Adverse Event (Grade ≥3)Guadecitabine (ASTRAL-1)Treatment Choice (ASTRAL-1)
Any Grade ≥3 AE 92%88%
Febrile Neutropenia Higher with GuadecitabineLower with Treatment Choice
Neutropenia Higher with GuadecitabineLower with Treatment Choice
Pneumonia Higher with GuadecitabineLower with Treatment Choice

Data from the ASTRAL-1 Phase 3 study.[4][9]

In a phase 1 study of guadecitabine, the most common Grade ≥3 adverse events were febrile neutropenia (41%), pneumonia (29%), thrombocytopenia (25%), anemia (25%), and sepsis (17%).[7]

Experimental Protocols

ASTRAL-1 Phase 3 Trial (NCT02348489)
  • Study Design: Multicenter, randomized, open-label, phase 3 trial.

  • Patient Population: Patients with newly diagnosed AML unfit for intensive chemotherapy.

  • Randomization: 1:1 to either guadecitabine or investigator's preselected treatment choice.

  • Treatment Arms:

    • Guadecitabine: 60 mg/m² per day administered subcutaneously on days 1 to 5 of a 28-day cycle.[4]

    • Treatment Choice:

      • Decitabine: 20 mg/m² per day as a 1-hour intravenous infusion on days 1 to 5 of a 28-day cycle.[4]

      • Azacitidine: 75 mg/m² per day via intravenous infusion or subcutaneous injection on days 1 to 7 of a 28-day cycle.[4]

      • Low-Dose Cytarabine (LDAC): 20 mg subcutaneously twice daily on days 1 to 10 of a 28-day cycle.[4]

  • Primary Endpoints: Complete remission rate and overall survival.[8]

Experimental_Workflow_ASTRAL-1 cluster_0 Patient Screening and Enrollment cluster_1 Treatment Arms (28-day cycles) cluster_2 Follow-up and Analysis Eligibility Patient with Newly Diagnosed AML (Unfit for Intensive Chemo) Informed_Consent Informed Consent Eligibility->Informed_Consent Pre-selection Investigator Pre-selects Treatment Choice (TC) Informed_Consent->Pre-selection Randomization 1:1 Randomization Pre-selection->Randomization Guadecitabine_Arm Guadecitabine 60 mg/m²/day SC Days 1-5 Randomization->Guadecitabine_Arm TC_Arm Treatment Choice (Decitabine, Azacitidine, or LDAC) Standard Regimens Randomization->TC_Arm Response_Assessment Response Assessment (CR, etc.) Survival_Monitoring Overall Survival Monitoring Response_Assessment->Survival_Monitoring Safety_Evaluation Adverse Event Monitoring Survival_Monitoring->Safety_Evaluation Data_Analysis Statistical Analysis of Endpoints Safety_Evaluation->Data_Analysis

Caption: ASTRAL-1 clinical trial workflow.

Conclusion

Guadecitabine represents a rational second-generation hypomethylating agent, designed for prolonged exposure to its active metabolite, decitabine. While large phase 3 trials in the overall population of treatment-naïve AML patients did not demonstrate superior efficacy of guadecitabine over standard treatment choices, including decitabine, there is evidence of potential benefit in patients who are able to receive multiple treatment cycles.[4][8] The pharmacokinetic profile of guadecitabine, characterized by a longer half-life and lower peak concentrations of decitabine, is a distinct feature. The safety profiles of guadecitabine and decitabine are comparable, with myelosuppression being the primary dose-limiting toxicity. Further research may identify specific patient populations who would derive the most benefit from the unique pharmacological properties of guadecitabine.

References

Validating the On-Target Effects of Guadecitabine Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Guadecitabine sodium's on-target performance with other DNA methyltransferase (DNMT) inhibitors, supported by experimental data. We delve into the methodologies for validating its effects and visualize the key molecular interactions and experimental workflows.

On-Target Efficacy: A Head-to-Head Comparison

Guadecitabine (SGI-110) is a next-generation hypomethylating agent designed to deliver a longer and more controlled exposure to its active metabolite, decitabine. This design aims to overcome the rapid degradation of first-generation DNMT inhibitors. The on-target effect of these agents is primarily the inhibition of DNA methyltransferases, leading to the reversal of aberrant hypermethylation of CpG islands in gene promoter regions and subsequent re-expression of silenced tumor suppressor genes.

Global DNA Demethylation

A key measure of on-target activity is the extent of global DNA demethylation, often assessed by analyzing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are heavily methylated in normal cells and serve as a surrogate for global methylation levels.

AgentDemethylation Level (LINE-1)Cell Line/Study PopulationCitation
Guadecitabine ~25% or higher mean maximum demethylationPatients with relapsed or refractory AML[1]
12.3% maximum demethylation in peripheral blood (day 8)Patients with higher-risk MDS and low blast count AML after azacitidine failure[2]
Decitabine ~18% demethylationPublished data compilation[1]
51.2% to 43.7% median decrease in tumor DNA methylationPatients with refractory solid tumors and lymphomas[3]
Azacitidine ~7% demethylationPublished data compilation[1]
6% of methylated CpG sites demethylatedHCT116 colon cancer cells[4]
Gene-Specific Demethylation and Re-expression

The therapeutic benefit of DNMT inhibitors is largely attributed to the reactivation of specific tumor suppressor genes silenced by promoter hypermethylation.

GeneAgentDemethylation & Re-expression FindingsCitation
p16 (CDKN2A) GuadecitabineInduces re-expression of p16 in cancer cell lines.[5][6]
DecitabineTumor p16 promoter hypermethylation was rare in the studied cohort, and scores did not increase.[3]
RASSF1A AzacitidineReverses RASSF1A gene's methylation status and recovers mRNA and protein expression.[7]
DecitabineCompletely reversed hypermethylation at 5.0µmol/L in retinoblastoma cells.[8]
CDH1 (E-cadherin) GuadecitabineAssociated with re-expression in hepatocellular carcinoma.[6]

Experimental Protocols for On-Target Validation

Validating the on-target effects of Guadecitabine and other DNMT inhibitors relies on precise measurement of DNA methylation and gene expression.

Quantification of DNA Methylation by Pyrosequencing

Pyrosequencing provides a quantitative, real-time analysis of DNA methylation at specific CpG sites.

1. Bisulfite Conversion of Genomic DNA:

  • Extract genomic DNA from cells or tissues of interest.

  • Treat 1 µg of DNA with sodium bisulfite using a commercially available kit (e.g., EpiTect Bisulfite Kit, Qiagen). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Purify the bisulfite-converted DNA according to the manufacturer's protocol.

2. PCR Amplification:

  • Design PCR primers specific to the bisulfite-converted DNA sequence of the target region (e.g., a CpG island in a gene promoter). One of the PCR primers should be biotinylated to allow for subsequent purification.

  • Perform PCR using a high-fidelity polymerase suitable for bisulfite-treated DNA. A typical PCR program consists of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

3. Pyrosequencing Reaction:

  • Immobilize the biotinylated PCR product on streptavidin-coated beads.

  • Wash and denature the captured DNA to yield single-stranded templates.

  • Anneal a sequencing primer to the template DNA upstream of the CpG sites of interest.

  • Perform the pyrosequencing reaction on a pyrosequencing instrument (e.g., PyroMark Q24, Qiagen). Nucleotides are dispensed sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine (methylated) to thymine (converted from unmethylated cytosine).

Quantification of Gene Expression by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the re-expression of genes silenced by methylation.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from treated and untreated cells or tissues using a suitable method (e.g., TRIzol reagent).

  • Assess RNA quality and quantity.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative PCR:

  • Design qPCR primers specific to the target gene's mRNA sequence.

  • Perform qPCR using a SYBR Green or probe-based detection method on a real-time PCR system.

  • Include a reference gene (e.g., GAPDH, ACTB) for normalization.

  • The relative gene expression is calculated using the ΔΔCt method, comparing the expression in treated samples to untreated controls.

Visualizing the Molecular Landscape

Mechanism of Action of Guadecitabine

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine. This structure protects it from degradation by cytidine deaminase, leading to a prolonged intracellular release of its active metabolite, decitabine triphosphate.[9]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Guadecitabine Guadecitabine (SGI-110) Guadecitabine_in Guadecitabine Guadecitabine->Guadecitabine_in Uptake Decitabine Decitabine Guadecitabine_in->Decitabine Enzymatic Cleavage dCTP Decitabine Triphosphate (Active Metabolite) Decitabine->dCTP Phosphorylation DNA_inc Incorporation into DNA dCTP->DNA_inc DNMT1_trap DNMT1 Trapping & Degradation DNA_inc->DNMT1_trap Hypomethylation DNA Hypomethylation DNMT1_trap->Hypomethylation

Caption: Mechanism of action of Guadecitabine.

Experimental Workflow for On-Target Validation

This workflow outlines the key steps to validate the on-target effects of a DNMT inhibitor like Guadecitabine.

G cluster_treatment Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_results Data Interpretation start Cancer Cell Line treatment Treat with Guadecitabine (or other DNMTi) start->treatment control Untreated Control start->control gDNA Genomic DNA Extraction treatment->gDNA RNA Total RNA Extraction treatment->RNA control->gDNA control->RNA bisulfite Bisulfite Conversion gDNA->bisulfite cDNA cDNA Synthesis RNA->cDNA pyro Pyrosequencing bisulfite->pyro methylation Quantify DNA Methylation Change pyro->methylation qPCR RT-qPCR cDNA->qPCR expression Quantify Gene Re-expression qPCR->expression correlation Correlate Demethylation with Gene Expression methylation->correlation expression->correlation

Caption: Experimental workflow for validating on-target effects.

Reactivation of the p53 and RB Signaling Pathways

DNA hypomethylation induced by Guadecitabine can lead to the re-expression of silenced tumor suppressor genes that are key components of the p53 and Retinoblastoma (RB) pathways, restoring critical cell cycle control and apoptotic functions.

G cluster_drug DNMT Inhibition cluster_epigenetic Epigenetic Regulation cluster_genes Tumor Suppressor Genes cluster_pathways Signaling Pathways Guadecitabine Guadecitabine DNMT1 DNMT1 Guadecitabine->DNMT1 inhibits Hypermethylation Promoter Hypermethylation DNMT1->Hypermethylation maintains p16 p16 (CDKN2A) Hypermethylation->p16 silences p14ARF p14ARF Hypermethylation->p14ARF silences RASSF1A RASSF1A Hypermethylation->RASSF1A silences RB_pathway RB Pathway p16->RB_pathway activates p53_pathway p53 Pathway p14ARF->p53_pathway stabilizes p53 Apoptosis Apoptosis RASSF1A->Apoptosis promotes CellCycleArrest Cell Cycle Arrest RB_pathway->CellCycleArrest induces G1 arrest p53_pathway->Apoptosis p53_pathway->CellCycleArrest

Caption: Reactivation of p53 and RB pathways.

References

Navigating Resistance: A Comparative Guide to Guadecitabine and Other Hypomethylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to hypomethylating agents (HMAs) like azacitidine and decitabine presents a significant challenge in the treatment of myeloid malignancies. Guadecitabine (SGI-110), a next-generation HMA, was developed to overcome some of the limitations of its predecessors. This guide provides an objective comparison of guadecitabine with other HMAs, focusing on the critical aspect of cross-resistance, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanisms of Action and Resistance: A Comparative Overview

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine, a design that renders it resistant to degradation by cytidine deaminase (CDA).[1][2][3] CDA rapidly metabolizes decitabine, limiting its in vivo exposure.[2] By resisting CDA, guadecitabine provides a more sustained release of its active metabolite, decitabine, leading to prolonged exposure of cancer cells to the drug.[1][4][5]

First-generation HMAs, azacitidine and decitabine, require intracellular phosphorylation to become active and subsequently incorporate into DNA or RNA, leading to the depletion of DNA methyltransferase 1 (DNMT1) and subsequent hypomethylation.[6][7] Resistance to these agents can arise from various mechanisms, including alterations in drug metabolism and transport.[8][9] Studies have shown that both distinct and overlapping mechanisms of resistance exist between azacitidine and guadecitabine.[10][11]

Comparative Efficacy in HMA-Failed Patients

Clinical studies have evaluated the efficacy of guadecitabine in patients with myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML) who have previously failed treatment with other HMAs.

Study/Patient PopulationTreatment ArmOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)Citation(s)
Phase II Study (Higher-Risk MDS/Low Blast Count AML after Azacitidine Failure) Guadecitabine14.3%2 (out of 56 patients)7.1 months[4][12]
ASTRAL-2 Phase III Trial (Relapsed/Refractory AML) Guadecitabine27% (CR+CRi)13%6.4 months[13][14][15]
Treatment Choice (Investigator's choice of therapy)14% (CR+CRi)-5.4 months[14][15]
ASTRAL-1 Phase III Trial (Treatment-Naïve AML unfit for Intensive Chemotherapy) Guadecitabine-19%7.1 months[5]
Treatment Choice (Azacitidine, Decitabine, or Low-Dose Cytarabine)-17%8.5 months[5]

CRi: Complete remission with incomplete hematologic recovery

In a phase II study of high-risk MDS and low blast count AML patients who were refractory or had relapsed after azacitidine, guadecitabine treatment resulted in a modest overall response rate, but responders had a notable median OS of 17.9 months.[4] The ASTRAL-2 phase III trial in relapsed/refractory AML showed a significantly higher rate of complete remission plus complete remission with incomplete hematologic recovery for guadecitabine compared to the physician's treatment choice.[14][15] However, this did not translate into a statistically significant improvement in overall survival for the entire study population.[14][15]

Preclinical Evidence of Differential Activity

Preclinical studies have demonstrated guadecitabine's potential to overcome resistance mechanisms. In hepatocellular carcinoma (HCC) cell lines, guadecitabine, unlike decitabine, was able to block cell growth in models overexpressing macroH2A1 histones and with high levels of CDA.[2] Furthermore, comparative analysis of demethylating activity in melanoma and hematological cancer cell lines showed that guadecitabine induced the highest average global demethylation, as measured by LINE-1 methylation, compared to decitabine and azacitidine.[16]

Cell LinesTreatment (1 µM)Mean LINE-1 Demethylation (%)Citation
Melanoma (n=14) Guadecitabine19.2[16]
Decitabine14.0[16]
Azacitidine14.3[16]
Hematological (n=10) Guadecitabine43.0[16]
Decitabine33.0[16]
Azacitidine39.2[16]

Experimental Protocols

CRISPR/Cas9 Screening for HMA Resistance

To identify genes that mediate resistance to HMAs, a genome-wide CRISPR/Cas9 knockout screen can be performed.

  • Library Transduction: A human AML cell line (e.g., MOLM-13) is transduced with a lentiviral single-guide RNA (sgRNA) library targeting all protein-coding genes.

  • Drug Selection: The transduced cell population is then treated with a lethal dose of either azacitidine or guadecitabine.

  • Resistance Analysis: Cells that survive the drug treatment are harvested. Genomic DNA is extracted, and the sgRNA cassettes are amplified by PCR.

  • Sequencing and Data Analysis: The amplified sgRNAs are sequenced, and the abundance of each sgRNA in the drug-treated population is compared to a vehicle-treated control population. Genes whose sgRNAs are enriched in the drug-treated population are identified as potential resistance genes.

Quantitative Methylation-Specific PCR (qMSP) for LINE-1

This method is used to quantify global DNA methylation changes.

  • DNA Extraction and Bisulfite Conversion: Genomic DNA is extracted from treated and untreated cells. The DNA is then subjected to bisulfite conversion, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Primer Design: Two pairs of primers are designed for the LINE-1 repetitive element: one pair specific for the methylated sequence and another for the unmethylated sequence.

  • Real-Time PCR: Quantitative PCR is performed using the bisulfite-converted DNA as a template with each primer pair.

  • Data Analysis: The percentage of methylation is calculated based on the relative abundance of the methylated and unmethylated PCR products, often using the 2-ΔΔCt method, with a fully methylated and a fully unmethylated DNA sample as controls.

Visualizing the Pathways

HMA_Metabolism_and_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_phosphorylation Phosphorylation cluster_incorporation Incorporation Guadecitabine Guadecitabine Guadecitabine_in Guadecitabine Guadecitabine->Guadecitabine_in hENT1/hCNT CDA CDA (Cytidine Deaminase) Azacitidine Azacitidine Azacitidine_in Azacitidine Azacitidine->Azacitidine_in hENT1/hCNT Decitabine Decitabine Decitabine_in Decitabine Decitabine->Decitabine_in hENT1/hCNT Decitabine->CDA Degradation Decitabine_active Decitabine (active metabolite) Guadecitabine_in->Decitabine_active Slow Cleavage DAC_MP DAC-MP Decitabine_active->DAC_MP AZA_MP AZA-MP Azacitidine_in->AZA_MP UCK1/2 Decitabine_in->DAC_MP DCK AZA_DP AZA-DP AZA_MP->AZA_DP AZA_TP AZA-TP AZA_DP->AZA_TP DAC_DP DAC-DP AZA_DP->DAC_DP RRM1/2 RNA_inc RNA Incorporation AZA_TP->RNA_inc DAC_MP->DAC_DP DAC_TP DAC-TP DAC_DP->DAC_TP DNA_inc DNA Incorporation DAC_TP->DNA_inc DNMT1_trap DNMT1 Trapping & Degradation DNA_inc->DNMT1_trap Hypomethylation DNA Hypomethylation DNMT1_trap->Hypomethylation Gene_re_expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_re_expression

Caption: Metabolism and action of HMAs.

Experimental_Workflow start AML Cell Line (e.g., MOLM-13) transduction Transduce with CRISPR sgRNA Library start->transduction selection Treat with Guadecitabine or Azacitidine transduction->selection surviving_cells Harvest Surviving (Resistant) Cells selection->surviving_cells dna_extraction Genomic DNA Extraction surviving_cells->dna_extraction pcr PCR Amplification of sgRNAs dna_extraction->pcr sequencing Next-Generation Sequencing pcr->sequencing analysis Bioinformatic Analysis: Identify Enriched sgRNAs sequencing->analysis end Candidate Resistance Genes analysis->end

Caption: CRISPR screen for HMA resistance.

Cross_Resistance_Logic cluster_resistance Resistance Mechanisms cluster_hm_agents Hypomethylating Agents CDA High Cytidine Deaminase (CDA) Expression Guadecitabine Guadecitabine CDA->Guadecitabine No Resistance (CDA-resistant) Decitabine Decitabine CDA->Decitabine Confers Resistance DCK Deoxycytidine Kinase (DCK) Deficiency DCK->Guadecitabine Confers Resistance DCK->Decitabine Confers Resistance Transport Altered Nucleoside Transporters (hENT/hCNT) Transport->Guadecitabine Confers Resistance Transport->Decitabine Confers Resistance Azacitidine Azacitidine Transport->Azacitidine Confers Resistance

Caption: HMA cross-resistance logic.

Conclusion

Guadecitabine demonstrates a distinct pharmacological profile compared to first-generation HMAs, primarily through its resistance to CDA-mediated degradation. This can lead to more sustained exposure to the active metabolite decitabine. While clinical trials have shown activity for guadecitabine in patients who have failed prior HMA therapy, a definitive survival benefit over standard of care in all patient populations has not been consistently demonstrated. Preclinical data suggests that guadecitabine may be more potent in inducing DNA hypomethylation and can overcome certain resistance mechanisms. The lack of complete cross-resistance suggests that alternating between different HMAs could be a viable strategy for a subset of patients.[10] Further research is needed to identify biomarkers that can predict which patients are most likely to benefit from guadecitabine following the failure of other hypomethylating agents.

References

Guadecitabine vs. Decitabine: A Comparative Review of Preclinical Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of Guadecitabine (SGI-110) and its active metabolite, Decitabine. The information herein is based on available experimental data from animal models and is intended to assist researchers in understanding the toxicological differences between these two DNA methyltransferase inhibitors.

Executive Summary

Guadecitabine, a dinucleotide of decitabine and deoxyguanosine, is designed to be resistant to degradation by cytidine deaminase, leading to a more prolonged exposure to its active component, decitabine, compared to direct administration of decitabine itself.[1][2] This extended exposure profile may influence its safety and efficacy. Preclinical data, primarily from non-human primate studies, suggests that while both agents exhibit myelosuppression as a primary toxicity, Guadecitabine may have a more favorable hematological safety profile, with less severe reductions in blood cell counts compared to equitoxic doses of decitabine. However, comprehensive head-to-head comparative toxicology studies in a variety of animal models are limited in the public domain.

Mechanism of Action

Both Guadecitabine and Decitabine are hypomethylating agents that function by inhibiting DNA methyltransferase (DNMT), leading to the reactivation of tumor suppressor genes. Guadecitabine acts as a prodrug, gradually releasing decitabine.

Figure 1: Mechanism of action for Guadecitabine and Decitabine.

Pharmacokinetics: A Tale of Two Exposures

The key difference in the preclinical setting between Guadecitabine and Decitabine lies in their pharmacokinetic profiles. Subcutaneous administration of Guadecitabine results in a lower maximum plasma concentration (Cmax) and a prolonged exposure (AUC) to decitabine compared to intravenous administration of decitabine.[2] This is attributed to Guadecitabine's resistance to cytidine deaminase, the enzyme that rapidly degrades decitabine.

ParameterGuadecitabine (subcutaneous)Decitabine (intravenous)Animal ModelReference
Active Metabolite DecitabineDecitabineNon-human primates[3]
Exposure (AUC) ProlongedShorterNon-human primates[3]
Max Concentration (Cmax) LowerHigherNon-human primates[2]
Half-life of active metabolite LongerShorterNon-human primates[2]

Comparative Toxicology in Animal Models

Direct, head-to-head comparative toxicology studies between Guadecitabine and Decitabine in animal models are not extensively available in published literature. The most relevant data comes from a study in non-human primates.

Hematological Toxicity

Myelosuppression is a known class effect of DNA hypomethylating agents. In a study involving non-human primates, decitabine was observed to cause more severe hematological toxicity compared to Guadecitabine.

Toxicity ParameterGuadecitabineDecitabineAnimal ModelReference
Hemoglobin Nadir Higher (less severe decrease)Lower (more severe decrease)Non-human primates
Neutrophil Nadir Higher (less severe decrease)Lower (more severe decrease)Non-human primates[3]
Total White Blood Cell Nadir Higher (less severe decrease)Lower (more severe decrease)Non-human primates[3]
Lymphocytopenia Mild to moderateNot specified in direct comparisonRhesus macaques
Organ Toxicity

Detailed comparative organ toxicity data from head-to-head preclinical studies is scarce. Individual studies on Decitabine have reported toxicities in various organs, including the gastrointestinal tract, liver, and testes in rodent and non-rodent models. For Guadecitabine, other than hematological effects, significant organ toxicities have not been prominently reported in the available preclinical literature.

LD50 Values

Lethal Dose 50 (LD50) values from direct comparative studies in the same animal model and under the same conditions are not available in the public domain.

Experimental Protocols

Non-Human Primate Comparative Study

A study in baboons aimed to compare the biological activity and toxicity of Guadecitabine and Decitabine.

  • Animal Model: Anemic baboons (hematocrit reduced to 20% through bleeding).

  • Dosing:

    • Decitabine: 0.5 mg/kg intravenously for 9 days.

    • Guadecitabine (SGI-110): 1 mg/kg subcutaneously for 9 days.

  • Endpoints:

    • Pharmacokinetics: Area Under the Curve (AUC) of decitabine.

    • Pharmacodynamics: Fetal hemoglobin (HgF) induction and gene promoter methylation.

    • Toxicology: Complete blood counts (hemoglobin, neutrophils, total white blood cells).

  • Key Findings: Guadecitabine-treated animals exhibited less severe decreases in hemoglobin, neutrophil, and total white blood cell counts compared to those treated with decitabine.[3]

Experimental_Workflow start Start: Anemic Baboon Model dosing Dosing Regimen (9 days) start->dosing guadecitabine Guadecitabine (1 mg/kg SC) dosing->guadecitabine decitabine Decitabine (0.5 mg/kg IV) dosing->decitabine monitoring Monitoring guadecitabine->monitoring decitabine->monitoring pk_pd Pharmacokinetics (AUC) Pharmacodynamics (HgF, Methylation) monitoring->pk_pd toxicity Hematological Toxicity (CBC) monitoring->toxicity end End: Comparative Analysis pk_pd->end toxicity->end

Figure 2: Workflow of the comparative study in non-human primates.

Discussion and Conclusion

The available preclinical data, though limited in direct head-to-head comparisons, suggests that Guadecitabine may possess a more favorable safety profile than Decitabine, particularly concerning hematological toxicity in non-human primates.[3] This is likely attributable to its distinct pharmacokinetic properties, which result in a more sustained, lower-level exposure to the active metabolite decitabine. The gradual release of decitabine from Guadecitabine may avoid the high peak concentrations associated with intravenous decitabine administration, which are thought to contribute to its toxicity.

References

Validating Guadecitabine-Induced Gene Expression: A Comparative Guide to qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guadecitabine (SGI-110), a second-generation DNA methyltransferase inhibitor (DNMTi), has demonstrated promising clinical activity in various malignancies. Its mechanism of action involves the inhibition of DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes. Quantitative real-time polymerase chain reaction (qPCR) is a crucial technique for validating these guadecitabine-induced gene expression changes. This guide provides a comparative overview of guadecitabine's effects on gene expression, detailed experimental protocols for qPCR validation, and visual representations of the associated cellular pathways.

Performance Comparison: Guadecitabine vs. Other DNMTis

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine, a design that confers resistance to degradation by cytidine deaminase and results in a longer in vivo exposure to its active metabolite, decitabine.[1] This prolonged exposure may contribute to a more potent and sustained induction of gene expression compared to first-generation DNMTis like decitabine and azacitidine.

While both guadecitabine and first-generation DNMTis induce global DNA hypomethylation and subsequent gene re-expression, studies suggest distinct effects on gene expression profiles. For instance, a direct comparison between azacitidine and decitabine in acute myeloid leukemia (AML) cell lines revealed largely non-overlapping gene expression profiles, with azacitidine having a greater impact on protein synthesis, potentially due to its incorporation into RNA.[2] Guadecitabine, acting through decitabine, would be expected to have a gene expression signature more aligned with decitabine, but its improved pharmacokinetic profile may lead to a broader and more sustained transcriptional response.

The following table summarizes quantitative data on gene expression changes induced by guadecitabine from a study on prostate cancer cells, as validated by qPCR.

Gene SymbolGene NameFunctionFold Change (Guadecitabine-treated vs. Control)Reference
KMT2A Lysine Methyltransferase 2AHistone methyltransferase, transcriptional coactivator2.83[3]
KMT2C Lysine Methyltransferase 2CHistone methyltransferase, tumor suppressor2.55[3]
KMT2E Lysine Methyltransferase 2EHistone methyltransferase3.44[3]
KMT2H Lysine Methyltransferase 2HHistone methyltransferase2.06[3]
KMT5A Lysine Methyltransferase 5AHistone methyltransferase2.43[3]

Experimental Protocols

Cell Culture and Guadecitabine Treatment
  • Cell Seeding: Plate cancer cells (e.g., prostate cancer cell lines LNCaP, 22Rv1) in appropriate culture dishes at a density that allows for logarithmic growth during the treatment period.

  • Guadecitabine Preparation: Prepare a stock solution of guadecitabine in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentration in cell culture medium.

  • Treatment: Treat cells with guadecitabine at various concentrations (e.g., 5-10 µM) for a specified duration (e.g., 3-7 days). Include a vehicle-treated control group.

  • Cell Harvesting: After the treatment period, harvest the cells for RNA extraction.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure the use of DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure high-quality, non-degraded RNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. A typical reaction includes:

    • Total RNA (e.g., 1 µg)

    • Reverse transcriptase enzyme

    • A mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis

    • dNTPs

    • RNase inhibitor

    • Incubate the reaction mixture according to the manufacturer's protocol.

Quantitative Real-Time PCR (qPCR)
  • Primer Design and Validation: Design gene-specific primers for the target genes of interest and at least two stable reference (housekeeping) genes. Validate primer specificity and efficiency through standard curve analysis and melt curve analysis.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. A typical reaction includes:

    • cDNA template

    • Forward and reverse primers for the target or reference gene

    • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)

    • Nuclease-free water

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by guadecitabine and the experimental workflow for validating gene expression changes.

Guadecitabine_Signaling_Pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_outcomes Cellular Outcomes guadecitabine Guadecitabine DNMT1 DNMT1 Inhibition guadecitabine->DNMT1 DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Gene_Reexpression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Reexpression p53_Pathway p53 Pathway Activation Gene_Reexpression->p53_Pathway Immune_Pathways Immune Pathway Modulation Gene_Reexpression->Immune_Pathways WNT_Pathway WNT/β-catenin Signaling Inhibition Gene_Reexpression->WNT_Pathway Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Pathway->Apoptosis Immune_Pathways->Apoptosis WNT_Pathway->Cell_Cycle_Arrest qPCR_Workflow cluster_treatment Cell Treatment cluster_rna_cdna RNA & cDNA Preparation cluster_qpcr qPCR Analysis cluster_validation Validation Cell_Culture Cancer Cell Culture Guadecitabine_Treatment Guadecitabine Treatment Cell_Culture->Guadecitabine_Treatment Cell_Harvesting Cell Harvesting Guadecitabine_Treatment->Cell_Harvesting RNA_Extraction Total RNA Extraction Cell_Harvesting->RNA_Extraction RNA_QC RNA Quantification & QC RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis Gene_Expression_Validation Validation of Gene Expression Changes Data_Analysis->Gene_Expression_Validation

References

Guadecitabine: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Guadecitabine (SGI-110), a second-generation DNA methyltransferase inhibitor, across various cancer cell lines. Guadecitabine is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, which leads to prolonged in-vivo exposure to its active metabolite, decitabine.[1] This extended exposure is hypothesized to enhance its anti-cancer efficacy by increasing its incorporation into the DNA of rapidly dividing cancer cells.[2] This document summarizes key experimental data on its anti-proliferative and apoptotic effects, details the methodologies used in these studies, and visualizes the underlying molecular pathways.

Quantitative Analysis of Guadecitabine's Anti-Proliferative Effects

The cytotoxic effects of Guadecitabine have been evaluated across a range of cancer cell lines, demonstrating potent activity, particularly in hematological malignancies. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) serves as a key metric for this comparison.

Cancer TypeCell LineIC50 / LC50 (nM)Notes
T-Cell Lymphoma Hut78Low nM rangeGuadecitabine was found to be 10-50 fold more potent than Azacitidine.[3]
Smz1Low nM rangePotent cytotoxicity was observed.[3]
Prostate Cancer LNCaPGrowth InhibitionTreatment with 5 and 10 µM for 5 days inhibited cell proliferation.[4][5]
22Rv1Growth InhibitionSignificant inhibition of tumor growth was observed in vivo.[4]
MDA PCa 2bGrowth InhibitionSignificant inhibition of tumor growth was observed in vivo.[4]
PC-3Growth InhibitionSignificant inhibition of tumor growth was observed in vivo.[4][5]
Pleural Mesothelioma MPP89SensitiveShowed sensitivity to Guadecitabine treatment.[6]

Comparative Analysis of Apoptotic Response to Guadecitabine

The induction of apoptosis is a primary mechanism for many anti-cancer agents. However, studies with Guadecitabine reveal a cell-type-specific apoptotic response.

Cancer TypeCell Line(s)Apoptotic ResponseKey Findings
T-Cell Lymphoma Hut78, Smz1Pro-apoptoticGuadecitabine induced the expression of apoptosis-related transcriptional programs.[3]
Prostate Cancer LNCaP, 22Rv1, MDA PCa 2bApoptosis-independentGuadecitabine inhibited cell growth and proliferation without activating the apoptotic cascade. The mechanism involves the upregulation of lysine-specific methyltransferases (KMTs) and an increase in H3K4 methylation, leading to a terminal epithelial program and cell cycle exit.[4][5]
Pleural Mesothelioma MPP89Pro-apoptotic (in combination)In combination with the HDAC inhibitor domatinostat, Guadecitabine induced a strong synergistic pro-apoptotic effect, with positive modulation of pro-apoptotic genes.[6]
Testicular Germ Cell Tumors N/A (in vivo)Pro-apoptoticIn cisplatin-resistant embryonal carcinoma xenografts, Guadecitabine induced complete regression, which was associated with the induction of p53 targets and a pro-apoptotic response.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of Guadecitabine's effects.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Guadecitabine (e.g., 5 µM and 10 µM) for specified durations (e.g., 3, 5, and 7 days).

  • MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Harvesting: Following treatment with Guadecitabine, harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are negative for both Annexin V and the viability dye, early apoptotic cells are Annexin V positive and viability dye negative, and late apoptotic or necrotic cells are positive for both.

Western Blot Analysis for DNMT1 Expression

This technique is used to detect and quantify the levels of specific proteins, in this case, DNA methyltransferase 1 (DNMT1).

  • Cell Lysis: After treating prostate cancer cell lines (LNCaP, 22Rv1, MDA PCa 2b) with Guadecitabine (e.g., 10 µM for 3, 5, and 7 days), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental workflows related to Guadecitabine's mechanism of action.

Caption: Mechanism of action of Guadecitabine in cancer cells.

Experimental_Workflow_Cell_Viability start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Guadecitabine (Varying Concentrations & Durations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: Calculate IC50/LC50 read_absorbance->analyze_data end End: Determine Cell Viability analyze_data->end

Caption: Experimental workflow for assessing cell viability using the MTT assay.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Guadecitabine Guadecitabine DNA_Hypomethylation DNA Hypomethylation Guadecitabine->DNA_Hypomethylation p53_activation p53 Pathway Activation (in some cell types) DNA_Hypomethylation->p53_activation pro_apoptotic_genes Upregulation of Pro-Apoptotic Genes (e.g., BAX, PUMA) DNA_Hypomethylation->pro_apoptotic_genes prostate_cancer_pathway Prostate Cancer Specific: Upregulation of KMTs Increase in H3K4me1/2 DNA_Hypomethylation->prostate_cancer_pathway Cell-type specific p53_activation->pro_apoptotic_genes caspase_cascade Caspase Cascade Activation pro_apoptotic_genes->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis cell_cycle_exit Cell Cycle Exit (Apoptosis-Independent) prostate_cancer_pathway->cell_cycle_exit

Caption: Generalized apoptosis signaling pathway affected by Guadecitabine.

References

Safety Operating Guide

Guadecitabine Sodium: A Comprehensive Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides essential procedural guidance for the safe and effective disposal of guadecitabine sodium, a second-generation DNA methyltransferase inhibitor. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a cytotoxic agent, and as such, all waste materials require specialized handling and disposal procedures.

Core Principles of this compound Waste Management

The disposal of this compound and all associated materials must be managed as cytotoxic waste. This includes unused or expired drug product, reconstituted solutions, empty vials, and all materials that have come into contact with the drug, such as personal protective equipment (PPE), syringes, needles, and contaminated labware.

A key aspect of this compound's pharmacology is its design as a dinucleotide of decitabine and deoxyguanosine, which confers resistance to degradation by cytidine deaminase, leading to a slower release of its active metabolite, decitabine. However, for disposal purposes, the inherent instability of decitabine in aqueous solutions can be leveraged for chemical inactivation prior to final disposal.

Procedural Workflow for this compound Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste, from initial handling to final disposal.

G cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Chemical Inactivation (for liquid waste) cluster_2 Step 3: Final Disposal A Identify this compound Waste (Vials, Syringes, PPE, etc.) B Segregate at Point of Use A->B C Place in Labeled, Leak-Proof Cytotoxic Waste Containers B->C D Transfer Liquid Waste to a Designated Chemical Fume Hood C->D H Package Solid Cytotoxic Waste for Incineration C->H E Add Inactivating Agent (e.g., Sodium Hypochlorite Solution) D->E F Allow for Sufficient Contact Time E->F G Dispose of Inactivated Liquid Waste (as per institutional policy) F->G I Arrange for Pickup by a Licensed Hazardous Waste Contractor H->I

Figure 1. Logical workflow for the disposal of this compound waste.

Detailed Experimental Protocol for Chemical Inactivation of Liquid this compound Waste

This protocol is intended for the chemical degradation of aqueous solutions containing this compound. All procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, double gloves (nitrile or latex), and safety glasses or goggles.

Materials:

  • Liquid this compound waste

  • 5.25% sodium hypochlorite solution (household bleach)

  • Appropriate waste container

  • pH indicator strips

Procedure:

  • Preparation: Carefully transfer the liquid this compound waste to a designated, appropriately sized, and labeled chemical waste container within a chemical fume hood.

  • Inactivation: Slowly add a 5.25% sodium hypochlorite solution to the this compound waste. A common recommendation for the inactivation of cytotoxic drugs is to use an excess of the inactivating agent. A ratio of 10 parts bleach to 1 part drug solution can be a starting point, but institutional guidelines should be followed.

  • Mixing: Gently swirl the container to ensure thorough mixing of the waste and the sodium hypochlorite solution.

  • Contact Time: Allow the mixture to stand for a minimum of 8 hours to ensure complete degradation. Studies on decitabine, the active metabolite of guadecitabine, have shown significant degradation under alkaline conditions over this time frame.

  • Neutralization (if required): Check the pH of the treated waste. If required by your institution's disposal policy, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate neutralizing agent (e.g., sodium bisulfite for reducing excess hypochlorite, followed by adjustment with a mild acid or base).

  • Final Disposal: Dispose of the treated liquid waste in accordance with institutional and local regulations for chemically treated cytotoxic waste.

Quantitative Data on Decitabine Degradation

Since guadecitabine is a prodrug of decitabine, the stability and degradation data for decitabine are highly relevant for the disposal of guadecitabine-containing waste. The following table summarizes conditions known to promote the degradation of decitabine.

ConditionAgent/ParameterTemperatureDurationOutcome
Acid Hydrolysis 0.1N HCl60°C8 hoursSignificant degradation observed.[1]
Alkaline Hydrolysis 0.1N NaOH60°C8 hoursSignificant degradation observed.[1]
Oxidative Degradation 6% and 20% H₂O₂Room Temp.24 hoursDegradation observed.[1]
Thermal Degradation Dry Heat60°C7 daysNo significant decomposition seen.[1]
Aqueous Instability Water (pH dependent)Room Temp.VariesDegrades quickly.[2]
pH Stability pH 7.0--Maximum stability reported.[2]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a disposable gown, double gloves, and eye protection when handling this compound and its waste.[3]

  • Designated Area: All handling and preparation of this compound should be conducted in a designated area, such as a biological safety cabinet or a chemical fume hood, to minimize exposure.

  • Spill Management: In the event of a spill, immediately follow your institution's established procedures for cleaning up cytotoxic drug spills. This typically involves using a spill kit containing absorbent materials, cleaning agents, and appropriate PPE.

  • Waste Containers: Use clearly labeled, puncture-resistant, and leak-proof containers for all this compound waste. Sharps should be disposed of in a designated cytotoxic sharps container.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

Personal protective equipment for handling Guadecitabine sodium

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Guadecitabine sodium, a second-generation DNA methyltransferases (DNMT) inhibitor. Adherence to these procedural guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment.

Personal Protective Equipment (PPE) and Safety Recommendations

Personnel handling this compound must use appropriate personal protective equipment (PPE) as outlined by established safety protocols for cytotoxic agents. The following table summarizes the recommended PPE and provides key quantitative metrics for selecting appropriate gear. It is important to note that specific breakthrough times for this compound are not widely available; therefore, data for other common chemotherapy drugs tested according to ASTM D6978 are provided as a conservative proxy for glove selection.

PPE ComponentSpecificationQuantitative Metrics (Typical for Chemotherapy Gloves)
Gloves Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (ASTM D6978 compliant).[1][2] Double gloving is required.[1][3]Breakthrough Time (minutes) for select drugs: • Carmustine: > 30 min • Cisplatin: > 240 min • Cyclophosphamide: > 240 min • Dacarbazine: > 240 min • Doxorubicin HCl: > 240 min • Etoposide: > 240 min • Fluorouracil: > 240 min • Paclitaxel: > 240 min • Thiotepa: > 10 min
Gown Disposable, polyethylene-coated polypropylene or other laminate material.[3] Must close in the back, be long-sleeved, and have closed-front and knit or elastic cuffs.Change every 2-3 hours or immediately after a spill or splash if no permeation information is available.[1][3]
Eye/Face Protection Safety goggles with side shields are mandatory. A full-face shield should be worn in conjunction with goggles when there is a risk of splashing.[3]Not Applicable
Respiratory Protection A NIOSH-certified N95 or higher respirator is required for handling the powder form or when there is a risk of aerosolization.[1][3] For large spills, a full-facepiece, chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.Not Applicable
Shoe Covers Two pairs of disposable shoe covers should be worn when handling this compound.[1]Not Applicable

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal in a research laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Wear a single pair of chemotherapy-tested gloves when handling the unopened package.

  • Store this compound in a designated, clearly labeled, and secure location away from incompatible materials. The solid powder should be stored at -20°C.

2. Preparation of Stock Solutions:

  • All manipulations involving the powdered form of this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure.

  • Donning PPE: Before beginning, don all required PPE as specified in the table above (double gloves, gown, eye protection, and N95 respirator).

  • Reconstitution:

    • Allow the vial to come to room temperature before opening.

    • Carefully open the vial, avoiding any aerosolization of the powder.

    • Reconstitute the powder using a suitable solvent, such as DMSO, to the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial.[4]

    • Ensure the powder is completely dissolved by gentle vortexing or inversion.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date of preparation, and appropriate hazard warnings.

  • Storage of Solutions: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.

3. Disposal of this compound Waste:

  • All materials that come into contact with this compound, including gloves, gowns, vials, pipette tips, and absorbent pads, are considered hazardous waste.

  • Dispose of all contaminated solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

  • Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container.

  • All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[5][6] The EPA regulates the disposal of hazardous pharmaceutical waste.[5][6]

Emergency Spill Response Workflow

The following diagram illustrates the step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow This compound Spill Response cluster_Initial_Actions Immediate Actions cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment and Cleanup cluster_Disposal Waste Disposal cluster_Final_Steps Final Steps Alert Alert others in the area Isolate Isolate the spill area Alert->Isolate Don_PPE Don full PPE: - Double chemo gloves - Impermeable gown - Goggles and face shield - N95 respirator (or PAPR for large spills) Isolate->Don_PPE Contain Contain the spill with absorbent pads Don_PPE->Contain Clean Clean the area from outside in Contain->Clean Decontaminate Decontaminate the area with a suitable agent Clean->Decontaminate Collect_Waste Collect all contaminated materials Decontaminate->Collect_Waste Dispose Place in a labeled cytotoxic waste container Collect_Waste->Dispose Doff_PPE Remove PPE in the correct order Dispose->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Report Report the spill to the safety officer Wash_Hands->Report

Caption: Workflow for managing a this compound spill.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.